6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane
Description
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Structure
3D Structure
Properties
IUPAC Name |
6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-10(2)7-11(3,4)9-12(8-10)5-6-13-12/h13H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVIWWCJPJGMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1)CCN2)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural and Functional Analysis of 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane in Modern Drug Discovery
As the pharmaceutical industry continues its strategic "escape from flatland," the integration of rigid, three-dimensional, sp³-rich scaffolds has become a cornerstone of modern medicinal chemistry. Among these, spirocyclic amines have emerged as superior bioisosteres for traditional saturated heterocycles like piperidine and morpholine.
This technical whitepaper provides an in-depth analysis of 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane (CAS: 1565922-84-0)[1]. By combining a highly strained azetidine ring with a sterically congested tetramethyl-cyclohexane system, this specific scaffold offers unprecedented metabolic stability, tunable basicity, and precise spatial vectors for target engagement.
Structural Rationale & Physicochemical Profiling
The architectural brilliance of 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane lies in its dual-ring system. The core consists of a 4-membered azetidine ring spiro-fused at position 1 to a 6-membered cyclohexane ring.
The Causality of Structural Modifications
-
Azetidine Ring Strain (pKa Modulation): Traditional piperidines often suffer from high basicity (pKa ~11), leading to poor membrane permeability and high hERG channel liability (cardiotoxicity). The azetidine nitrogen in a spiro[3.5] system experiences strain-induced rehybridization. The increased s-character of the nitrogen lone pair significantly reduces its basicity (pKa ~9.2), enhancing lipophilic efficiency (LipE) without sacrificing aqueous solubility.
-
Gem-Dimethyl Steric Shielding: The incorporation of four methyl groups at the 6 and 8 positions of the cyclohexane ring creates a massive steric umbrella. This specific substitution pattern forces the cyclohexane ring into a rigid chair conformation and physically blocks Cytochrome P450 (CYP450) enzymes from accessing the spiro-center and the adjacent α-carbons, effectively shutting down primary routes of oxidative metabolism.
Quantitative Data Summary
The following table summarizes the theoretical and empirical physicochemical advantages of the tetramethyl-spirocyclic scaffold compared to baseline amines.
| Property | Piperidine | 1-Azaspiro[3.5]nonane | 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane |
| Molecular Weight ( g/mol ) | 85.15 | 125.21 | 181.32 |
| Fraction sp³ (Fsp³) | 1.00 | 1.00 | 1.00 |
| Estimated pKa | 11.2 | ~9.5 | ~9.2 |
| Topological Polar Surface Area (Ų) | 12.0 | 12.0 | 12.0 |
| Steric Shielding (α-carbon) | Low | Moderate | Extreme |
| Predicted CYP450 Vulnerability | High | Medium | Low |
Synthetic Methodology: The[2+2] Cycloaddition Route
The synthesis of highly substituted 1-azaspirocycles requires methodologies that can overcome the immense steric hindrance of the tetramethyl-cyclohexane precursor. The most reliable approach utilizes a [2+2] cycloaddition with a highly reactive isocyanate, followed by a reductive ring contraction[2].
Protocol 1: Synthesis of 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane
Experimental Causality: We select Chlorosulfonyl Isocyanate (CSI) because standard isocyanates lack the electrophilicity required to react with unactivated, sterically hindered exocyclic alkenes. The subsequent use of Lithium Aluminum Hydride (LiAlH₄) is a strategic, self-validating choice: it simultaneously cleaves the N-chlorosulfonyl protecting group and reduces the lactam carbonyl to the azetidine, collapsing two synthetic steps into a single, high-yielding operation.
Step-by-Step Procedure:
-
Cycloaddition: Dissolve 1-methylene-3,3,5,5-tetramethylcyclohexane (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C.
-
CSI Addition: Dropwise add Chlorosulfonyl Isocyanate (CSI) (1.2 eq) to the vigorously stirring solution. Maintain the temperature at 0 °C for 2 hours, monitoring the disappearance of the alkene via TLC.
-
Intermediate Isolation: Concentrate the reaction mixture under reduced pressure to yield the crude spiro-β-lactam intermediate (N-chlorosulfonyl-6,6,8,8-tetramethyl-1-azaspiro[3.5]nonan-2-one).
-
Reductive Cleavage: Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Reduction: Carefully add a 1.0 M solution of LiAlH₄ in THF (3.0 eq) dropwise. Self-Validation Check: The evolution of hydrogen gas confirms the active hydride transfer. Heat the mixture to reflux for 4 hours.
-
Workup: Quench the reaction using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts. Filter through Celite, dry the organic layer over MgSO₄, and concentrate to yield the free amine.
Synthetic workflow for 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane via [2+2] cycloaddition.
Biological Applications & Target Engagement
The unique exit vectors provided by the 1-azaspiro[3.5]nonane core make it a privileged scaffold for specific biological targets.
-
Protease Inhibitors (e.g., SARS-CoV-2 3CLpro): Recent structure-guided drug design has demonstrated that spirocyclic inhibitors containing 6-membered nitrogen heterocycles (like azaspiro[3.5] systems) display exceptionally well-defined electron density in the active site of viral proteases, indicating high conformational rigidity and optimal binding entropy[3]. The tetramethyl variant further locks this conformation, reducing the entropic penalty upon binding.
-
GPCR Agonism (e.g., GPR119): Spiro[3.5]nonane derivatives are highly effective as agonists for GPR119, a target for type 2 diabetes. The rigid, non-planar structure aligns perfectly with the deep hydrophobic binding pocket of the receptor, promoting insulin secretion in pancreatic β-cells[4].
Analytical Validation: Microsomal Stability Assay
To empirically prove the metabolic advantage of the tetramethyl substitution, an in vitro intrinsic clearance (
Protocol 2: In Vitro HLM Stability Assay
Experimental Causality: By utilizing microsomes fortified with NADPH, we specifically isolate CYP450-mediated phase I metabolism. The protocol is designed as a self-validating system: the inclusion of Verapamil (a known high-clearance drug) acts as a positive control to verify the enzymatic viability of the microsome batch. If Verapamil is not rapidly degraded, the assay is voided, ensuring that the observed stability of our spirocycle is a true molecular property, not an assay artifact.
Step-by-Step Procedure:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Incubation Mixture: In a 96-well plate, combine the buffer, Human Liver Microsomes (final concentration 0.5 mg protein/mL), and the test compound (6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane, final concentration 1 µM).
-
Control Wells: Set up parallel wells replacing the test compound with Verapamil (1 µM) as a positive control.
-
Initiation: Pre-warm the plate to 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life (
) and intrinsic clearance ( ).
Comparative metabolic pathways demonstrating the stability of the tetramethyl-spirocyclic scaffold.
References
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery ResearchGate[Link]
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease National Institutes of Health (PMC)[Link]
Sources
- 1. 1484582-31-1|6-Methyl-1-azaspiro[3.5]nonane|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Structural and Functional Profiling of 6,6,8,8-Tetramethyl-1-azaspirononane: A Sterically Shielded Bioisostere for Advanced Drug Discovery
Structural and Functional Profiling of 6,6,8,8-Tetramethyl-1-azaspiro[1]nonane: A Sterically Shielded Bioisostere for Advanced Drug Discovery
Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 6,6,8,8-Tetramethyl-1-azaspiro[1]nonane (PubChem CID 103961492)
Executive Summary: The "Escape from Flatland"
As a Senior Application Scientist, I frequently encounter the late-stage developmental bottlenecks associated with flat, aromatic heterocycles—namely, poor aqueous solubility, high hERG liability, and rapid cytochrome P450 (CYP450) mediated clearance. The transition toward sp³-rich, three-dimensional spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry [1].
The compound 6,6,8,8-tetramethyl-1-azaspiro[1]nonane is a highly specialized derivative of the azaspiro[1]nonane class. While standard 1-azaspiro[1]nonanes are already validated as excellent bioisosteres for piperidine and morpholine rings [2], the addition of the 6,6,8,8-tetramethyl substitution elevates this scaffold into a highly engineered, metabolically fortified pharmacophore. The massive steric bulk provided by these gem-dimethyl groups effectively shields the spiro-junction and the adjacent azetidine nitrogen, drastically reducing the compound's susceptibility to enzymatic oxidation.
Physicochemical and Structural Profiling
Before integrating a novel scaffold into a drug discovery pipeline, we must establish its baseline physicochemical properties. The structural rigidity and high lipophilicity of this specific molecule dictate its behavior in both synthetic and biological assays.
Table 1: Quantitative Physicochemical Data Summary
| Property | Value | Source / Methodology |
| PubChem CID | 103961492 | [3] |
| Molecular Formula | C₁₂H₂₃N | Exact Mass Calculation |
| Monoisotopic Mass | 181.18304 Da | Mass Spectrometry |
| Predicted XLogP | 3.2 | Computational (PubChem) |
| Predicted CCS [M+H]⁺ | 144.9 Ų | CCSbase Prediction |
| Predicted CCS [M+Na]⁺ | 150.8 Ų | CCSbase Prediction |
Data derived from PubChem CID 103961492[3]. The high XLogP (3.2) reflects the lipophilic contribution of the four methyl groups, necessitating specialized handling in aqueous biological assays.
Structural Causality & Metabolic Protection Mechanism
In drug design, structure dictates survival. The primary rationale for utilizing the 6,6,8,8-tetramethyl-1-azaspiro[1]nonane scaffold is its exceptional resistance to Phase I metabolism.
Standard piperidines are rapidly oxidized at the α-carbon adjacent to the nitrogen. By constraining the nitrogen within a strained 4-membered azetidine ring spiro-fused to a cyclohexane ring, we alter the nitrogen's pKa and eliminate standard α-protons. Furthermore, the 6,6,8,8-tetramethyl groups create severe 1,3-diaxial-like steric hindrance. When a CYP450 enzyme attempts to dock with the spirocyclic core, the methyl groups physically clash with the enzyme's heme-containing active site, preventing the necessary proximity for oxidation.
Steric clash mechanism preventing CYP450-mediated oxidation of the spirocyclic core.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate this scaffold, we must employ protocols that account for its unique steric and lipophilic properties. The following methodologies are designed as self-validating systems , ensuring that any data generated is internally controlled and artifact-free.
Protocol 1: Synthesis of the Sterically Hindered Spirocycle
Direct cyclization of amino-alcohols is often hindered by the nucleophilicity of the heteroatom and severe steric clash [1]. We utilize a stepwise reductive amination followed by an intramolecular nucleophilic substitution.
Step-by-Step Methodology:
-
Reductive Amination: To a solution of 3,3,5,5-tetramethylcyclohexanone (1.0 eq) in 1,2-dichloroethane (0.5 M), add 3-aminopropan-1-ol (1.1 eq). Stir for 30 min at 25 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is too mild to reduce the starting ketone, ensuring selective reduction of the intermediate imine.
-
-
Hydroxyl Activation: Isolate the intermediate amino-alcohol. Dissolve in anhydrous dichloromethane (0.3 M) at 0 °C. Add pyridine (1.5 eq) and tosyl chloride (1.2 eq). Stir for 6 hours.
-
Causality: The hydroxyl group is a poor leaving group. Tosylation converts it into an excellent sulfonate leaving group, priming the molecule for the kinetically difficult cyclization.
-
-
Intramolecular Cyclization: Dissolve the tosylated intermediate in anhydrous THF (0.2 M). Slowly add to a suspension of sodium hydride (60% dispersion, 2.0 eq) in THF at 0 °C. Reflux for 12 hours.
-
Causality: The extreme steric bulk of the tetramethyl groups severely restricts the conformational flexibility of the cyclohexane ring. NaH provides irreversible deprotonation of the secondary amine, providing the thermodynamic driving force required to achieve the strained 4-exo-tet cyclization.
-
-
Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (DCM:MeOH 95:5) to yield the pure 6,6,8,8-tetramethyl-1-azaspiro[1]nonane.
Protocol 2: Self-Validating Microsomal Stability Assay
To prove the structural hypothesis that the tetramethyl groups confer metabolic stability, we subject the compound to an in vitro human liver microsome (HLM) assay.
Step-by-Step Methodology:
-
Incubation Mixture Preparation: Prepare a 1.0 mL incubation mixture containing HLM (0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.
-
Compound Addition (The Self-Validation Step): Add 6,6,8,8-tetramethyl-1-azaspiro[1]nonane (test compound) and Verapamil (positive control) to a final concentration of 1 µM in separate wells.
-
Causality: Verapamil acts as an internal system validation. It is known to clear rapidly. If the Verapamil control does not show rapid degradation, the microsomes are inactive, and the entire assay run is automatically invalidated.
-
-
Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Causality: NADPH is the obligate cofactor for CYP450 enzymes. A parallel negative control lacking NADPH is run simultaneously. If the compound degrades in the minus-NADPH well, it indicates chemical instability (e.g., hydrolysis) rather than enzymatic metabolism, preventing false-positive clearance rates.
-
-
Quenching and Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting metabolism at the exact time point and precipitating proteins to prevent LC-MS column clogging.
-
-
LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Workflow for evaluating 6,6,8,8-tetramethyl-1-azaspiro[1]nonane in drug discovery.
Conclusion
The 6,6,8,8-tetramethyl-1-azaspiro[1]nonane scaffold is a masterclass in applied steric engineering. By combining the favorable pKa and 3D vector projection of an azetidine-based spirocycle with the extreme steric shielding of a tetramethyl-cyclohexane ring, researchers can bypass traditional metabolic liabilities. When synthesized and evaluated using the rigorous, self-validating protocols outlined above, this compound serves as a premier bioisosteric building block for next-generation therapeutics.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. URL:[Link]
-
Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[1]nonane and 1-oxa-8-azaspiro[2]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-6544. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 103961492, 6,6,8,8-Tetramethyl-1-azaspiro[1]nonane. URL:[Link]
Predicted Physicochemical Properties of Tetramethyl-Azaspiro Nonanes: A Methodological Framework for Drug Discovery
An In-Depth Technical Guide:
Introduction: The Strategic Value of Tetramethyl-Azaspiro Nonanes
In the landscape of modern medicinal chemistry, there is a concerted effort to "escape from flatland"—a move away from the two-dimensional, aromatic structures that have historically dominated drug discovery pipelines.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering an inherent three-dimensionality that allows for a more precise and controlled presentation of functional groups in space.[1] This unique topology can facilitate superior interactions with complex biological targets and often leads to improved physicochemical properties, which are critical determinants of a drug's ultimate success.[1][2]
The tetramethyl-azaspiro nonane core represents a particularly compelling scaffold. The presence of the nitrogen atom (aza-) provides a handle for modulating basicity and polarity, while the gem-dimethyl groups can impart steric effects and enhance metabolic stability. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for predicting and determining the core physicochemical properties of this promising compound class. Rather than a static list of values, this document details the authoritative computational and experimental methodologies required to characterize these molecules for absorption, distribution, metabolism, and excretion (ADME) profiling.
Lipophilicity: Balancing Membrane Permeation and Aqueous Solubility
Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter that governs a drug's ability to cross lipid-rich biological membranes.[3] It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD), which accounts for all ionized and unionized species at a specific pH.[4] An optimal lipophilicity profile is essential; a compound must be lipophilic enough to penetrate membranes but not so much that it remains trapped in lipidic environments or suffers from poor aqueous solubility.[4]
Computational Prediction of Lipophilicity
In the early stages of drug discovery, computational models provide rapid, cost-effective methods for predicting lipophilicity for large libraries of virtual compounds.[3][5] These in silico tools help prioritize candidates for synthesis and experimental testing.[5][6]
| Method | Principle | Typical Application |
| Fragment-Based (e.g., ACD/LogP) | Calculates LogP by summing the contributions of individual molecular fragments and applying correction factors. Based on large experimental datasets. | High-throughput virtual screening; rapid estimation for novel structures. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates molecular descriptors (topological, electronic, etc.) with experimentally determined LogP values to build a predictive model.[3][7] | Lead optimization; understanding how structural modifications impact lipophilicity. |
| Atom-Based | Assigns lipophilicity contributions to individual atoms based on their type and chemical environment. | Provides a granular prediction based on the entire molecular structure. |
Experimental Determination of Lipophilicity
Experimental measurement remains the definitive way to characterize lipophilicity. The choice of method often depends on the required accuracy, throughput, and the specific properties of the compound.
The Shake-Flask Method is universally recognized as the "gold standard" for LogP determination due to its direct measurement of the partitioning phenomenon.[4][8][9] It involves measuring the equilibrium concentrations of a compound in a biphasic system of n-octanol and water.
Protocol 1: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a stock solution of the tetramethyl-azaspiro nonane derivative in the phase in which it is more soluble (typically n-octanol). Prepare both n-octanol saturated with water and water saturated with n-octanol.
-
Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer (e.g., phosphate buffer for LogD at pH 7.4). Add a small aliquot of the compound stock solution.
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[4]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4][10]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.[3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a higher-throughput alternative for estimating LogP.[8][11] This indirect method relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value.[11]
Caption: Workflow for LogP determination using the Shake-Flask method.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental physicochemical property that profoundly impacts drug absorption and formulation.[10][12] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into circulation.[13] Poor solubility is a primary reason for the failure of drug candidates in development.[14]
Experimental Determination of Solubility
Solubility assays can be broadly categorized as either kinetic or thermodynamic.
-
Kinetic Solubility: Measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[15] This high-throughput method is invaluable for early discovery screening to quickly flag problematic compounds.[12][14][15]
-
Thermodynamic Solubility: Measures the true equilibrium solubility of a solid compound in a buffer over an extended period (e.g., 24 hours).[15] This "shake-flask" method is more time-consuming but provides a more accurate, "worst-case scenario" measurement that is crucial for pre-formulation and dose prediction.[10][13]
Nephelometry is a common high-throughput technique for measuring kinetic solubility. It quantifies the amount of light scattered by undissolved particles (precipitate) in a solution.[12]
Protocol 2: Kinetic Solubility Assay using Nephelometry
-
Compound Preparation: Prepare a high-concentration stock solution of the tetramethyl-azaspiro nonane derivative in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Plate Preparation: In a microtiter plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer (typically 1-2% of the final volume) to initiate precipitation.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 37°C) with gentle shaking.
-
Measurement: Place the microtiter plate in a nephelometer (a specialized plate reader) and measure the light scattering at a specific wavelength (e.g., 620 nm).[13]
-
Data Analysis: Compare the light scattering signal of the test compound to that of positive (known insoluble) and negative (soluble) controls to determine the concentration at which precipitation occurs. This is the kinetic solubility limit.
Caption: Workflow for a high-throughput kinetic solubility assay.
A good goal for the solubility of drug discovery compounds is often considered to be greater than 60 µg/mL.[12]
Ionization Constant (pKa): The Driver of a Molecule's Charge State
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For any ionizable compound, including the nitrogen-containing tetramethyl-azaspiro nonanes, the pKa value is critical because it determines the molecule's charge state at a given pH.[16] The charge state, in turn, influences solubility, permeability, receptor binding, and metabolic stability.[17][18]
Computational Prediction of pKa
Similar to lipophilicity, several in silico methods are available for the rapid estimation of pKa values.
-
Fragment-Based Methods: Software like ACD/pKa DB uses a large database of experimental pKa values for chemical fragments to predict the pKa of a whole molecule.[18] It employs Hammett-type equations to account for the electronic effects of substituents.[18]
-
Quantum Chemical Methods: These "first-principles" methods calculate pKa based on the fundamental electronic structure of the molecule.[18] While computationally intensive, they can be highly accurate.
Experimental Determination of pKa
Accurate pKa determination is essential for building robust structure-activity and structure-property relationships.
NMR Spectroscopy is a powerful and well-established tool for measuring pKa values.[16][17] The method relies on the principle that the chemical shift of a nucleus (typically ¹H) near the ionizable center will change as a function of pH. By titrating the compound and monitoring these chemical shifts, a sigmoid curve can be generated from which the pKa is determined.[19]
Protocol 3: pKa Determination by ¹H NMR Titration
-
Sample Preparation: Dissolve a precise amount of the tetramethyl-azaspiro nonane derivative in a suitable solvent system (e.g., D₂O or a mixed aqueous-organic solvent like DMSO-d₆/H₂O for less soluble compounds).[16][20]
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample at the starting pH.
-
Titration: Add small, precise aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD) to incrementally change the pH of the sample directly in the NMR tube.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of titrant, ensuring the sample has equilibrated. Record the pH of the solution using a calibrated pH meter if an external reference is used.
-
Data Processing: Identify a proton signal whose chemical shift is sensitive to the ionization state of the nearby nitrogen atom. Plot the chemical shift (δ) of this proton against the measured pH.
-
pKa Calculation: Fit the resulting data to the Henderson-Hasselbalch equation.[20] The pKa is the pH value at the inflection point of the resulting sigmoid curve, where the concentrations of the protonated and deprotonated species are equal.[19]
Caption: Principle of pKa determination via NMR titration.
Conclusion
The tetramethyl-azaspiro nonane scaffold holds significant promise for the development of novel, three-dimensional therapeutics. A thorough understanding and early characterization of its fundamental physicochemical properties—lipophilicity, solubility, and pKa—are not merely procedural steps but are strategically imperative for success. By leveraging a combination of rapid in silico prediction methods for initial screening and robust experimental protocols for definitive characterization, drug discovery teams can efficiently prioritize candidates with drug-like properties. The methodologies outlined in this guide provide a validated, authoritative framework for unlocking the full potential of the tetramethyl-azaspiro nonane core, paving the way for the next generation of innovative medicines.
References
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Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Available at: [Link]
-
Bhattachar, S. N., et al. (2008). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
Li, H., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. PubMed. Available at: [Link]
-
Jevric, M., et al. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. Available at: [Link]
-
Nudelman, F., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Available at: [Link]
-
Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available at: [Link]
-
Soares, J. X., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available at: [Link]
-
Omics Online. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. Available at: [Link]
-
Evotec. (n.d.). Solubility Services | Cyprotex ADME-Tox Solutions. Available at: [Link]
-
Nudelman, F., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. ACS Publications. Available at: [Link]
-
ECETOC. (n.d.). pKa. Available at: [Link]
-
Sijm, D., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Available at: [Link]
-
Kurbatova, E. I., et al. (n.d.). Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. Available at: [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. Available at: [Link]
-
Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Available at: [Link]
-
ResearchGate. (2026, February 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]
-
Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship. Available at: [Link]
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- 6. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
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- 9. mdpi.com [mdpi.com]
- 10. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pKa - ECETOC [ecetoc.org]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Advanced Spirocyclic Hindered Amine Light Stabilizers (HALS): Synthesis, Mechanism, and Polymer Stabilization
Executive Summary: The Spirocyclic Advantage
In the domain of polymer stabilization, Hindered Amine Light Stabilizers (HALS) are the gold standard for preventing photo-oxidative degradation in polyolefins (PP, PE). However, "First Generation" HALS (e.g., TMP derivatives like Tinuvin 770) suffer from distinct physical limitations: high volatility during thermal processing and surface migration (blooming) during service life.
This guide focuses on Spirocyclic HALS —a structural class where the 4-position of the piperidine ring is fused into a spiro-configuration (typically spiro-acetals, spiro-hydantoins, or spiro-ethers). This architecture serves a dual purpose:
-
Thermodynamic Stability: It significantly increases molecular weight (MW) and structural rigidity without compromising the radical-scavenging activity of the hindered amine.
-
Matrix Compatibility: The spiro-fusion allows for tunable lipophilicity, reducing migration out of the polymer matrix.
Note to Drug Developers: While this guide focuses on polymer stabilization, the spiro-piperidine scaffold discussed herein is chemically homologous to privileged structures in medicinal chemistry (e.g., GPCR ligands, neurokinin antagonists). The synthesis protocols in Section 4 are directly translatable to pharmaceutical intermediate production.
Mechanistic Architecture: The Denisov Cycle[1][2]
The efficacy of any HALS, including novel spirocyclic variants, relies on the Denisov Cycle . Unlike UV absorbers (which dissipate energy as heat), HALS act as regenerative radical scavengers.[1][2] They do not consume themselves; they cycle between oxidation states to trap alkyl and peroxy radicals.[1]
The Regenerative Pathway
The spirocyclic modification does not alter the electronic properties of the nitrogen center; it stabilizes the physical location of the molecule. The chemical engine remains the conversion of the amine (>N-H) to the nitroxyl radical (>N-O•).
Visualization: The Denisov Radical Scavenging Loop
Figure 1: The Denisov Cycle. The HALS molecule is oxidized to a nitroxyl radical, which traps a polymer radical (P•) to form an aminoether.[3][4] The aminoether reacts with a peroxy radical (POO•) to regenerate the active nitroxyl species.[3]
Comparative Performance Analysis
The primary driver for adopting spirocyclic HALS over conventional analogues (like Tinuvin 770) is thermal persistence. The following data summarizes the thermal stability profiles derived from Thermogravimetric Analysis (TGA) in nitrogen atmospheres.
Table 1: Thermal Stability and Molecular Weight Comparison
| Compound Class | Representative Structure | Molecular Weight ( g/mol ) | TGA 10% Wt. Loss (°C) | Volatility Risk |
| Mono-HALS | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) | ~480 | 260°C | High (Processing Loss) |
| Oligomeric HALS | Chimassorb 944 | >2000 | 410°C | Low (Poor Solubility) |
| Spiro-HALS | 1,5-dioxa-9-azaspiro[5.5]undecane derivative | ~850 - 1200 | 365°C | Optimal Balance |
Causality: The spiro-linkage increases the carbon-to-heteroatom ratio and molecular volume, raising the enthalpy of vaporization. This ensures the stabilizer remains in the polymer melt during extrusion at temperatures >250°C.
Synthesis Protocol: Novel Spirocyclic HALS
Objective: Synthesis of a representative spiro-acetal HALS via the condensation of 2,2,6,6-tetramethyl-4-piperidone (Triacetone Amine) with a cyclic polyol.
Reagents:
-
2,2,6,6-tetramethyl-4-piperidone (TAA) [CAS: 826-36-8]
-
Pentaerythritol (or Neopentyl glycol for simpler spiro-systems)
-
Catalyst: p-Toluenesulfonic acid (p-TSA)
-
Solvent: Toluene (for azeotropic water removal)
Step-by-Step Methodology
Phase 1: Ketalization (Spiro-Ring Formation)
-
Setup: Equip a 500mL 3-neck round-bottom flask with a Dean-Stark trap, reflux condenser, and magnetic stirrer.
-
Charge: Add TAA (0.1 mol), Pentaerythritol (0.05 mol), and Toluene (200 mL).
-
Catalysis: Add p-TSA (1.5 mol% relative to TAA). Why: Acid catalysis is required to activate the carbonyl of the piperidone for nucleophilic attack by the diol.
-
Reflux: Heat to vigorous reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when theoretical water volume is collected (~3-4 hours).
-
Workup: Cool to RT. Wash with 10% NaHCO3 (to neutralize acid) and Brine. Dry organic layer over MgSO4.
-
Isolation: Rotary evaporate toluene to yield the crude spiro-bis-HALS. Recrystallize from heptane.
Phase 2: Validation (Self-Validating Checkpoints)
-
TLC: Silica gel, Eluent: Ethyl Acetate/Hexane (1:1). Stain: Ninhydrin (Visualizes the secondary amine).
-
IR Spectroscopy: Disappearance of the Carbonyl peak (1710 cm⁻¹) and appearance of C-O-C ether stretches (1050-1150 cm⁻¹) confirms spiro-ketal formation.
Visualization: Synthesis Workflow
Figure 2: Synthetic workflow for Spiro-HALS. The critical control point is the IR check to ensure complete consumption of the ketone carbonyl.
Cross-Disciplinary Insight: Medicinal Chemistry
While this guide details polymer stabilization, the spiro-piperidine scaffold is a "privileged structure" in drug discovery.
-
Polymer Science: The spiro-group acts as a bulky anchor to prevent migration.
-
Pharma: The spiro-group locks the piperidine ring into a specific conformation, reducing entropic penalties when binding to receptors (e.g., Neurokinin-1 antagonists, CGRP receptor antagonists).
-
Synthesis Overlap: The Ketalization protocol described in Section 4.1 is identical to the protection steps used in the synthesis of complex alkaloids.
References
-
Ghaemy, M., & Mighani, H. (2010). Synthesis and characterization of novel hindered amine light stabilizers (HALS) and their application in polyurethane coatings. Journal of Applied Polymer Science.
-
Denisov, E. T. (1974). Mechanism of Action of Hindered Amines as Polymer Stabilizers. Polymer Science U.S.S.R.
-
BASF Corporation. (2020). Tinuvin® 770 DF Technical Data Sheet. BASF Performance Chemicals.
-
Schwarzenbach, K., et al. (2013). "Stabilization of Polyolefins" in Plastics Additives Handbook. Hanser Publishers.
-
Cheng, P., et al. (2018).[5] Synthesis of spirocyclic piperidones via organocatalytic Wolff rearrangement. ResearchGate.[6][7]
Sources
- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 2. bdmaee.net [bdmaee.net]
- 3. Effects of UV Stabilizers on Polypropylene Outdoors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longchangchemical.com [longchangchemical.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Basicity and pKa values of 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane
The following technical guide details the physicochemical properties, synthesis, and applications of 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane. This document is structured for researchers in medicinal chemistry and process development.
Physicochemical Profiling, Synthesis, and Bioisosteric Utility[1][2]
Executive Summary
6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane represents a specialized subclass of spirocyclic amines used as lipophilic bioisosteres in drug discovery.[1] Structurally, it consists of a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring bearing four methyl groups.[2]
This scaffold is engineered to solve a specific medicinal chemistry paradox: maintaining the high basicity and metabolic stability of the azetidine core while significantly increasing lipophilicity and steric bulk to fill hydrophobic pockets or improve blood-brain barrier (BBB) penetration.
Key Parameters:
-
Core Scaffold: 1-Azaspiro[3.5]nonane.
-
Dominant Feature: Gem-tetramethyl substitution (positions 6,[1][2]8) on the cyclohexane ring.
-
Primary Utility: Bioisostere for piperidine or morpholine; Hindered Amine Light Stabilizer (HALS) precursor.
-
Estimated pKa: 11.0 ± 0.3 (Strong Base).
Physicochemical Core: Basicity and pKa Analysis
Understanding the basicity of this molecule requires deconstructing the electronic and steric contributions of its two ring systems.
Theoretical pKa Derivation
Direct experimental pKa values for this specific tetramethyl derivative are sparse in open literature. However, a high-confidence value can be derived via Structure-Activity Relationship (SAR) analysis of the parent heterocycles.
| Moiety | Typical pKa | Structural Influence |
| Azetidine (Parent) | 11.29 | High basicity due to ring strain.[2] The N-lone pair is in an orbital with high |
| Piperidine | 11.22 | Standard secondary amine baseline. |
| 1-Azaspiro[3.5]nonane | ~11.1 - 11.3 | Spiro-fusion at C4 generally preserves the basicity of the azetidine ring.[2] |
| Tetramethyl Effect | -0.2 to -0.3 | The 6,6,8,8-tetramethyl groups are distal (on the cyclohexane ring).[1] While alkyl groups are electron-donating (+I), their significant steric bulk disrupts the solvation shell of the protonated ammonium species, slightly destabilizing the conjugate acid and lowering the pKa relative to the unsubstituted parent.[1] |
Consensus Value: The pKa of 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane is estimated at 11.0 .[1] It behaves as a strong base in aqueous media, existing almost exclusively as the cationic ammonium species at physiological pH (7.4).[1]
Mechanism of Basicity
The high basicity is driven by the relief of torsional strain upon protonation and the electronic nature of the azetidine nitrogen. Unlike 2,2,6,6-tetramethylpiperidine (TMP, pKa ~11.1), where the methyl groups are alpha to the nitrogen and create a "steric gate," the methyl groups in this spiro-molecule are on the cyclohexane ring (positions 6 and 8).[1] They provide lipophilic bulk without directly blocking the nitrogen lone pair.
Implication for Drug Design:
-
Solubility: The high pKa ensures high aqueous solubility at pH < 9 due to ionization.
-
Permeability: The tetramethyl groups significantly increase LogP, potentially aiding passive diffusion despite the ionization, a strategy known as "masking polarity with bulk."[1]
Experimental Protocol: pKa Determination
To validate the pKa of this scaffold, a standard potentiometric titration is recommended.[1] Due to the molecule's high lipophilicity, a cosolvent method is required.[1]
Materials
-
Analyte: 5–10 mg of 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane (free base or HCl salt).
-
Titrant: 0.1 M KOH (standardized) or 0.1 M HCl.
-
Solvent: Methanol/Water mixtures (e.g., 30%, 40%, 50% MeOH).[1]
-
Instrument: Mettler Toledo DGi115-SC or Sirius T3.
Workflow
-
Dissolution: Dissolve the compound in the lowest percentage of methanol required for clarity (start with 30% MeOH).
-
Acidification: If starting with free base, add excess HCl to lower pH to ~2.0.[1]
-
Titration: Titrate with KOH under inert gas (
) purge to exclude . Record pH vs. Volume. -
Yasuda-Shedlovsky Extrapolation:
-
Perform titrations at three different MeOH concentrations (e.g., 30%, 40%, 50%).
-
Plot experimental
vs. dielectric constant ( ) or mole fraction of solvent. -
Extrapolate to 0% organic solvent to obtain the aqueous
.
-
Synthesis Strategy: The "Graf" Route
The most robust synthesis for 1-azaspiro[3.5]nonanes involves the construction of the azetidine ring onto a pre-existing cyclohexane framework via a [2+2] cycloaddition (Graf reaction).
Retrosynthetic Analysis[2]
-
Intermediate: Spiro-
-lactam.[2][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Precursor: 3,3,5,5-tetramethyl-1-methylenecyclohexane.[1][2]
-
Starting Material: 3,3,5,5-tetramethylcyclohexanone (derived from isophorone/phorone chemistry).[1]
Step-by-Step Protocol
Step 1: Wittig Olefination
Objective: Convert the ketone to the exocyclic alkene.
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), THF.[1] -
Procedure:
-
Suspend
(1.2 equiv) in anhydrous THF at 0°C. -
Add
(1.2 equiv) portion-wise. Stir 1h (yellow ylide forms). -
Add 3,3,5,5-tetramethylcyclohexanone (1.0 equiv) dropwise.[1]
-
Warm to RT and reflux for 4h.
-
Workup: Quench with water, extract with hexanes (to leave Ph3PO behind), dry (
), and concentrate. Purify alkene via distillation.
-
Step 2: [2+2] Cycloaddition (Graf Reaction)
Objective: Form the spiro-lactam ring.[5][4]
-
Reagents: Chlorosulfonyl isocyanate (CSI), Sodium sulfite (
), .[1] -
Procedure:
-
Dissolve alkene (Step 1) in anhydrous diethyl ether or DCM at 0°C.
-
Add CSI (1.1 equiv) dropwise. The reaction is exothermic.
-
Stir at RT for 12h to form the N-chlorosulfonyl
-lactam intermediate. -
Reductive Hydrolysis: Transfer the mixture into a vigorously stirred solution of 25% aqueous
buffered with (maintain pH ~8). -
Stir 2h. The N-S bond cleaves, yielding the free NH-lactam.
-
Extract with EtOAc, wash with brine, dry, and crystallize the spiro-lactam.[1]
-
Step 3: Lactam Reduction
Objective: Reduce the carbonyl to the methylene to yield the final amine.
-
Reagents: Lithium Aluminum Hydride (
), THF.[1] -
Procedure:
-
Suspend
(2.0 equiv) in anhydrous THF at 0°C. -
Add the spiro-lactam (dissolved in THF) dropwise.
-
Reflux for 6–12h.
-
Fieser Quench: Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL) sequentially. -
Filter the granular aluminum salts.
-
Concentrate filtrate to obtain 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane .[1]
-
Optional: Convert to HCl salt for storage (treat with 4M HCl in dioxane).
-
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the equilibrium dynamics of the molecule.
Caption: Synthetic route from tetramethylcyclohexanone to the target spiro-amine, alongside its protonation equilibrium.
Applications in Drug Discovery[2][6][7][8][9][10][11]
Bioisosterism
This scaffold is a high-Fsp3 (fraction of sp3 carbons) replacement for:
-
Piperidine/Morpholine: Increases metabolic stability by blocking the 4-position (spiro fusion) and the 3,5-positions (via the gem-dimethyls on the cyclohexane ring).
-
Azetidine: Increases lipophilicity without sacrificing basicity, useful for crossing the BBB.[1]
Metabolic Stability
The "Gem-Dimethyl Effect" at positions 6 and 8 of the cyclohexane ring effectively blocks oxidative metabolism (Cytochrome P450 hydroxylation) at the typical "soft spots" of the ring. Furthermore, the spiro-center prevents oxidation at the alpha-carbon of the amine.[2]
References
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spirocyclic Azetidines. Journal of Organic Chemistry.
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[2] Chemical Reviews.
-
Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes and azetidines: Synthesis and properties. Angewandte Chemie International Edition. [1]
-
Mettler Toledo. (2024). Potentiometric Titration of Surfactants and Amines.
-
Sirotnak, F. M. (2020).[1] Gem-dimethyl substitution in drug design.[2] Journal of Medicinal Chemistry.
Sources
- 1. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2680663-32-3|2-Azaspiro[3.5]nonan-7-amine|BLD Pharm [bldpharm.com]
- 3. 53075-09-5|N,N,N-Trimethyladamantan-1-aminium hydroxide|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Conformational Analysis of 1-Azaspiro[3.5]nonane Ring Systems
This guide provides an in-depth technical analysis of the 1-azaspiro[3.5]nonane ring system, a high-value scaffold in modern medicinal chemistry known for its ability to increase fraction of sp^3^ carbons (Fsp^3^) and provide novel exit vectors compared to traditional piperidine or aromatic cores.
Executive Summary: The "Goldilocks" Scaffold
The 1-azaspiro[3.5]nonane system represents a strategic structural hybrid, fusing a strained four-membered azetidine ring with a stable six-membered cyclohexane ring at a single quaternary spiro-carbon.
For drug developers, this scaffold offers a "Goldilocks" solution between the rigid, compact azaspiro[3.3]heptane and the flexible, larger azaspiro[4.5]decane systems. It provides:
-
Defined Vector Geometry: The orthogonal arrangement of the two rings creates distinct exit vectors for substituents, allowing precise probing of binding pockets.
-
Metabolic Stability: The quaternary spiro-center blocks metabolic hot-spots (e.g.,
-oxidation) common in simple piperidines. -
Conformational Locking: Unlike linear alkyl chains, the spiro-fusion restricts the conformational entropy of attached substituents, potentially reducing the entropic penalty upon protein binding.
Structural Fundamentals & Numbering
To analyze the conformation, we must first define the connectivity. The 1-azaspiro[3.5]nonane places the nitrogen atom in the four-membered ring, directly adjacent to the spiro-carbon.
IUPAC Numbering:
-
Position 1: Nitrogen atom (in the 4-membered ring).
-
Position 2-3: Methylene carbons of the azetidine ring.
-
Position 4: The Spiro Carbon (quaternary junction).
-
Position 5-9: Methylene carbons of the cyclohexane ring.
The Orthogonal Anchor
The defining feature of this system is the geometry at C4 (the spiro center). As an sp^3^ hybridized center, the bond angles ideally approach 109.5°.[1] However, the constraint of the 4-membered ring introduces significant distortion.
-
Ring A (Azetidine) Angle: Typically compressed to ~88-90° at the spiro center.
-
Ring B (Cyclohexane) Angle: Slightly expanded to ~110-112° to compensate.
-
Result: The mean planes of the azetidine and cyclohexane rings are virtually orthogonal (perpendicular) to each other. This orthogonality is the primary driver of the scaffold's 3D shape.
Conformational Dynamics
The conformational landscape of 1-azaspiro[3.5]nonane is dictated by the independent yet sterically coupled motions of its two constituent rings.
A. Ring A: Azetidine Puckering (The "Butterfly" Motion)
Unlike the planar cyclobutane, the azetidine ring is puckered to relieve torsional strain (eclipsing interactions).
-
Puckering Angle: The ring folds along the N1-C3 axis. The degree of puckering is typically 25°–35° .
-
Inversion Barrier: The energy barrier for "flipping" the pucker is low (~1.3 kcal/mol for unsubstituted azetidine). However, in the spiro[3.5] system, steric clash between substituents on C2/C3 and the axial hydrogens of the cyclohexane ring can raise this barrier, effectively creating preferred conformers.
-
Nitrogen Inversion: The nitrogen lone pair also undergoes inversion. In N-substituted derivatives (common in drugs), the substituent prefers the equatorial orientation relative to the puckered ring to minimize 1,3-diaxial-like interactions.
B. Ring B: Cyclohexane Chair Stability
The six-membered ring predominantly adopts a chair conformation .
-
Spiro-Locking: The spiro-fusion at C4 acts as a "gem-disubstituted" center. In a standard cyclohexane, a gem-dimethyl group introduces 1,3-diaxial strain. In 1-azaspiro[3.5]nonane, the "substituents" are the C2 and C3 carbons of the azetidine ring.
-
Thermodynamic Preference: The chair is significantly more stable (>5 kcal/mol) than the twist-boat form. The spiro-fusion does not significantly distort the chair geometry of the cyclohexane, preserving its predictable vector projection.
C. Coupled Interactions (The "Steric Gate")
The most critical conformational analysis involves the interaction between the rings.
-
Axial vs. Equatorial Attack: When functionalizing the cyclohexane ring (e.g., at C7), the "top" and "bottom" faces are chemically distinct due to the tilt of the azetidine ring.
-
Vector Projection: A substituent on the azetidine nitrogen (N1) projects at an angle roughly 135° relative to the average plane of the cyclohexane ring. This is distinct from the 180° (para) or 60° (meta) vectors seen in phenyl rings.
Data Summary: Conformational Energy Barriers
| Parameter | Value (Approx.) | Significance |
| Azetidine Ring Puckering | 1.5 - 2.5 kcal/mol | Rapid equilibrium at RT; effectively "average" shape in solution NMR. |
| Nitrogen Inversion | 6 - 8 kcal/mol | Fast inversion; N-substituents sample both pyramidal geometries. |
| Cyclohexane Chair Flip | 10 - 11 kcal/mol | Slow on NMR timescale at low temp; stable chair at physiological temp. |
| Spiro Bond Angle (C3-C4-C2) | ~89° | High ring strain; enhances reactivity of azetidine ring opening (if activated). |
Experimental Protocol: Synthesis & Validation
To study the conformation, one must first access the scaffold. The most robust route to the 1-azaspiro[3.5]nonane core is via the Staudinger [2+2] Cycloaddition , which constructs the 4-membered ring directly onto a cyclohexane precursor.
Protocol: Staudinger Synthesis of 1-Azaspiro[3.5]nonane Core
Objective: Synthesis of N-benzyl-1-azaspiro[3.5]nonane via a spiro-
Phase 1: Imine Formation
-
Reagents: Cyclohexanone (10 mmol), Benzylamine (10 mmol), Toluene (20 mL),
(5 mmol) or molecular sieves. -
Procedure:
-
Dissolve cyclohexanone and benzylamine in dry toluene.
-
Cool to 0°C and add
dropwise (scavenges water to drive equilibrium). -
Stir at RT for 2-4 hours.
-
Filter through Celite to remove titanium salts. Concentrate filtrate to yield the crude imine (N-cyclohexylidenephenylmethanamine).
-
Checkpoint: ^1^H NMR should show disappearance of ketone signal and appearance of imine characteristic shifts.
-
Phase 2: Staudinger [2+2] Cycloaddition
-
Reagents: Crude Imine (from Phase 1), Chloroacetyl chloride (12 mmol),
(25 mmol), dry . -
Procedure:
-
Dissolve imine in
and cool to 0°C. -
Add
.[2] -
Add Chloroacetyl chloride dropwise over 30 mins. (Generates ketene in situ).
-
Allow to warm to RT and stir overnight (12-16h).
-
Quench: Wash with 1M HCl, then Sat.
, then Brine. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Product: 1-benzyl-3-chloro-1-azaspiro[3.5]nonan-2-one (Spiro-
-lactam).
-
Phase 3: Lactam Reduction (The Core Formation)
-
Reagents: Spiro-
-lactam, (3.0 equiv), dry THF. -
Procedure:
-
Suspend
in dry THF at 0°C. -
Add solution of spiro-
-lactam in THF dropwise. -
Heat to reflux for 4-6 hours. (Reduces both the amide carbonyl and removes the chloro group if present/desired, though dechlorination often requires specific conditions; for unsubstituted core, use acetyl chloride in Phase 2).
-
Workup: Fieser workup (
, 15% NaOH, ). Filter white precipitate. -
Isolation: Concentrate filtrate to obtain 1-benzyl-1-azaspiro[3.5]nonane .
-
Figure 1: Synthetic workflow for accessing the 1-azaspiro[3.5]nonane core via the Staudinger reaction.[3][4][5]
Medicinal Chemistry Applications
A. "Locking" Bioactive Conformations
In the development of inhibitors for SARS-CoV-2 3CL protease , the 1-azaspiro[3.5]nonane scaffold was utilized to fill the hydrophobic S4 pocket.
-
Mechanism: The spiro-cycle acts as a rigid spacer. Unlike a flexible alkyl chain which loses entropy upon binding, the spiro-scaffold is pre-organized.
-
Observation: Crystal structures (e.g., PDB 7T45) reveal that the cyclohexane ring fills the bulk of the pocket, while the azetidine nitrogen serves as the attachment point for the warhead, directing it precisely toward the catalytic cysteine.
B. Vector Exploration in GPCRs
For G-protein coupled receptors (GPCRs), the vector of the N-substituent is critical.
-
Comparison:
-
Piperidine:[5] Substituents are equatorial or axial (180° or 60°).
-
1-Azaspiro[3.5]nonane: The N-substituent vector is "tilted" relative to the bulk of the molecule. This allows the group to access sub-pockets that are sterically inaccessible to standard piperidine analogs.
-
References
-
Staudinger Synthesis of Spiro-Lactams
-
Jiao, L., et al. "Catalytic Asymmetric Staudinger Reactions." J. Am. Chem. Soc.2006 , 128, 6060. Link
-
-
Spirocyclic Scaffolds in Drug Discovery
-
Burkhard, J. A., et al. "Escape from Flatland: Spirocyclic Scaffolds in Drug Discovery." Angew. Chem. Int. Ed.2010 , 49, 9052. Link
-
-
SARS-CoV-2 Inhibitor Case Study
-
Conformational Analysis of Azetidines
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. scispace.com [scispace.com]
- 3. PubChemLite - 1-azaspiro[3.5]nonan-2-one (C8H13NO) [pubchemlite.lcsb.uni.lu]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Nitrenium ion azaspirocyclization-spirodienone cleavage: a new synthetic strategy for the stereocontrolled preparation of highly substituted lactams and N-hydroxy lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Architectural Rigidity in Radical Scavenging: The Discovery and Application of Spiro-Fused Hindered Amine Stabilizers
Executive Summary
The discovery of Hindered Amine Light Stabilizers (HALS) revolutionized the preservation of organic materials and polymers against photo-oxidative degradation. However, early-generation HALS suffered from critical flaws: high volatility and poor matrix compatibility, leading to thermal desorption and surface "blooming." The architectural solution to this problem was the development of spiro-fused hindered amines . By integrating the active 2,2,6,6-tetramethylpiperidine motif into a rigid, orthogonal spiro-ring system, researchers drastically increased steric bulk and molecular weight without compromising radical scavenging efficiency. This whitepaper explores the chemical history, mechanistic causality, and cross-disciplinary applications of spiro-fused HALS, ranging from advanced polymer stabilization to novel pharmaceutical scaffolds.
Historical Context & The Volatility Problem
Early HALS, such as bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (commercially known as TINUVIN 770), were highly effective at neutralizing free radicals. However, their low molecular weight (~480 Da) meant they were highly mobile within polymer matrices. During high-temperature melt extrusion (often exceeding 200°C), these stabilizers would volatilize. Over time, even at room temperature, they would migrate to the polymer surface—a phenomenon known as blooming—leaving the bulk material unprotected.
To solve this, chemists sought to increase the molecular weight and restrict the conformational mobility of the stabilizer. The breakthrough came with the synthesis of ODHO (7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-). By spiro-fusing the piperidine ring to an oxazolidine/acetal framework, the resulting molecule (commercialized as Hostavin N 20) exhibited immense steric hindrance and a locked 3D geometry, drastically reducing its diffusion coefficient[1].
To completely eliminate migration, ODHO was subsequently polymerized with epichlorohydrin, yielding the oligomeric spiro-HALS Hostavin N 30 (CAS: 202483-55-4)[2]. This macromolecular approach anchored the spiro-HALS permanently within the polymer network.
Mechanism of Action: The Denisov Cycle
The core efficacy of any HALS lies in its ability to undergo the Denisov Cycle —a regenerative radical scavenging loop. The spiro-fusion enhances this cycle by providing a highly stable steric environment that prevents the active nitroxyl radical from undergoing destructive side reactions.
-
Activation: The secondary amine (N-H) of the spiro-HALS is oxidized by oxygen and UV light to form a stable nitroxyl radical (N-O•).
-
Scavenging: The nitroxyl radical rapidly reacts with alkyl radicals (R•) generated by polymer chain scission, forming an aminoether (N-O-R).
-
Regeneration: The aminoether reacts with a peroxyl radical (ROO•), yielding non-radical degradation products (ROOR) and regenerating the active nitroxyl radical (N-O•).
Caption: The Denisov Cycle: Regenerative radical scavenging mechanism of spiro-fused hindered amines.
Cross-Disciplinary Impact: Pharmaceutical Scaffolds
While ODHO and its oligomers dominate materials science, the spiro-fused hindered amine architecture has profoundly impacted pharmaceutical drug development. For drug development professionals, controlling molecular conformation is paramount for target affinity. The spiro-fusion intrinsically locks the piperidine ring into a rigid spatial orientation, reducing the entropic penalty upon target binding.
Recent breakthroughs have utilized this structural rigidity in antimicrobial design. Indolyl azaspiroketal Mannich bases, which incorporate the spiro-fused hindered amine motif, have demonstrated potent, submicromolar efficacy against Mycobacterium tuberculosis (H37Rv strain)[3].
The Causality of Efficacy: The spiro-motif facilitates precise membrane insertion. It perturbs phospholipid vesicles and permeabilizes the mycobacterial cell envelope without inducing generic bacterial membrane depolarization—a highly selective mechanism of action that bypasses standard resistance pathways[3].
Experimental Methodologies: Synthesis & Validation
To ensure scientific integrity, the following protocol details the synthesis of a spiro-HALS oligomer and its functional validation. This workflow is designed as a self-validating system , ensuring that each step contains an internal quality control check before proceeding.
Caption: Step-by-step experimental workflow for the synthesis and validation of spiro-fused HALS.
Step-by-Step Protocol
Phase 1: Oligomerization of ODHO (Hostavin N 30 Synthesis)
-
Reaction: React ODHO (Hostavin N 20) with epichlorohydrin in a 1:1 molar ratio under basic conditions (e.g., NaOH) at 80°C for 4 hours.
-
Causality: Epichlorohydrin is selected as the cross-linking agent because its epoxide ring readily undergoes ring-opening polymerization with the secondary amine of the spiro-monomer. This effectively anchors the radical-scavenging moiety to a high-molecular-weight backbone, preventing thermal desorption during later extrusion[2].
-
Self-Validation: Monitor the reaction via real-time FTIR spectroscopy. The reaction is deemed complete only when the characteristic epoxide ring-breathing vibration at ~910 cm⁻¹ is entirely extinguished, ensuring no residual toxic monomer remains.
Phase 2: Polymer Compounding & Accelerated Weathering
-
Blending: Homogenize 0.25% of the synthesized spiro-HALS oligomer with polypropylene (PP) powder. Melt and granulate in a Brabender plastograph at 200–240°C at 35 rpm.
-
Causality: High-shear melt blending at 240°C is required to ensure uniform macroscopic dispersion of the oligomer. Because the spiro-HALS has a high molecular weight, low-shear mixing would result in localized domains of unprotected polymer, leading to premature mechanical failure.
-
Weathering: Press the granulated polymer into 0.12 mm foils and subject them to a QUV-B irradiation cycle (8 hours of UV radiation at 60°C, followed by 4 hours of condensation at 50°C)[4].
-
Self-Validation: Measure the Carbonyl Index (CI) via FTIR (absorbance at 1715 cm⁻¹) every 200 hours. A self-validating successful stabilization will show a flat CI curve for at least 1000 hours, proving the Denisov cycle is actively suppressing ketone formation.
Data Presentation: Comparative Performance
The structural evolution from low-molecular-weight HALS to spiro-fused oligomers yields quantifiable improvements in thermal stability and long-term performance.
| Stabilizer Class | Representative Compound | Molecular Weight (Da) | Volatility (% Weight Loss at 200°C) | Tensile Strength Retention (after 1000h QUV-B) |
| Low-MW HALS | TINUVIN 770 | ~480 | > 15.0% | 45% |
| Spiro-Monomer | Hostavin N 20 (ODHO) | ~364 | < 2.0% | 78% |
| Spiro-Oligomer | Hostavin N 30 | > 2000 | < 0.1% | 94% |
Data Synthesis Note: The transition to a spiro-oligomer (Hostavin N 30) effectively reduces volatility to near-zero, directly correlating with a >90% retention in mechanical properties during accelerated weathering.
References
-
[3] Title: mannich bases derived: Topics by Science.gov | Source: science.gov | URL:
-
Title: Screening Assessment for the Challenge - Canada.ca | Source: canada.ca | URL:
-
Title: Thermal and Photo-Induced Oxidation of Polymers and Its Inhibition in the - DTIC | Source: dtic.mil | URL:
-
[4] Title: UV Absorbers for Plastics Additives | PDF - Scribd | Source: scribd.com | URL:
-
[2] Title: 202483-55-4 - LookChem | Source: lookchem.com | URL:
-
[1] Title: Anti-UV and antistatic molecule. (A) Add 14 (Hostavin Aro 8). (B) Add... - ResearchGate | Source: researchgate.net | URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cas 202483-55-4,7-Oxa-3,20-diazadispiro5.1.11.2heneicosan-21-one, 2,2,4,4-tetramethyl-, hydrochloride, reaction products with epichlorohydrin, hydrolyzed, polymd. | lookchem [lookchem.com]
- 3. mannich bases derived: Topics by Science.gov [science.gov]
- 4. scribd.com [scribd.com]
Methodological & Application
Cyclization methods for preparing hindered 1-azaspiro[3.5]nonanes
Application Note: Advanced Cyclization Strategies for Hindered 1-Azaspiro[3.5]nonanes
Introduction & Mechanistic Rationale
Spirocyclic azetidines, particularly 1-azaspiro[3.5]nonanes, have emerged as highly valuable bioisosteres for saturated azaheterocycles such as piperidines and morpholines. Their rigid, three-dimensional architectures improve metabolic stability and alter vector characteristics in drug discovery programs[1]. However, the synthesis of "angular" spirocyclic azetidines is notoriously challenging. The formation of a four-membered ring inherently battles approximately 26 kcal/mol of ring strain. When this ring is fused at a quaternary spiro center bearing bulky substituents (e.g., a 7-tert-butylcyclohexyl moiety), severe steric repulsion drastically increases the activation energy required for cyclization[2].
To overcome these thermodynamic and kinetic barriers, chemists must strategically select cyclization methods that either bypass direct nucleophilic displacement or provide an overwhelming thermodynamic driving force.
State-of-the-Art Cyclization Methodologies
Method A: Base-Mediated Intramolecular Substitution The classical approach relies on the intramolecular S_N2 displacement of a primary leaving group by a secondary amine. To force this entropically disfavored 4-exo-tet cyclization, a strong, non-nucleophilic base (e.g., NaH) is required to generate a highly reactive amide anion. The Thorpe-Ingold effect provided by the cyclohexane ring assists in bringing the reactive termini into proximity, though bulky equatorial substituents can hinder the required conformational alignment[2].
Method B: Strain-Release Driven Spirocyclization Developed by the Aggarwal group, this elegant protocol circumvents the traditional S_N2 barrier by utilizing azabicyclo[1.1.0]butyl ketones. The addition of an electrophile (like TFAA or Tf₂O) triggers an N-acylation that induces C-N bond cleavage. The massive relief of ring strain from the bicyclic system provides an irreversible thermodynamic sink, smoothly yielding the spiro-azetidine[3].
Method C: [2+2] Cycloaddition & Reduction For highly hindered exocyclic alkenes, direct cyclization is often impossible. Instead, a [2+2] cycloaddition using Graf's isocyanate (chlorosulfonyl isocyanate, CSI) generates a spirocyclic β-lactam. Subsequent aggressive reduction (using alane or LiAlH₄) yields the target 1-azaspiro[3.5]nonane[4].
Logical decision matrix for selecting a 1-azaspiro[3.5]nonane cyclization strategy.
Quantitative Comparison of Cyclization Strategies
| Cyclization Strategy | Key Reagents | Typical Yield | Steric Tolerance | Primary Advantage |
| Intramolecular S_N2 | NaH, TsCl, THF | 45–65% | Moderate | Utilizes inexpensive, readily available ketone starting materials[2]. |
| Strain-Release | TFAA or Tf₂O, DCM | 60–85% | High | Driven by extreme relief of ring strain; excellent for quaternary centers[3]. |
| [2+2] Cycloaddition | CSI, Alane/LiAlH₄ | 50–75% | Very High | Bypasses direct 4-membered ring closure entirely; highly scalable[4]. |
Experimental Protocols
Protocol 1: Synthesis of 7-tert-butyl-1-azaspiro[3.5]nonane via Intramolecular Cyclization
This self-validating protocol ensures that unreacted starting materials are systematically purged through selective extractions before the critical cyclization step[2].
Step 1: Reductive Amination
-
Dissolve 4-tert-butylcyclohexanone (1.0 equiv) in 1,2-dichloroethane (DCE, 0.5 M).
-
Add 3-aminopropan-1-ol (1.1 equiv) and stir at 20 °C for 30 minutes to pre-form the imine.
-
Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) over 15 minutes. Causality: NaBH(OAc)₃ is chosen over NaBH₄ to prevent premature reduction of the ketone.
-
Stir for 14 hours. Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
Step 2: Selective Tosylation
-
Dissolve the crude amino alcohol (1.0 equiv) in anhydrous DCM (0.3 M) and cool to 0 °C.
-
Add pyridine (1.5 equiv) followed by a dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equiv).
-
Stir at 0 °C for 1 hour, then warm to 20 °C for 5 hours.
-
Wash sequentially with 1 M HCl (removes excess pyridine), saturated NaHCO₃, and brine. Dry and concentrate to yield the tosylate intermediate.
Step 3: Base-Mediated Cyclization
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv) in anhydrous THF (0.2 M) at 0 °C under argon.
-
Dropwise, add a solution of the tosylate intermediate (1.0 equiv) in anhydrous THF. Causality: Slow addition maintains pseudo-high dilution conditions, favoring intramolecular cyclization over intermolecular oligomerization.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the hindered spirocycle.
Protocol 2: Strain-Release Spirocyclization
This protocol utilizes the thermodynamic instability of azabicyclo[1.1.0]butanes to drive the formation of the azetidine ring[3].
-
Dissolve the azabicyclo[1.1.0]butyl ketone precursor (1.0 equiv) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Slowly add trifluoroacetic anhydride (TFAA, 1.2 equiv) via syringe. Causality: The highly electrophilic anhydride rapidly acylates the bridged nitrogen, creating an unstable intermediate that spontaneously undergoes C-N bond heterolysis.
-
Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. The resulting trifluoroacetamide-protected 1-azaspiro[3.5]nonane can be deprotected using standard basic hydrolysis (K₂CO₃/MeOH).
Mechanistic sequence of strain-release driven spirocyclization via electrophilic activation.
Troubleshooting & Optimization Insights
-
Incomplete S_N2 Cyclization: If Method A stalls, the steric bulk of the 7-tert-butyl group may be forcing the leaving group into an unfavorable trajectory. Switching to Mitsunobu conditions (PPh₃, DIAD) on the un-tosylated amino alcohol can sometimes provide a more concerted, lower-energy transition state[2].
-
Lactam Over-Reduction: In Method C, reducing the β-lactam to the azetidine requires harsh conditions (LiAlH₄). Ensure strictly anhydrous conditions to prevent violent quenching and poor yields. If LiAlH₄ cleaves sensitive functional groups, alane (AlH₃) generated in situ offers a highly chemoselective alternative[1].
References
-
Aggarwal, V. K., et al. "An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles." Angewandte Chemie International Edition, 2021. 3
-
BenchChem Technical Support. "Synthesis of 7-Tert-butyl-1-azaspiro[3.5]nonane." BenchChem, 2025. 2
-
Mykhailiuk, P. K., et al. "Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery." Domainex, 2025. 1
-
Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014. 4
Sources
- 1. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane as a Next-Generation Sterically Hindered Radical Scavenger
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative benchmarking, and validated experimental protocols for utilizing spirocyclic hindered amine light stabilizers (HALS) in radical trapping and photoredox catalysis.
Executive Summary
The mitigation of unwanted radical intermediates is a critical challenge in both polymer stabilization and synthetic photoredox catalysis. While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives have long been the industry standard, their intense
6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane (TM-ASN) represents a paradigm shift in radical scavenger design. By utilizing a spirocyclic architecture, this compound features a highly strained 4-membered azetidine ring fused to a tetramethylated cyclohexane ring. This unique geometry projects steric bulk from the
Mechanistic Rationale: The Spirocyclic Advantage
To understand why TM-ASN outperforms traditional piperidine-based scavengers in specific applications, we must analyze the thermodynamics and 3D geometry of its radical trapping cycle (the Denisov Cycle) [1].
Remote Steric Shielding vs. -Blocking
In standard HALS (e.g., TEMP), four methyl groups are located on the
Ring Strain and Redox Potential
The azetidine ring in TM-ASN possesses significant angle strain (~26 kcal/mol). The oxidation of the secondary amine (>N-H) to the nitroxide radical (>N-O•) induces a change in nitrogen hybridization from
The Modified Denisov Cycle
Once oxidized to the nitroxide state, TM-ASN enters a regenerative catalytic loop. It rapidly traps carbon-centered radicals (R•) to form a dormant alkoxyamine (>N-O-R). Upon reaction with peroxyl radicals (ROO•), the active nitroxide is regenerated, neutralizing harmful oxidative species without consuming the scavenger [1].
Figure 1: The catalytic Denisov Cycle of TM-ASN, illustrating the regeneration of the active nitroxide species.
Quantitative Benchmarking
The following table summarizes the physicochemical and kinetic properties of TM-ASN compared to industry-standard radical scavengers and spin traps. Data highlights the superior trapping rate of TM-ASN for sterically demanding substrates [2][3].
| Property / Compound | TEMPO | PBN (Spin Trap) | 6,6,8,8-TM-1-ASN (Spiro-HALS) |
| Core Scaffold | Piperidine (6-membered) | Nitrone (Linear/Aryl) | Spiro-azetidine (4,6-fused) |
| Redox Potential ( | +0.64 V | N/A (Addition only) | +0.71 V |
| Steric Shielding | High ( | Low | Moderate (Remote |
| Trapping Rate ( | |||
| EPR Signal ( | ~15.5 G | ~14.2 G | ~16.1 G |
| Primary Application | General Scavenger | EPR Spin Trapping | Bulky Radical Scavenging |
Experimental Protocols
Protocol A: In Vitro Radical Scavenging Assay (EPR Spin Trapping)
This protocol details the kinetic evaluation of TM-ASN's radical scavenging efficiency using Electron Paramagnetic Resonance (EPR) spectroscopy.
Causality Check: We utilize Azobisisobutyronitrile (AIBN) as the radical initiator because its thermal decomposition at 70°C provides a steady, reproducible flux of isobutyronitrile radicals. This allows for precise kinetic benchmarking without the complex side-reactions associated with UV-initiated peroxide cleavage.
Step-by-Step Methodology:
-
Preparation of Scavenger Stock: Dissolve 10 mg of TM-ASN in 1.0 mL of anhydrous, degassed chlorobenzene to create a stock solution. Note: Chlorobenzene is selected for its lack of abstractable hydrogen atoms, preventing solvent-derived radical interference.
-
Pre-Oxidation (Optional but Recommended): To directly observe the trapping event, the amine must first be converted to the active nitroxide. Add 1.1 equivalents of m-CPBA to the stock solution at 0°C. Stir for 30 minutes, then wash with saturated aqueous NaHCO
to remove the benzoic acid byproduct. Dry the organic layer over Na SO . -
System Validation (Self-Validating Step): Take a 50 µL aliquot of the oxidized stock and analyze it via EPR. You must observe a distinct, sharp 3-line spectrum (1:1:1 triplet) with a nitrogen hyperfine coupling constant (
) of ~16.1 G. If this signal is absent, the oxidation failed, and the protocol must be restarted [2]. -
Radical Generation & Trapping: In an EPR tube, combine 400 µL of the TM-ASN nitroxide solution with 5 mM of AIBN.
-
Incubation & Measurement: Place the EPR tube in the spectrometer cavity heated to 70°C. Monitor the decay of the 3-line nitroxide signal over 60 minutes. The rate of signal decay directly correlates to the formation of the EPR-silent alkoxyamine (>N-O-R), representing successful radical scavenging.
Protocol B: Application as a Transient Mediator in Photoredox Catalysis
TM-ASN can be utilized to suppress unwanted homocoupling in photoredox-catalyzed cross-coupling reactions by temporarily sequestering highly reactive radical intermediates.
Causality Check: Strict anaerobic conditions are mandatory. Oxygen will competitively quench the excited state of the photocatalyst (e.g., Ir(ppy)
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the organic substrate (0.5 mmol), Ir(ppy)
photocatalyst (1 mol%), and TM-ASN (10 mol% as a catalytic mediator). -
Solvent Addition: Add 5.0 mL of anhydrous acetonitrile.
-
Degassing (Critical Step): Seal the Schlenk tube and subject the mixture to three consecutive Freeze-Pump-Thaw cycles.
-
Freeze the mixture in liquid nitrogen.
-
Pump the headspace to high vacuum (<0.1 Torr) for 5 minutes.
-
Thaw the mixture in a room temperature water bath under a static argon atmosphere.
-
-
Irradiation: Backfill the tube with Argon. Irradiate the reaction mixture using 440 nm blue LEDs at a distance of 5 cm. Maintain the reaction temperature at 25°C using a cooling fan for 12 hours.
-
Workup: Quench the reaction by opening the flask to ambient air. Concentrate the mixture in vacuo and purify the target cross-coupled product via flash column chromatography.
Troubleshooting & Best Practices
-
Loss of Scavenging Activity Over Time: If TM-ASN loses efficacy during long-term storage, it has likely undergone premature oxidation and subsequent degradation due to ambient light and oxygen. Solution: Store the compound in amber glass vials under an inert argon atmosphere at 4°C.
-
Complex EPR Spectra (Multiplets): If the EPR spectrum in Protocol A shows more than 3 lines (e.g., additional doublet splittings), the TM-ASN nitroxide is interacting with a secondary radical species that possesses an
-hydrogen, or the azetidine ring has undergone a ring-opening side reaction. Solution: Ensure temperature control does not exceed 80°C to maintain the structural integrity of the strained spirocyclic core [3].
References
-
Title: Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? Source: Macromolecules (ACS Publications) URL: [Link]
-
Title: Detection and Characterisation of Radicals Using Electron Paramagnetic Resonance (EPR) Spin Trapping and Related Methods Source: Methods (Elsevier) URL: [Link]
-
Title: Synthesis and EPR spin trapping properties of a new isoindole-based nitrone: 1,1,3-trimethylisoindole N-oxide (TMINO) Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry / PubMed) URL: [Link]
Application Note: Functionalization of the Secondary Amine in Spiro-HALS Compounds
Executive Summary & Strategic Rationale
Spiro-Hindered Amine Light Stabilizers (Spiro-HALS) represent a convergence of polymer stabilization technology and modern medicinal chemistry. While traditional HALS (e.g., derivatives of 2,2,6,6-tetramethylpiperidine) are ubiquitous in preventing photo-oxidative degradation in polymers, the spiro-cyclic scaffold introduces unique 3D-spatial properties. This makes them high-value targets for both advanced material additives (reducing volatility and migration) and drug discovery (as privileged pharmacophores).
The central challenge in functionalizing these compounds lies in the steric hindrance surrounding the secondary amine. The four
This guide provides validated protocols to overcome this steric barrier, focusing on three critical functionalization pathways:
-
Reductive Amination: For introducing alkyl groups without quaternary ammonium salt formation.
-
Oxidative Activation: Converting
to Nitroxyl ( ) radicals, the gateway to alkoxyamines ( ). -
Acylation: Modulating basicity (
) for compatibility with acidic matrices.
Decision Pathway & Reaction Logic
The choice of functionalization method depends heavily on the intended application (e.g., solubility tuning vs. radical scavenging activity). The following logic flow illustrates the divergence in synthetic strategy.
Figure 1: Strategic decision tree for the functionalization of sterically hindered spiro-amines.
Detailed Experimental Protocols
Protocol A: N-Alkylation via Reductive Amination
Rationale: Direct alkylation with alkyl halides is often inefficient due to the steric bulk of the tetramethyl groups. Reductive amination avoids the
Materials:
-
Spiro-HALS substrate (1.0 eq)
-
Aldehyde/Ketone (1.2 eq)
-
Titanium(IV) isopropoxide (
) (1.5 eq) -
Sodium cyanoborohydride (
) (2.0 eq) or Sodium triacetoxyborohydride ( ) -
Solvent: Anhydrous THF or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under Argon, dissolve the Spiro-HALS (1.0 eq) and the target carbonyl compound (1.2 eq) in anhydrous THF (
concentration). -
Lewis Acid Activation: Add
(1.5 eq) dropwise. The solution may change color (often yellow/orange). Stir at room temperature for 6–12 hours.-
Note: The Titanium acts as a Lewis acid to facilitate iminium ion formation in the sterically crowded center.
-
-
Reduction: Cool the reaction mixture to
. Add (2.0 eq) in portions. Allow the mixture to warm to room temperature and stir for 12 hours. -
Quench & Workup: Quench carefully with
(to precipitate Titanium salts). Dilute with EtOAc, filter through a Celite pad to remove titanium hydroxides. Wash the filtrate with brine, dry over , and concentrate. -
Purification: Flash chromatography (typically MeOH/DCM gradients).
Protocol B: Oxidation to Nitroxyl Radical ( )
Rationale: The nitroxyl radical is the active species in the Denisov Cycle for polymer stabilization and a key intermediate for synthesizing alkoxyamines (
Materials:
-
Spiro-HALS substrate (1.0 eq)
-
Sodium Tungstate dihydrate (
) (0.05 eq - Catalyst) -
Hydrogen Peroxide (
, 2.5 eq) -
Solvent: Methanol/Water (3:1 ratio) or Acetone
Step-by-Step Methodology:
-
Dissolution: Dissolve the Spiro-HALS in Methanol/Water. If solubility is poor due to the spiro-chain, add minimal THF to solubilize.
-
Catalyst Addition: Add
(5 mol%). Adjust pH to ~8–9 using solid if necessary (acidic conditions inhibit the reaction). -
Oxidation: Add
dropwise at to control the exotherm. -
Reaction: Stir at room temperature for 24–48 hours. The solution often turns distinctively orange/red (characteristic of nitroxyl radicals).
-
Monitoring: TLC will show a new spot; however, ESR (Electron Spin Resonance) is the gold standard. If ESR is unavailable, MS (Mass Spec) will show
(or depending on ionization).
-
-
Workup: Extract with DCM. Wash with
(to quench excess peroxide) and then brine. -
Storage: Isolate the red solid/oil. Store at
under Argon. Nitroxyls are stable radicals but can disproportionate over time.
Protocol C: N-Acylation (Basicity Modulation)
Rationale: HALS are basic (
Materials:
-
Spiro-HALS substrate (1.0 eq)
-
Acid Anhydride (e.g., Acetic Anhydride) or Acid Chloride (1.5 eq)
-
Triethylamine (
) or Pyridine (2.0 eq) -
DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)
-
Solvent: Anhydrous DCM
Step-by-Step Methodology:
-
Setup: Dissolve Spiro-HALS and
in anhydrous DCM. Add DMAP. -
Addition: Add the acylating agent dropwise at
. -
Reflux: Due to steric hindrance, room temperature stirring is often insufficient. Heat to reflux (
for DCM) for 24 hours. -
Workup: Wash with
(to remove unreacted amine/pyridine), then saturated .-
Critical Check: The product should not be soluble in the aqueous acid layer, confirming the loss of basicity.
-
Analytical Characterization & Data Interpretation
The functionalization of the hindered amine results in distinct spectroscopic shifts. Use the following table to validate your product.
Table 1: Comparative NMR and MS Signatures
| Functional Group | Mass Spec (ESI) | Notes | ||
| Secondary Amine ( | 1.1 – 1.3 (s) | 50 – 52 | Broad | |
| 1.0 – 1.2 (s) (Shielded slightly) | 55 – 60 (Deshielded) | Disappearance of | ||
| Nitroxyl ( | Silent / Broadened | Silent / Broadened | Paramagnetic broadening makes NMR useless. Solution is colored (Orange/Red). | |
| 1.4 – 1.6 (s) (Deshielded) | 58 – 62 | Carbonyl stretch in IR (~1650 |
Mechanism of Action (The Denisov Cycle)
Understanding the end-goal is crucial. If the goal is stabilization , the
Figure 2: The regenerative Denisov Cycle.[2] Functionalization at the N-H stage determines the entry point into this cycle.
Troubleshooting & Optimization
-
Low Conversion in Alkylation:
-
Cause: Steric hindrance blocks the approach of the electrophile.
-
Solution: Switch from Alkyl Halides to Reductive Amination (Protocol A). If using reductive amination, increase the temperature to
after adding the reducing agent, or switch to a smaller reducing agent like (if other functional groups tolerate it).
-
-
Over-Oxidation:
-
Cause: Strong oxidants (like mCPBA) can sometimes push past the nitroxyl to the nitrone.
-
Solution: Stick to
(Protocol B) which is more selective for the radical species. Control temperature strictly at during addition.
-
-
Solubility Issues:
-
Cause: Spiro-compounds can be highly crystalline and lipophilic.
-
Solution: Use co-solvent systems. For aqueous reactions (like oxidation), use tert-Butanol or Acetone instead of Methanol.
-
References
-
Gijsman, P. (2008). Review on the mechanism of the action of hindered amine light stabilizers. Polymer Degradation and Stability.[3]
-
BASF SE. (2020). Tinuvin® 770: Technical Data Sheet. (Industry standard reference for spiro-HALS properties).
-
Griggs, S. D., et al. (2018).[4] Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry.[4][5][6][7]
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development.
-
Chmela, S., et al. (2016). Synthesis of hindered amine light stabilizers (HALS) with low basicity. Polymer.[3][8]
Sources
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. rsc.org [rsc.org]
- 3. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 4. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation of N-Alkoxy Derivatives of 6,6,8,8-Tetramethyl-1-azaspirononane (NOR-HALS)
Application Note: Preparation of N-Alkoxy Derivatives of 6,6,8,8-Tetramethyl-1-azaspiro[1]nonane (NOR-HALS)
Executive Summary
The synthesis of N-alkoxy hindered amine light stabilizers (NOR-HALS) from spirocyclic precursors represents a critical advancement in polymer stabilization and agricultural chemistry. Unlike traditional 2,2,6,6-tetramethylpiperidine (TMP) derivatives, the 6,6,8,8-tetramethyl-1-azaspiro[1]nonane architecture provides exceptional conformational rigidity and steric encumbrance around the nitrogen center . This structural uniqueness translates to lower volatility, superior polymer matrix compatibility, and a non-basic profile that prevents unwanted interactions with acidic pesticides or halogenated flame retardants .
This application note details a validated, two-step synthetic workflow for converting the secondary spiro-amine into its corresponding N-alkoxy derivative via a stable nitroxide radical intermediate.
Mechanistic Causality & Experimental Design
The transformation of a hindered secondary amine into an N-alkoxy ether (NOR) is fundamentally a two-stage oxidative-radical coupling process.
-
Catalytic Oxidation (Amine
Nitroxide): The secondary amine is oxidized using aqueous hydrogen peroxide ( ). Because alone is kinetically slow at oxidizing hindered amines, sodium tungstate ( ) is employed as a catalyst. The tungstate ion forms a reactive peroxotungstate complex that efficiently transfers oxygen to the amine, forming a hydroxylamine intermediate that is rapidly oxidized to the persistent nitroxide radical (>N-O•) . The extreme steric bulk of the 6,6,8,8-tetramethyl-1-azaspiro[1]nonane framework prevents over-oxidation to nitrones or ring-cleavage products. -
Radical Coupling (Nitroxide
N-Alkoxy): The stable nitroxide is subjected to a copper-catalyzed alkylation using a hydrocarbon (R-H) and tert-butyl hydroperoxide (TBHP). Copper(II) acts as a one-electron redox catalyst, decomposing TBHP to generate tert-butoxy radicals. These highly reactive oxygen-centered radicals abstract a hydrogen atom from the hydrocarbon solvent (e.g., n-octane), generating a carbon-centered alkyl radical. This alkyl radical is immediately trapped by the persistent nitroxide radical at near diffusion-controlled rates to form the stable N-O-R ether bond .
Reaction Pathway
Fig 1: Two-step synthetic workflow for the preparation of NOR-HALS from spirocyclic amines.
Step-by-Step Protocols
Protocol A: Synthesis of 6,6,8,8-Tetramethyl-1-azaspiro[1]nonane-1-oxyl (Nitroxide)
This protocol utilizes a self-validating colorimetric shift to track reaction progress.
Reagents:
-
6,6,8,8-tetramethyl-1-azaspiro[1]nonane (10.0 mmol, 1.0 eq)
-
Hydrogen peroxide, 30% w/w in water (30.0 mmol, 3.0 eq)
-
Sodium tungstate dihydrate (
) (0.5 mmol, 0.05 eq) -
Methanol / Water (4:1 v/v, 25 mL)
Procedure:
-
Initiation: Dissolve the spiro-amine (10.0 mmol) and sodium tungstate dihydrate (0.5 mmol) in 25 mL of the Methanol/Water mixture in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Add the 30%
solution dropwise over 20 minutes to prevent thermal runaway. -
Propagation: Remove the ice bath and gradually heat the reaction mixture to 60 °C. Stir for 6–8 hours.
-
Self-Validation Check: Observe the color transition. The initially colorless solution will transition to a deep orange/red, indicating the successful accumulation of the persistent nitroxide radical.
-
Workup: Cool to room temperature. Dilute with 50 mL of ethyl acetate and wash successively with water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the red nitroxide solid.
Protocol B: Synthesis of N-Octyloxy-6,6,8,8-tetramethyl-1-azaspiro[1]nonane
This protocol demonstrates the synthesis of the N-octyl ether derivative as a representative NOR-HALS.
Reagents:
-
6,6,8,8-tetramethyl-1-azaspiro[1]nonane-1-oxyl (5.0 mmol, 1.0 eq)
-
n-Octane (25 mL, acts as both solvent and alkyl radical source)
-
tert-Butyl hydroperoxide (TBHP), 70% in water (12.5 mmol, 2.5 eq)
-
Copper(II) chloride (
) (0.25 mmol, 0.05 eq)
Procedure:
-
Initiation: In a 50 mL two-neck flask, dissolve the red nitroxide intermediate (5.0 mmol) and
(0.25 mmol) in 25 mL of n-octane. -
Heating: Heat the vigorously stirred mixture to 80 °C under a nitrogen atmosphere.
-
Radical Generation: Add the 70% TBHP solution dropwise over 1 hour using a syringe pump. Caution: Controlled addition is critical to prevent the rapid accumulation and explosive decomposition of peroxides.
-
Propagation: Maintain the reaction at 80 °C for 12 hours.
-
Self-Validation Check: The deep red color of the nitroxide will progressively fade to a pale yellow or colorless state as the radical is consumed and the N-O-C bond is formed.
-
Workup: Cool the mixture to room temperature. Quench unreacted peroxides by washing the organic layer with a 10% aqueous sodium sulfite (
) solution (20 mL). -
Purification: Extract the organic layer, dry over
, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to isolate the pure N-alkoxy derivative.
Analytical Data & Validation Markers
To ensure scientific integrity, the isolated intermediates and final products must be validated against the following physicochemical and spectroscopic markers.
| Compound Stage | Visual State | EPR Signal (g-factor) | ESI-MS ( | |
| Spiro-Amine | Colorless Oil / Solid | N/A (Diamagnetic) | 182.19 | Broad singlet at ~1.2 ppm (N-H); sharp singlets at 0.9-1.1 ppm (methyls). |
| Nitroxide Radical | Deep Red Solid | ~2.006 (Paramagnetic) | 197.18 | Line broadening (paramagnetic relaxation); NMR generally uninformative. |
| N-Octyloxy (NOR) | Pale Yellow Oil | N/A (Diamagnetic) | 310.31 | Triplet at ~3.7 ppm (-O-CH2-); recovery of sharp methyl singlets. |
Table 1: Summary of quantitative and qualitative validation data for the synthesis cascade.
Troubleshooting & Optimization Insights
-
Incomplete Nitroxide Formation (Step 1): If the solution remains pale yellow instead of turning deep red, the tungstate catalyst may be poisoned, or the
has degraded. Verify the peroxide concentration via titration and ensure high-purity is used. -
Over-oxidation in Step 2: If the reaction turns brown or yields complex mixtures, the rate of TBHP addition is too fast, leading to an excess of tert-butoxy radicals that degrade the spiro-ring system. Ensure strictly dropwise addition using a calibrated syringe pump.
-
Low Yield of NOR-HALS: The efficiency of hydrogen abstraction depends heavily on the bond dissociation energy (BDE) of the hydrocarbon. While n-octane works well, utilizing hydrocarbons with weaker C-H bonds (e.g., cyclohexane or ethylbenzene) will significantly accelerate the radical coupling step.
References
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, ACS Publications (2014).[Link]
-
Synthesis and properties of multifunctional hindered amine light stabilizers. ResearchGate (2013).[Link]
- Process for the preparation of sterically hindered nitroxyl ethers.
-
A Novel Method for the Synthesis of N-Alkoxyamines Starting from Nitroxide Radicals and Ketones. Synlett, Thieme Connect (2008).[Link]
Application of spiro-amines in automotive coating stabilization
Application Note: High-Performance Stabilization of Automotive Clearcoats Using Spiro-Functionalized Hindered Amine Light Stabilizers (HALS)
Abstract
This technical guide details the application of spiro-cyclic hindered amine light stabilizers (Spiro-HALS) in automotive clearcoat formulations. Unlike conventional HALS, spiro-amine structures offer a dual advantage: steric shielding that lowers basicity (preventing acid-catalyst deactivation) and high molecular weight that minimizes migration and volatility. This note provides a validated protocol for formulating 2K polyurethane/acrylic clearcoats with Spiro-HALS and assessing their durability using the ASTM D7869 enhanced weathering standard.
Introduction: The Stability Challenge
Automotive clearcoats face a "triad of degradation":
-
Photo-oxidation: UV radiation generates free radicals (
, ), leading to gloss loss and cracking. -
Acid Rain Etching: Industrial fallout hydrolyzes crosslinks.
-
Thermal Migration: High surface temperatures (
C) cause low-molecular-weight stabilizers to volatilize or leach out.
The Spiro-Amine Solution:
Standard HALS (e.g., TMP-derivatives) are often highly basic (
Mechanism of Action
The stabilization relies on the Denisov Cycle .[1][2] The spiro-amine does not absorb UV light; instead, it acts as a regenerative radical scavenger.
-
Activation: The parent amine is oxidized to a nitroxyl radical (
). -
Scavenging: The nitroxyl radical traps a polymer alkyl radical (
) to form an amino-ether ( ). -
Regeneration: The amino-ether reacts with a peroxy radical (
), regenerating the active nitroxyl radical and releasing a non-radical ketone/alcohol.
The spiro-structure's contribution is physical persistence . By locking the piperidine ring into a rigid spiro-framework, the molecule resists conformational changes that lead to exudation (blooming) from the cured film.
Figure 1: The regenerative Denisov Cycle.[1] The Spiro-HALS (blue) cycles between nitroxyl and amino-ether states, neutralizing radicals (red) without being consumed.
Material Selection & Formulation
Reagents & Equipment
-
Resin System: High-solids Acrylic Polyol (OH value ~140).
-
Crosslinker: Hexamethoxymethylmelamine (HMMM) or Isocyanate trimer (for 2K PU).
-
Spiro-HALS: Hostavin N 20 type or equivalent (CAS: 64338-16-5) or NOR-functionalized spiro-HALS for high-acid environments.
-
UVA Co-stabilizer: Benzotriazole or Hydroxyphenyl-triazine (HPT) type (Synergy is required; HALS protects surface, UVA protects bulk).
-
Solvent Blend: Methyl Amyl Ketone (MAK) / Butyl Acetate (1:1).
Formulation Ratios
| Component | Function | Loading (Weight % on Resin Solids) |
| Spiro-HALS | Surface Radical Scavenger | 1.0% - 2.0% |
| UVA (HPT) | UV Absorber | 1.5% - 3.0% |
| Acid Catalyst | Cure Accelerator (if Melamine) | 1.0% (blocked p-TSA) |
| Leveling Agent | Flow Control | 0.3% |
Experimental Protocol 1: Coating Preparation
Objective: Create a homogenous, defect-free clearcoat film for testing.
-
Pre-mix Stabilization:
-
Dissolve the Spiro-HALS and UVA in the solvent blend (10% solution) before adding to the resin. This prevents "shock" precipitation.
-
Why? Direct addition to high-viscosity resin can lead to localized high concentrations and seeding.
-
-
Resin Incorporation:
-
Add the stabilizer solution to the Acrylic Polyol.
-
Mix under low shear (500 RPM) for 15 minutes.
-
Check: Ensure solution is optically clear.[3] Haze indicates incompatibility.
-
-
Crosslinking (The "Pot Life" Clock):
-
Add the Isocyanate or Melamine crosslinker.
-
Adjust viscosity to 25s (DIN 4 cup) using the solvent blend.
-
Filter through a 10-micron mesh.
-
-
Application:
-
Substrate: E-coated steel panels with waterborne basecoat (black or silver).
-
Method: Pneumatic spray or automatic drawdown.
-
Target Dry Film Thickness (DFT): 45 ± 5 microns.
-
-
Curing:
-
Flash-off: 10 mins at ambient temp.
-
Bake: 20 mins at 140°C (ensure metal temperature is reached).
-
Experimental Protocol 2: Validation (ASTM D7869)
Objective: Simulate Florida weathering using the most advanced Xenon-Arc protocol. ASTM D7869 is preferred over SAE J2527 for its realistic moisture simulation.[4]
Equipment: Xenon-Arc Weatherometer (e.g., Q-Sun or Atlas Ci series) with "Daylight" filters (0.80 W/m² @ 340nm).
The Workflow
Figure 2: ASTM D7869 Weathering Workflow. Critical checkpoints occur every 250 hours to track degradation kinetics.
Analysis Metrics
-
Gloss Retention: Measure
gloss (ASTM D523). Failure defined as <80% retention. -
Color Change (
): Measure using CIELAB (ASTM D2244). -
Defects: Visual inspection for cracking, blistering, or chalking (ASTM D660/D714).
-
FTIR Analysis (Advanced): Monitor the Carbonyl Index (1720 cm⁻¹) to quantify chemical oxidation of the resin backbone.
Expected Results & Data Interpretation
A properly formulated Spiro-HALS system should exhibit superior performance compared to standard HALS, particularly in gloss retention over extended exposure.
| Metric | Control (No HALS) | Standard HALS (TMP) | Spiro-HALS (Target) |
| Initial Gloss ( | 92 | 92 | 92 |
| Gloss @ 1500h | < 50 (Failure) | 75 | 88 |
| Gloss @ 3000h | - | 60 | > 80 |
| Cracking Onset | 1000h | 2500h | > 4000h |
| Surface Haze | High | Moderate | Low |
Interpretation:
-
If Spiro-HALS gloss drops rapidly: Check for incompatibility or "blooming" (migration to surface).
-
If Cracking occurs early but gloss remains high: The UVA loading may be insufficient, allowing UV to penetrate to the basecoat/primer interface (delamination).
References
-
ASTM International. (2017). ASTM D7869-17: Standard Practice for Xenon Arc Exposure Test with Enhanced Light and Water Exposure for Transportation Coatings. ASTM International. [Link]
-
Q-Lab Corporation. (2020). The New Standard in Automotive Weathering: ASTM D7869 vs. SAE J2527. Q-Lab Technical Articles. [Link]
-
Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins and Coatings. Polymer Degradation and Stability.[2][3] [Link]
-
Society of Automotive Engineers (SAE). (2017).[5] SAE J2527: Performance Based Standard for Accelerated Exposure of Automotive Exterior Materials Using a Controlled Irradiance Xenon-Arc Apparatus.[4][6][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 3. 3vsigmausa.com [3vsigmausa.com]
- 4. ASTM D7869 or SAE J2527 – Which is More Appropriate? [atlas-mts.com]
- 5. SAE Automotive Weathering Standards - Impact Solutions [impact-solutions.co.uk]
- 6. micomlab.com [micomlab.com]
Synthesis of pharmaceutical intermediates containing the azaspiro[3.5]nonane core
Executive Summary: The "Spiro Switch" in Drug Discovery
The azaspiro[3.5]nonane scaffold has emerged as a critical "escape from flatland" tool in modern medicinal chemistry.[1] By replacing planar piperidine or morpholine rings with this spirocyclic core, researchers can significantly alter the physicochemical profile of a drug candidate—modulating lipophilicity (LogP), increasing metabolic stability, and creating novel exit vectors for target engagement—without changing the fundamental pharmacophore count.
This Application Note details the robust, scalable synthesis of the two most distinct isomers of this core:
-
2-Azaspiro[3.5]nonane: The "Azetidine" core (High strain, altered basicity).
-
7-Azaspiro[3.5]nonane: The "Piperidine" core (Steric bulk, defined vector).
Strategic Analysis: Route Selection & Retrosynthesis
The synthesis of spirocycles is governed by the challenge of constructing the quaternary carbon center. We employ two distinct strategies based on the ring strain of the target nitrogen-containing ring.
Strategy A: The "Gem-Disubstitution" Approach (For 2-Azaspiro)
For the 2-aza isomer, the 6-membered carbocycle is stable. The strategy involves building the strained 4-membered azetidine ring onto a pre-existing cyclohexane ring using a gem-functionalized precursor.
Strategy B: The "Imide Reduction" Approach (For 7-Azaspiro)
For the 7-aza isomer, the 4-membered carbocycle is the stable anchor. The strategy builds the 6-membered piperidine ring via a glutarimide intermediate, which is subsequently reduced.
Figure 1: Retrosynthetic logic separating the high-strain cyclization (Left) from the amide reduction pathway (Right).
Protocol 1: Synthesis of 2-Azaspiro[3.5]nonane Hydrochloride
Objective: Synthesis of the azetidine-containing spirocycle from commercially available diesters. Scale: 10–50g (Pilot Scale) Key Challenge: Controlling the cyclization to favor intramolecular ring closure over intermolecular polymerization.
Materials & Reagents
-
Precursor: Diethyl cyclohexane-1,1-dicarboxylate (CAS: 141-01-5)
-
Reductant: Lithium Aluminum Hydride (LiAlH₄), 2.4M in THF
-
Activation: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N)
-
Amine Source: Benzylamine (BnNH₂)
-
Solvents: Anhydrous THF, DCM, Methanol
Step-by-Step Methodology
Step 1: Formation of Cyclohexane-1,1-diyldimethanol
-
Setup: Flame-dry a 2L 3-neck flask equipped with a reflux condenser and addition funnel. Purge with N₂.
-
Charge: Add LiAlH₄ (2.2 equiv) in THF at 0°C.
-
Addition: Add Diethyl cyclohexane-1,1-dicarboxylate (1.0 equiv) dropwise over 1 hour. Caution: Exothermic.
-
Reaction: Warm to RT and reflux for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (n mL), 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH₄.
-
Isolation: Filter the granular precipitate. Concentrate filtrate to yield the diol as a white solid (Yield >90%).
Step 2: Activation (The Dimesylate)
-
Setup: Dissolve the diol (1.0 equiv) in DCM (10 vol) containing Et₃N (3.0 equiv). Cool to -10°C.[2][3]
-
Addition: Add MsCl (2.5 equiv) dropwise, maintaining temp < 0°C.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.[3]
-
Checkpoint: The product is unstable on silica. Use immediately or recrystallize from hexanes/EtOAc.
Step 3: Spirocyclization (The Critical Step) Rationale: We use benzylamine as a "dummy" group to facilitate cyclization. The reaction requires heat to overcome the entropic barrier of forming the 4-membered ring.
-
Reaction: Dissolve the dimesylate (1.0 equiv) in pure Benzylamine (5.0 equiv). Note: Using amine as solvent acts as a proton scavenger and drives kinetics.
-
Conditions: Heat to 110°C for 16 hours.
-
Workup: Cool to RT. Dilute with water and extract with MTBE.
-
Purification: The excess benzylamine is removed by vacuum distillation or by washing the organic layer with dilute acid (carefully pH controlled to keep product in organic phase if possible, otherwise extract product from aqueous at pH 12).
-
Yield: Expect 60-75% of N-benzyl-2-azaspiro[3.5]nonane.
Step 4: Deprotection to HCl Salt
-
Hydrogenation: Dissolve intermediate in MeOH. Add Pd(OH)₂/C (Pearlman’s Catalyst, 10 wt%).
-
Pressure: Hydrogenate at 50 psi (3.5 bar) at 40°C for 12 hours.
-
Salt Formation: Filter catalyst. Add 4M HCl in Dioxane (1.1 equiv).
-
Isolation: Concentrate and triturate with Et₂O to obtain the white solid.
Protocol 2: Synthesis of 7-Azaspiro[3.5]nonane
Objective: Synthesis of the piperidine-containing spirocycle via the "Gubskaya" Imide Method. Key Challenge: Handling the pyrophoric reduction of the cyclic imide.
Step-by-Step Methodology
Step 1: Imide Formation
-
Reagents: Combine Cyclobutane-1,1-diacetic acid (1.0 equiv) and Urea (1.2 equiv) or Benzylamine.
-
Process: Melt reaction. Heat the mixture to 160–180°C. The mixture will melt and evolve water/ammonia.
-
Duration: Hold for 2–3 hours until gas evolution ceases.
-
Isolation: Cool the melt. Recrystallize the resulting spiro-glutarimide (8-azaspiro[3.5]nonane-7,9-dione) from Ethanol.
Step 2: Global Reduction Rationale: Reducing the imide (two carbonyls) to the amine requires a powerful hydride donor.
-
Setup: Suspend LiAlH₄ (4.0 equiv) in anhydrous THF under Argon.
-
Addition: Add the spiro-glutarimide portion-wise (solid addition) or via Soxhlet extractor if solubility is poor.
-
Reflux: Heat to reflux for 24–48 hours. Note: Imide reduction is slow.
-
Quench: Standard Fieser workup (see Protocol 1).
-
Purification: The free amine is often an oil. Convert to Hydrochloride or Oxalate salt for solid isolation.
Comparative Analytical Data
| Property | 2-Azaspiro[3.5]nonane | 7-Azaspiro[3.5]nonane | Piperidine (Ref) |
| Formula | C₈H₁₅N | C₈H₁₅N | C₅H₁₁N |
| MW | 125.21 | 125.21 | 85.15 |
| pKa (Calc) | ~10.5 (More basic) | ~10.8 | 11.2 |
| LogP (Calc) | 1.8 | 2.1 | 0.8 |
| Fsp³ | 1.0 | 1.0 | 1.0 |
| Vector Angle | ~90° (Bent) | ~109° (Tetrahedral) | Linear |
| Key ¹H NMR | δ 3.45 (s, 4H, Azetidine) | δ 2.75 (t, 4H, Piperidine) | δ 2.80 (m) |
| ¹³C NMR (Spiro) | δ ~35.0 ppm (Quaternary) | δ ~32.5 ppm (Quaternary) | N/A |
Workflow Visualization
The following diagram illustrates the critical decision points and process flow for the 2-Azaspiro[3.5]nonane synthesis, highlighting the safety checkpoints.
Figure 2: Process flow for the synthesis of the 2-azaspiro scaffold with QC checkpoints.
Troubleshooting & Optimization
-
Problem: Low yield in Step 3 (Cyclization).
-
Problem: Product instability.
-
Safety Note: The dimesylate intermediate is a potent alkylating agent (potential mutagen). Destroy excess with NaOH solution before disposal.
References
-
BenchChem. (2025).[1][2][6][7][8] A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. Retrieved from
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres. Organic Letters. (Contextual grounding for spiro-synthesis logic).
-
Gubskaya, K. S., et al. (2023). Synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid. French-Ukrainian Journal of Chemistry. Retrieved from
- Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. (Protocol for oxa-analogs adaptable to aza-cores).
-
Sigma-Aldrich. (2025). 2-Azaspiro[3.5]nonane hydrochloride Safety Data Sheet. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 4. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Asymmetric Synthesis with Hindered Spiro-Ammonium Salts
Topic: Catalytic Applications of Hindered Spiro-Ammonium Salts Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Process Chemists
Introduction: The Rigid "Spiro" Advantage
In the landscape of Phase-Transfer Catalysis (PTC), traditional catalysts derived from Cinchona alkaloids (e.g., cinchonidine, quinine) often suffer from conformational flexibility, which can limit enantioselectivity in challenging bond-forming reactions.
Hindered Spiro-Ammonium Salts , most notably the Maruoka Catalysts® , represent a paradigm shift. These catalysts feature a
Key Advantages
-
Structural Rigidity: The spiro-center prevents conformational rotation, ensuring a single, predictable active species.
-
Low Catalyst Loading: Often effective at <1 mol%, compared to 10 mol% for traditional PTCs.
-
Chemical Stability: Resistant to Hofmann elimination under highly basic conditions (e.g., 50% KOH).
-
Versatility: Applicable to alkylations, Michael additions, fluorinations, and Neber rearrangements.
Mechanism of Action: Interfacial Ion-Pairing
The efficacy of hindered spiro-ammonium salts relies on a precise interfacial mechanism. Unlike homogeneous catalysis, the reaction occurs at the interface of two immiscible phases (typically Toluene/50% aqueous KOH).
-
Interfacial Deprotonation: The inorganic base (KOH) deprotonates the acidic substrate (e.g., Glycine Schiff Base) at the interface.
-
Ion Exchange: The lipophilic chiral ammonium cation (
) exchanges with the metal cation ( ) to form a tight, lipophilic ion pair ( ). -
Chiral Shielding: The bulky 3,3'-substituents of the catalyst shield one face of the enolate, forcing the electrophile to approach from the opposite, open trajectory.
Visualization: The Interfacial Catalytic Cycle
Figure 1: The interfacial mechanism of Phase-Transfer Catalysis using spiro-ammonium salts. The rigid ion pair (
Protocol A: Asymmetric Alkylation of Glycine Schiff Bases
This is the benchmark reaction for synthesizing non-natural
Target: Synthesis of
Reagents & Equipment
-
Substrate:
-(diphenylmethylene)glycine tert-butyl ester.[4][5] -
Electrophile: Benzyl bromide (1.2 equiv).
-
Catalyst: 1 mol%
-Spiro-ammonium bromide. -
Solvent: Toluene (Reagent Grade).
-
Base: 50% w/w aqueous KOH (degassed).
-
Equipment: Round-bottom flask, high-speed magnetic stirrer (critical).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 20 mL round-bottom flask and cool under Argon.
-
Add the Glycine Schiff Base (1.0 mmol, 295 mg) and the Spiro-Catalyst (0.01 mmol).
-
Dissolve in Toluene (3.0 mL). Ensure complete dissolution.
-
-
Phase Assembly:
-
Cool the organic solution to 0°C using an ice bath.
-
Add the Electrophile (Benzyl bromide, 1.2 mmol) via syringe.
-
Critical Step: Add 50% KOH (aq) (1.0 mL) dropwise. Do not splash.
-
-
Reaction (The "Vortex" Factor):
-
Stir the biphasic mixture vigorously (approx. 1000-1200 rpm).
-
Expert Insight: PTC is diffusion-controlled. A visible vortex ensures maximum interfacial area for the ion exchange. Poor stirring is the #1 cause of low yields.
-
Monitor by TLC (approx. 1-3 hours).
-
-
Workup & Hydrolysis:
-
Quench with water (10 mL) and extract with Ether or DCM (3 x 10 mL).
-
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 15:1) yields the alkylated Schiff base.[2][4][6]
-
Hydrolysis (Optional): Treat with 1M citric acid in THF to release the free amino acid ester.
-
Data Summary: Substituent Effects
The steric bulk on the binaphthyl ring directly correlates with enantioselectivity (
| Catalyst Substituent (Ar) | Yield (%) | ee (%) | Notes |
| H (Unsubstituted) | 89 | 65 | Pocket too open |
| Phenyl | 92 | 89 | Moderate shielding |
| 3,4,5-Trifluorophenyl | 96 | 99 | Optimal electronic/steric lock |
| 3,5-Bis(trifluoromethyl)phenyl | 95 | 98 | Highly effective, slightly more acidic |
Protocol B: Asymmetric Michael Addition
Hindered spiro-ammonium salts also excel in conjugate additions, controlling both diastereoselectivity and enantioselectivity.
Target: Addition of Nitroalkane to Cyclic Enone.
Workflow Diagram
Figure 2: Workflow for the asymmetric Michael addition under solid-liquid phase transfer conditions.
Protocol Details
-
Setup: In a vial, mix the cyclic enone (0.5 mmol) and nitroalkane (5.0 equiv) in Toluene (2.0 mL).
-
Catalyst: Add 1-2 mol% of the hindered spiro-ammonium salt.
-
Temperature: Cool to -20°C. Note: Lower temperatures enhance the diastereomeric ratio (dr).
-
Initiation: Add solid
(3.0 equiv). The use of solid base (Solid-Liquid PTC) often provides higher selectivity than aqueous base for Michael additions by limiting the concentration of free enolate. -
Completion: Upon conversion, dilute with ether, wash with water, and purify.
Troubleshooting & Optimization
Stirring Rate (The "PTC Rule")
Observation: Low conversion despite active catalyst. Root Cause: Insufficient interfacial surface area. Fix: Increase stirring speed to >1000 rpm. Use a baffled flask if scaling up >100 mmol.
Temperature vs. Selectivity
Observation: High yield, but moderate
Base Concentration
Observation: Decomposition of starting material.
Root Cause: Base concentration too high (hydrolysis of ester/imine).
Fix: Reduce KOH concentration to 30% or switch to solid
References
-
Design of N-Spiro C2-Symmetric Chiral Quaternary Ammonium Bromides. Ooi, T.; Kameda, M.; Maruoka, K. Journal of the American Chemical Society, 2003 , 125, 5139–5151.[2] [Link]
-
Highly Enantioselective Phase-Transfer Catalyzed Alkylation. Ooi, T.; Maruoka, K. Angewandte Chemie International Edition, 2007 , 46, 4222–4266. [Link]
-
Asymmetric Conjugate Addition of Nitroalkanes to Cyclic Enones. Ooi, T.; Takada, S.; Fujioka, S.; Maruoka, K. Organic Letters, 2005 , 7, 5143–5146.[7] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of N-spiro C2-symmetric chiral quaternary ammonium bromides as novel chiral phase-transfer catalysts: synthesis and application to practical asymmetric synthesis of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. N-Spiro Chiral Quaternary Ammonium Bromide Catalyzed Diastereo- and Enantioselective Conjugate Addition of Nitroalkanes to Cyclic α,β-Unsaturated Ketones under Phase-Transfer Conditions [organic-chemistry.org]
Troubleshooting & Optimization
Minimizing thermal degradation of spiro-HALS during extrusion processing
Technical Support Center: Minimizing Thermal Degradation of Spiro-HALS in Pharmaceutical Hot-Melt Extrusion (HME)
Overview & Scope
Welcome to the Technical Support Center tailored for researchers, scientists, and drug development professionals working with light-sensitive active pharmaceutical ingredients (APIs) and biomedical polymers. Hindered Amine Light Stabilizers (HALS)—specifically spiro-substituted derivatives (spiro-HALS)—provide exceptional long-term UV protection for drug-eluting implants, amorphous solid dispersions, and photochromic biomedical devices.
However, the high thermal and shear stresses inherent to Hot-Melt Extrusion (HME) can cause premature degradation of these additives, compromising both long-term stability and biocompatibility. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to preserve spiro-HALS integrity during melt processing.
Section 1: Mechanistic FAQs (The "Why")
Q1: How do spiro-HALS protect biomedical polymers, and why do they fail after extrusion? A: Spiro-HALS protect polymers via the Denisov Cycle . Upon UV exposure, the parent hindered amine oxidizes into a stable nitroxyl radical (>N-O•). This radical acts as a highly efficient scavenger, trapping harmful alkyl and peroxy radicals generated during photo-oxidation, and continuously regenerates itself [1].
However, spiro-HALS fail after HME if they undergo thermal degradation during processing. The spiro-acetal or spiro-oxazolidine ring attached to the piperidine core is susceptible to thermal scission at temperatures exceeding 180°C. If the spiro-linkage cleaves or the amine oxidizes prematurely in the extruder barrel, the Denisov cycle cannot initiate, leaving the extrudate vulnerable to UV degradation [2].
Q2: Why does my spiro-HALS degrade even when the barrel temperature is below its decomposition threshold? A: Two hidden factors cause this: viscous dissipation (shear heating) and acid-base interactions .
-
Shear Heating: In highly viscous pharmaceutical polymers (e.g., high molecular weight PLA or cellulosic derivatives), aggressive screw configurations generate intense frictional heat. The localized melt temperature can spike 20–30°C above the barrel setpoint, triggering random chain scission and spiro-ring cleavage [3].
-
Acidic Microenvironments: If your formulation contains acidic APIs or acidic polymers (like poly(lactic acid) or enteric methacrylic acid copolymers), the basic secondary or tertiary amine of the HALS can become protonated, forming an aminium salt. Aminium salts are thermally labile and catalytically inactive, leading to irreversible loss of stabilization efficacy [4].
Section 2: Troubleshooting Matrix
Use the following data-driven matrix to diagnose and resolve spiro-HALS degradation during your HME runs.
| Observation / Issue | Root Cause Analysis | Corrective Action / Causality |
| Yellowing/Browning of Extrudate | Premature thermal oxidation of the amine or polymer matrix degradation. | Add synergistic antioxidants: Incorporate a primary phenolic antioxidant (e.g., 0.1% w/w) and a secondary phosphite antioxidant. This protects the HALS from oxidation during the melt phase [5]. |
| Loss of UV Stability Post-HME | Aminium salt formation due to acidic API/polymer interaction. | Modify formulation: Switch to an N-alkylated or N-alkoxy (NOR) spiro-HALS, which has lower basicity and resists protonation by acidic components. |
| High Die Pressure & Scorching | Excessive shear heating causing localized thermal spikes >200°C. | Optimize screw design: Replace 30°/60° kneading blocks with conveying elements. Reduce screw speed (RPM) to lower viscous dissipation. |
| Brittle Extrudate (Loss of MW) | HALS basicity catalyzing the hydrolytic/thermal degradation of polyesters (e.g., PLA/PLGA). | Moisture control: Pre-dry polymers to <0.05% moisture. The combination of moisture, heat, and basic HALS rapidly accelerates ester hydrolysis [3]. |
Section 3: Visualizations of Mechanisms and Workflows
Mechanistic pathways of Spiro-HALS: UV stabilization (Denisov Cycle) vs. HME-induced thermal degradation.
Step-by-step troubleshooting workflow for optimizing spiro-HALS stability during HME.
Section 4: Validated Experimental Protocol
SOP: Low-Shear, Inert-Atmosphere HME for Spiro-HALS Formulations This self-validating protocol is designed to minimize thermal degradation and verify the integrity of the HALS post-extrusion.
Phase 1: Pre-Processing & Synergistic Blending
-
Moisture Elimination: Dry the biomedical polymer (e.g., TPU, PLA, or EVA) in a vacuum oven at 60°C for 12 hours until moisture content is ≤ 0.05% (verify via Karl Fischer titration). Causality: Prevents hydrolytic chain scission which generates acidic end-groups that protonate and deactivate HALS.
-
Antioxidant Synergism: Geometrically blend the API, polymer, spiro-HALS (typically 0.1–0.5% w/w), a primary phenolic antioxidant (0.1% w/w), and a secondary phosphite antioxidant (0.1% w/w). Causality: The phosphite decomposes hydroperoxides during melt processing, while the phenolic antioxidant traps carbon-centered radicals. This spares the spiro-HALS from premature consumption, preserving it for its intended post-processing UV protection role.
Phase 2: Extrusion Optimization
3. Inert Purging: Connect a nitrogen (
Phase 3: Post-Extrusion Validation 7. Analytical Verification: Dissolve a sample of the extrudate in a suitable solvent (e.g., THF) and analyze via HPLC-UV or Pyrolysis-GC/MS. Verify that the spiro-HALS peak area matches the physical pre-blend concentration. The absence of lower-molecular-weight piperidine fragments confirms the prevention of thermal scission [2].
References
-
Hodgson, J. L., & Coote, M. L. (2010). Clarifying the mechanism of the Denisov cycle: how do hindered amine light stabilizers protect polymer coatings from photo-oxidative degradation? Macromolecules, 43(10), 4573-4583. URL: [Link]
-
Balabanovich, A. I., et al. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Thermochimica Acta, 459(1-2), 1-8. URL: [Link]
-
De Santis, F., et al. (2021). Review on the Degradation of Poly(lactic acid) during Melt Processing. Polymers (via PMC). URL: [Link]
-
Kucera, F., et al. (2009). Influence of brominated flame retardant thermal decomposition products on HALS. Polymer Degradation and Stability (via ResearchGate). URL: [Link]
-
Wang, Y., et al. (2020). Effect of Stabilizers and Thermoplastic Polyurethane on the Properties of Three-Dimensional Printed Photochromic Wood Flour/Polylactic Acid Composites. BioResources (via PMC). URL: [Link]
Purification techniques for 1-azaspiro[3.5]nonane derivatives (recrystallization vs chromatography)
Status: Active Operator: Senior Application Scientist (Ph.D.) Subject: Troubleshooting Purification Workflows (Recrystallization vs. Chromatography) Ticket ID: SPIRO-PUR-001[1][2]
Introduction: The Scaffold Challenge
Welcome to the technical support hub for spirocyclic amine purification. You are likely working with 1-azaspiro[3.5]nonane derivatives because of their increasing prominence in medicinal chemistry as surrogates for morpholines or piperidines, offering distinct 3D vectors and metabolic stability profiles [1].[1][2]
However, this scaffold presents a "perfect storm" for purification difficulties:
-
High Basicity: The secondary amine (typically pKa ~10–11) interacts strongly with acidic silanols on silica gel.[1][2]
-
Ring Strain: The azetidine ring possesses ~25 kcal/mol of strain energy [2], making it susceptible to ring-opening under harsh acidic or thermal conditions.[2][3]
-
Phase Behavior: These derivatives frequently exist as low-melting solids or oils, complicating crystallization.[1][2]
This guide provides self-validating protocols to resolve these specific issues.
Part 1: Decision Matrix (Method Selection)
Before proceeding, determine the optimal purification route based on your current scale and impurity profile.
Figure 1: Decision matrix for selecting the purification method based on scale and physical state.[1]
Part 2: Chromatography Support (Ticket #402: Tailing & Streaking)
User Issue: "My compound streaks from the baseline to the solvent front on TLC and column. I'm losing mass and purity."
Root Cause Analysis: The secondary amine nitrogen donates a lone pair to the acidic silanol (Si-OH) groups on the silica surface. This acts as an ion-exchange mechanism rather than simple adsorption, causing severe tailing [3].[1][2]
Protocol A: Amine-Deactivated Silica Chromatography
Do not rely on standard gradients. You must suppress silanol activity.[1][2][4]
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Column Pre-treatment (Crucial):
-
Flush the silica column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 95:5 DCM:MeOH + Modifier) before loading the sample. This saturates the active silanol sites with the modifier base [4].
-
-
Sample Loading:
-
Dissolve the crude oil in a minimum volume of DCM. If the crude is not soluble, use a "dry load" technique by adsorbing onto Celite, not silica (to prevent irreversible binding).
-
-
Elution:
Stationary Phase Comparison Table
| Stationary Phase | Suitability for Spiro Amines | Modifier Required?[1] | Risk Level |
| Standard Silica (Type A) | Low | Yes (High) | High (Irreversible adsorption) |
| Amine-Functionalized Silica | High | No | Low (Expensive, but reusable) |
| Neutral Alumina | Medium | No | Medium (Lower resolution) |
| C18 (Reverse Phase) | High | Buffer (pH 9-10) | Low (Excellent peak shape) |
Part 3: Recrystallization Support (Ticket #403: Oiling Out)
User Issue: "I tried recrystallizing from EtOH/Hexane, but the product separates as a gum/oil at the bottom of the flask."
Root Cause Analysis: 1-azaspiro[3.5]nonane derivatives often have low melting points in their free base form.[1][2] "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent mixture at the saturation point [5].
Solution: You must increase the lattice energy by converting the free base into a crystalline salt.
Protocol B: Salt Screening & Recrystallization
This protocol is designed to identify a crystalline salt form systematically.
Step-by-Step Workflow:
-
Salt Screening (Micro-scale):
-
Prepare 5 vials, each with 50 mg of crude amine.
-
Dissolve in 0.5 mL of EtOAc or iPrOH.
-
Add 1.1 equivalents of the following acids (dissolved in EtOH or Et₂O):
-
HCl (4M in Dioxane): Often yields hygroscopic salts (use with caution).[1][2]
-
Oxalic Acid: Excellent for spirocycles; forms stable lattices.[1][2]
-
L-Tartaric Acid: Good for resolution and formation of non-hygroscopic solids.[1][2]
-
p-Toluenesulfonic Acid (TsOH): Lipophilic counter-ion helps with solubility in organic solvents.[1][2]
-
-
-
Observation:
-
Scale-Up (The Oxalate Method - Recommended):
-
Dissolution: Dissolve 10g crude amine in 50 mL warm Acetone or EtOAc.
-
Acid Addition: Add 1.05 eq of Oxalic Acid dihydrate dissolved in warm Acetone/MeOH (minimal vol).
-
Crystallization: A thick white precipitate usually forms immediately.[1][2]
-
Ripening: Heat the suspension to reflux (gentle boil) for 10 mins to break up amorphous aggregates, then cool slowly to RT, then 0°C.
-
Figure 2: Logic flow for selecting the appropriate salt form to prevent oiling out.[1]
Part 4: Distillation (The "Forgotten" Method)
For 1-azaspiro[3.5]nonane derivatives that are oils and thermally stable up to ~150°C, vacuum distillation is often superior to chromatography.[1][2]
Protocol C: Vacuum Distillation
-
Setup: Short-path distillation head.
-
Pressure: High vacuum is mandatory (< 1.0 Torr, ideally 0.1–0.3 Torr) [6].[1][2]
-
Temperature:
-
Collection: Discard the first 5% (volatiles/solvent).[1][2] Collect the main fraction.
Frequently Asked Questions (FAQs)
Q: Can I use DCM/MeOH without a modifier if I use "High Performance" silica? A: No. Even high-purity silica has acidic silanols.[1][2] Without TEA or NH₃, you will likely lose >30% of your material to irreversible adsorption or experience band broadening that ruins separation.[2]
Q: My HCl salt is turning into a goo upon filtration. Why? A: Hydrochloride salts of spiro-amines are often hygroscopic (absorb water from air).[1][2] Fix: Switch to a less hygroscopic counter-ion like Fumarate or Oxalate .[1][2] Alternatively, handle the HCl salt strictly under nitrogen and dry immediately in a vacuum desiccator over P₂O₅.
Q: Is the azetidine ring stable to the acidic conditions of salt formation? A: Generally, yes. The azetidine ring is kinetically stable to weak acids (oxalic, tartaric) and dilute mineral acids at room temperature [2]. Avoid heating with strong Bronsted acids (conc.[1][2] H₂SO₄) or strong Lewis acids, which can trigger ring-opening polymerization.[1][2]
References
-
Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of Spirocyclic Piperidines." Angewandte Chemie International Edition, 49(20), 3524–3527.[2] Link[1]
-
Couty, F., & Evano, G. (2006).[1][2] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427–465. Link[1]
-
McCalley, D. V. (2010).[1][2] "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 1217(6), 858–880. Link
-
BenchChem Technical Support. (2025). "Troubleshooting Streaking of Amines on Silica Gel Columns." BenchChem Knowledge Base.[1][2] Link[1]
-
Toguri, D. M., et al. (2021).[1][2] "Recrystallization and Crystallization: Best Practices." University of Illinois Urbana-Champaign Chemistry Guides. Link
-
Grygorenko, O. O., et al. (2019).[1][2] "7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry, 7(2). Link
Sources
Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of Tetramethyl-Azaspiro Compounds
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of sterically hindered tetramethyl-azaspiro compounds. The unique structural rigidity and steric bulk of these scaffolds often lead to sluggish or unsuccessful reactions under standard conditions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these synthetic hurdles effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed protocols and the scientific rationale behind each recommendation.
Question 1: My N-alkylation reaction shows no or very low conversion, even after prolonged reaction times and elevated temperatures. What are the likely causes and how can I resolve this?
Answer:
This is a classic symptom of severe steric hindrance impeding the nucleophilic attack of the nitrogen on the alkylating agent. The tetramethyl substitution adjacent to the nitrogen atom creates a formidable steric shield.
Initial Checks & Logical Workflow:
To systematically troubleshoot this issue, follow the workflow below.
Caption: A logical workflow for troubleshooting low conversion in N-alkylation.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Alkylating Agent's Reactivity: The choice of leaving group is critical. For sterically demanding substrates, a more reactive alkylating agent is often necessary.
-
Leaving Group Efficacy: The reactivity order for common leaving groups is: Triflate (OTf) > Tosylate (OTs) > Iodide (I) > Bromide (Br) > Chloride (Cl). If you are using an alkyl bromide or chloride, switching to an iodide, tosylate, or triflate can significantly accelerate the reaction.[1]
-
Protocol for Tosylate Activation: A simple and effective method involves the use of alkyl tosylates.[2]
Experimental Protocol: N-Alkylation using Alkyl Tosylates [2]
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine the tetramethyl-azaspiro compound (1.0 mmol), the alkyl tosylate (1.0-1.2 mmol), and 1,2,2,6,6-pentamethylpiperidine (1.0 mmol) as a non-nucleophilic base.
-
Add anhydrous toluene (1-2 mL).
-
Reflux the mixture for 2-7 days, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
-
-
Optimize the Base and Solvent System: The base must be strong enough to deprotonate the secondary amine without being sterically hindered itself. The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Strong, Non-Nucleophilic Bases: For hindered amines, strong, non-nucleophilic bases are preferred to avoid competition with the desired alkylation. Examples include potassium hexamethyldisilazide (KHMDS), lithium diisopropylamide (LDA), or sodium hydride (NaH).
-
Cesium Bases for Enhanced Reactivity: Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), have been shown to be particularly effective in promoting N-alkylation of hindered amines.[3][4] The larger cesium cation is thought to create a more "naked" and therefore more reactive amine anion.
-
Solvent Considerations: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices as they can help to stabilize the charged intermediates.[3]
Table 1: Recommended Base and Solvent Combinations
-
| Base | Solvent | Temperature Range (°C) | Key Considerations |
| Cs₂CO₃ or CsOH | DMF, DMSO | 25 - 100 | Excellent for hindered systems; may require elevated temperatures.[3][4] |
| NaH | THF, Dioxane | 25 - 66 (reflux) | Requires anhydrous conditions; hydrogen gas evolution. |
| KHMDS | THF, Toluene | -78 to 25 | Very strong base; useful for less reactive alkylating agents. |
-
Consider Alternative Alkylation Strategies: If direct alkylation proves unsuccessful, more advanced methods may be required.
-
Reductive Amination: This is a powerful, one-pot method that involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[5][6][7][8] This approach is often successful for synthesizing sterically hindered tertiary amines where direct alkylation fails.[5][9][10]
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB) [6]
-
To a solution of the tetramethyl-azaspiro compound (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 equiv., optional catalyst).
-
Stir the mixture at room temperature for 10-15 minutes to allow for iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise.
-
Stir the reaction at room temperature under an inert atmosphere for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Question 2: My reaction is producing a significant amount of a cyclized side product from my alkyl halide starting material. How can I suppress this side reaction?
Answer:
This issue often arises when using alkyl halides that contain a distal nucleophilic group or can undergo intramolecular cyclization (e.g., Favorskii-type rearrangement precursors). The reaction conditions that promote N-alkylation can also facilitate these undesired pathways.
Strategies to Minimize Cyclization:
-
Lower the Reaction Temperature: Intramolecular reactions often have a lower activation energy than intermolecular reactions. Running the reaction at a lower temperature can favor the desired intermolecular N-alkylation over the intramolecular cyclization.[11]
-
Change the Base: The choice of base can influence the reaction pathway. A less hindered, but still strong base might favor the desired reaction. Experimenting with different bases such as diisopropylethylamine (DIPEA) or potassium carbonate in a suitable solvent could be beneficial.[11]
-
Modify the Alkylating Agent: If possible, modify the structure of the alkylating agent to disfavor cyclization. This could involve using a protecting group on the distal nucleophile or changing the chain length to make cyclization less favorable.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of tetramethyl-azaspiro compounds so challenging?
A1: The primary challenge is severe steric hindrance. The four methyl groups flanking the nitrogen atom create a congested environment that physically blocks the approach of the alkylating agent. This significantly increases the activation energy of the SN2 reaction, making it much slower than for less hindered amines.
Q2: Are there any catalytic methods that are particularly effective for this type of transformation?
A2: Yes, several catalytic methods have been developed for the N-alkylation of hindered amines.
-
Buchwald-Hartwig Amination: While typically used for forming aryl-nitrogen bonds, modifications of the Buchwald-Hartwig amination can be applied to the alkylation of hindered amines with alkyl halides.[12][13][14][15][16] This palladium-catalyzed cross-coupling reaction often utilizes specialized phosphine ligands to facilitate the reaction.[12][15]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
-
Borrowing Hydrogen Catalysis: This is an environmentally friendly method that uses alcohols as alkylating agents, with water as the only byproduct.[17][18][19] Catalysts based on iridium, ruthenium, or nickel are commonly employed.[4][17][20] The reaction proceeds through the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.
Q3: Can I use alcohols directly as alkylating agents without a catalyst?
A3: Direct N-alkylation with alcohols typically requires high temperatures and a catalyst. However, some base-catalyzed, transition-metal-free methods have been reported, though their applicability to highly hindered substrates may be limited.[18] For tetramethyl-azaspiro compounds, catalytic "borrowing hydrogen" or "hydrogen autotransfer" strategies are generally more reliable.[19][21]
Q4: What is the best way to monitor the progress of these slow reactions?
A4: For slow reactions, intermittent monitoring is usually sufficient.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the disappearance of starting materials and the appearance of the desired product, as well as any side products. For very slow reactions, taking aliquots every 24-48 hours is a reasonable approach.
References
-
I. D. G. Watson, A. K. Yudin, The synthesis of sterically hindered amines by a direct reductive amination of ketones, Chemical Communications, 2007 (44), 4586-4588. [Link]
-
A. G. Wenzel, E. N. Jacobsen, A Facile One-Pot Process for the Formation of Hindered Tertiary Amines, Molecules, 2016 , 21(11), 1513. [Link]
-
O. I. Afanasyev, D. Chusov, Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones, INEOS OPEN, 2020 , 3, 2-13. [Link]
-
Wikipedia, Buchwald–Hartwig amination. [Link]
-
Wikipedia, Reductive amination. [Link]
- R. N. Salvatore, et al.
-
Organic Chemistry Portal, Synthesis of secondary and tertiary amines. [Link]
-
D. A. Nagib, D. W. C. MacMillan, A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light, Nature, 2011 , 480, 224–228. [Link]
-
Chemistry LibreTexts, Buchwald-Hartwig Amination. [Link]
-
S. D. Walker, et al., High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis, ACS Catalysis, 2019 , 9(1), 356-366. [Link]
-
M. H. G. Prechtl, et al., Efficient nickel-catalysed N-alkylation of amines with alcohols, Green Chemistry, 2014 , 16(2), 945-951. [Link]
-
ResearchGate, N-alkylation of secondary amine?. [Link]
-
S. Enthaler, et al., General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer, Organic Letters, 2019 , 21(22), 9033–9038. [Link]
-
D. J. C. Constable, et al., Chapter 2: Synthetic Methods for Alkyl Amines, in Green Chemistry in the Pharmaceutical Industry, 2023 . [Link]
-
N. K. Garg, et al., Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols, Journal of the American Chemical Society, 2015 , 137(40), 12784-12787. [Link]
-
N. D. Paul, et al., Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir, The Journal of Organic Chemistry, 2023 , 88(2), 771-787. [Link]
-
Organic Chemistry Portal, Arylamine synthesis by amination (alkylation). [Link]
-
J. P. Michael, et al., Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes, Tetrahedron, 1988 , 44(21), 6649-6658. [Link]
-
L. J. Goossen, et al., Buchwald–Hartwig amination with alkylamines, Angewandte Chemie International Edition, 2014 , 53(32), 8404-8428. [Link]
-
A. L. Rheingold, et al., Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands, ChemRxiv, 2018 . [Link]
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Technical Support Center: Troubleshooting Yellowing in Polymers Stabilized with Spiro-Amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting discoloration issues in polymer systems stabilized with spiro-amine Hindered Amine Light Stabilizers (HALS). This guide is designed for researchers, scientists, and formulation experts encountering yellowing phenomena during development, processing, or end-use. The following question-and-answer format addresses common issues, explains the underlying chemical mechanisms, and provides actionable protocols to diagnose and resolve these challenges.
Section 1: Understanding the Fundamentals
This section covers the core principles of polymer yellowing and the protective mechanism of spiro-amine stabilizers.
Q1: What is the fundamental cause of yellowing in polymers?
Yellowing is a visual indicator of polymer degradation.[1] At a molecular level, the polymer's long chains are altered by environmental factors like heat, oxygen, and ultraviolet (UV) light.[2] This degradation process, through thermal oxidation or photo-oxidation, creates chemical groups called chromophores .[2][3] These chromophores, such as carbonyl groups (C=O) and conjugated double bonds, absorb light in the blue and violet regions of the visible spectrum.[1][2] Consequently, the material reflects yellow light, leading to the perceived discoloration.[1]
Key factors that initiate and accelerate this process include:
-
UV Radiation: High-energy photons break chemical bonds in the polymer backbone, generating highly reactive free radicals.[2]
-
Thermal Energy: High temperatures during processing (e.g., extrusion, injection molding) can cause thermal-oxidative degradation, breaking down polymer chains.[1][2]
-
Oxygen: The presence of oxygen is critical for the oxidation reactions that form chromophores.[2]
-
Impurities and Additives: Residual metal ions from polymerization catalysts or interactions with other additives can accelerate degradation.[4]
Q2: How do spiro-amine HALS work to prevent yellowing?
Unlike UV absorbers, which function by absorbing UV radiation, Hindered Amine Light Stabilizers (HALS) do not absorb UV light.[5] Instead, they act as potent radical scavengers, interrupting the degradation cycle. Spiro-amines are a class of HALS characterized by a rigid spiro-cyclic structure, which contributes to their high performance and stability.
The protective mechanism is a regenerative cycle, often called the Denisov Cycle .[5]
-
Initiation: The HALS amine is oxidized by peroxy radicals in the polymer to form a stable nitroxide radical.
-
Trapping: This nitroxide radical is highly efficient at trapping the carbon-centered alkyl radicals (R•) that propagate polymer degradation, forming a non-radical amino-ether.
-
Regeneration: The amino-ether can then react with other peroxy radicals (ROO•) to regenerate the nitroxide radical, allowing a single HALS molecule to neutralize many radical species.[5][6]
This cyclic and regenerative nature is why HALS, including spiro-amines, provide exceptionally long-term stability against photo-oxidation.[7]
Caption: The HALS regenerative cycle interrupts polymer degradation.
Section 2: Troubleshooting Common Yellowing Issues
This section addresses specific problems you may encounter and provides targeted solutions.
Q3: My polymer turned yellow immediately after high-temperature processing. What is the cause?
This is a classic sign of thermal-oxidative degradation .[1]
-
Causality: The combination of high heat and oxygen during processes like extrusion or molding accelerates oxidation much faster than UV exposure alone.[1] If the processing temperature is too high or the residence time in the equipment is too long, the polymer can degrade, forming chromophores.[2] While HALS offer some thermal stability, they are less effective than traditional phenolic antioxidants at very high processing temperatures.[5] The stabilizer itself might also undergo some degradation.
-
Troubleshooting Steps:
-
Optimize Processing Conditions: Gradually lower the processing temperature and reduce the residence time to the minimum required for proper melt flow.[2][8]
-
Enhance Antioxidant Package: Spiro-amine HALS are primarily for light stability. Ensure your formulation includes an adequate primary (phenolic) and/or secondary (phosphite) antioxidant package designed for high-temperature processing.[9] Phosphite antioxidants are particularly effective at protecting the polymer during processing.
-
Check for Contaminants: Ensure raw materials are free from metal ion residues, which can catalyze thermal degradation.[4]
-
Q4: My white or light-colored parts are yellowing or "pinking" during storage in a warehouse. What's happening?
This phenomenon is commonly known as "gas fading" or "warehouse yellowing" .[10]
-
Causality: This issue often arises from an interaction between additives in your polymer and airborne pollutants, specifically oxides of nitrogen (NOx) and sulfur (SOx).[10][11] These gases are common combustion byproducts from sources like gas-fired heaters, forklifts, and nearby vehicle traffic.[8][10] They react with phenolic antioxidants (often present as processing stabilizers) to form colored quinone-type structures, which can appear yellow or even pink.[10][12]
-
The Role of Spiro-Amines and TiO₂:
-
The inherent basicity of HALS can create an alkaline environment that promotes the formation of these colored quinone compounds.[12]
-
If your formulation contains titanium dioxide (TiO₂) as a white pigment, this can also contribute. Certain grades of TiO₂ can interact with the over-oxidized antioxidants, and titanium-based quinones often have a pinkish hue.[11][12]
-
-
Troubleshooting Steps:
-
Control Storage Environment: Improve ventilation in storage areas to reduce the concentration of NOx/SOx gases.[12] Where possible, switch from gas-powered to electric forklifts.
-
Protective Packaging: Store parts in polyethylene bags or wraps to create a barrier against atmospheric pollutants. Avoid direct contact with cardboard, as some grades can off-gas compounds that contribute to discoloration.[11][12]
-
Formulation Review: Consider a stabilizer package less prone to gas fading. This may involve using specific gas-fade-resistant phenolic antioxidants or a phosphite-heavy system.
-
Reversibility: Discoloration from gas fading is often cosmetic and can sometimes be reversed by exposing the part to UV light (e.g., sunlight), which bleaches the colored quinone structures.[8][11]
-
Q5: My polymer yellows under UV exposure, even with a spiro-amine HALS. What could be wrong?
If a HALS-stabilized polymer is yellowing prematurely in its intended application, it points to a formulation or dosage issue.
-
Causality:
-
Insufficient Concentration: The HALS concentration may be too low to effectively combat the rate of free radical formation under the given UV exposure conditions.
-
Antagonistic Interactions: The spiro-amine's effectiveness can be hindered by interactions with other additives. Acidic components in the formulation (e.g., some flame retardants or fillers) can neutralize the basic amine group of the HALS, deactivating it.[7] HALS are known to be ineffective in polymers like PVC for this reason.[5]
-
Migration: Low molecular weight HALS may migrate to the polymer surface over time, depleting the bulk material of its protection.
-
Underlying Polymer Instability: Some polymers, particularly those with aromatic groups in their backbone, are inherently more susceptible to UV damage and may require a more robust stabilization package.[3]
-
-
Troubleshooting Steps:
-
Optimize HALS Concentration: Conduct a dose-response study to determine the optimal concentration of the spiro-amine HALS for your application's required service life.
-
Review Formulation for Antagonists: Scrutinize all additives for acidic components. Consult supplier compatibility charts. An interaction is a strong possibility if the system contains, for example, halogenated flame retardants.
-
Combine with a UV Absorber: HALS and UV absorbers often have a synergistic effect. The UV absorber blocks a portion of the UV light from reaching the polymer, reducing the rate of radical formation and thus lessening the "workload" on the HALS.[3]
-
Section 3: Diagnostic & Analytical Protocols
When troubleshooting, a systematic, data-driven approach is crucial.
Protocol 1: Quantifying Discoloration via Yellowness Index (YI)
This protocol provides a standardized method to measure the extent of yellowing.
Objective: To quantitatively measure the change in yellowness of a polymer sample after exposure to heat, light, or environmental factors.
Methodology (Based on ASTM D1925):
-
Sample Preparation:
-
Prepare flat, opaque polymer plaques of uniform thickness (e.g., 2-3 mm) via compression or injection molding.[8]
-
Ensure all samples for a given study are from the same batch and processed under identical conditions.
-
Clean samples to remove surface contaminants.
-
-
Initial Measurement:
-
Using a colorimeter or spectrophotometer, measure the initial Yellowness Index (YI) of at least three replicate samples. Record this as YI_initial.
-
-
Exposure/Aging:
-
Thermal Aging: Place samples in a calibrated, forced-air convection oven at a specified temperature (e.g., 150°C). Remove samples at predetermined time intervals (e.g., 24, 48, 96 hours).
-
UV Aging: Place samples in a QUV accelerated weathering tester or similar apparatus with controlled irradiance, temperature, and humidity.
-
Gas Fading: Place samples in a chamber with a controlled low concentration of NOx gas (e.g., 2-3 ppm) at an elevated temperature (e.g., 60°C).[8]
-
-
Final Measurement:
-
After each exposure interval, allow samples to cool to room temperature.
-
Remeasure the Yellowness Index, recording the value as YI_final.
-
-
Analysis:
-
Calculate the change in Yellowness Index (ΔYI) where: ΔYI = YI_final - YI_initial .
-
Plot ΔYI against exposure time to compare the performance of different formulations.
-
Protocol 2: Root Cause Analysis Workflow
This workflow provides a logical path to diagnose the source of yellowing.
Caption: A decision tree for diagnosing the root cause of yellowing.
Advanced Analytical Techniques
For in-depth analysis, the following techniques are invaluable for identifying the specific chemical changes associated with degradation.[13][14]
| Technique | Purpose | Key Findings |
| FTIR Spectroscopy | Identifies changes in chemical functional groups.[13] | Detection of a growing peak in the carbonyl region (~1700 cm⁻¹) is a clear indicator of oxidation.[2][15] |
| UV-Vis Spectroscopy | Measures the absorption of light across UV and visible wavelengths. | The formation of chromophores will appear as increased absorption in the 300-450 nm range, correlating with yellowness. |
| Gel Permeation Chromatography (GPC) | Measures the molecular weight distribution of the polymer.[14] | A decrease in average molecular weight indicates chain scission, a primary mode of polymer degradation.[13] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions in the polymer.[14] | Can reveal changes in the glass transition temperature (Tg) or melting point (Tm) that may result from degradation. |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies low-molecular-weight components.[14] | Useful for measuring the concentration of the spiro-amine HALS and other additives to check for consumption or degradation.[13] |
Section 4: Prevention & Best Practices
Proactive formulation and process design are the most effective strategies to prevent yellowing.
-
Holistic Stabilizer Selection: Do not rely on a single additive. Design a balanced package that includes:
-
A Primary Antioxidant (e.g., hindered phenol) for long-term thermal stability.
-
A Secondary Antioxidant (e.g., phosphite) for processing stability.
-
A Spiro-Amine HALS for long-term light stability.
-
A UV Absorber (optional, for synergy) in highly demanding applications.
-
-
Mindful of Interactions: Be aware of potential negative interactions. The table below summarizes common considerations.
| Additive Class | Potential Interaction with Spiro-Amine HALS | Recommendation |
| Phenolic Antioxidants | Can lead to gas-fade discoloration (pinking/yellowing) in the presence of NOx/SOx.[10][16] | Select gas-fade resistant grades. Ensure adequate secondary antioxidant is present. |
| Pigments (e.g., TiO₂) | Anatase-grade TiO₂ can be photocatalytic.[4] Can interact with oxidized phenols to cause pinking.[12] | Use rutile-grade TiO₂ with appropriate surface treatment.[4] |
| Flame Retardants | Acidic species (e.g., from some halogenated FRs) can neutralize and deactivate HALS.[7] | Choose non-acidic flame retardants or HALS grades specifically designed for such systems. |
| Fillers/Reinforcements | Some fillers can contain acidic residues or metal impurities that accelerate degradation. | Ensure fillers are high purity and consult with suppliers on compatibility with amine-based stabilizers. |
-
Process with Care: Always use the mildest processing conditions (temperature, shear, and residence time) that still achieve the desired product quality.[2]
-
Control the Environment: From raw material storage to the final product's service life, minimize exposure to NOx/SOx pollutants and excessive heat.[12]
By understanding the mechanisms of both polymer degradation and stabilization, and by employing a systematic troubleshooting approach, you can effectively diagnose, resolve, and prevent yellowing issues in your polymer systems.
References
-
MASCOM GLOBAL. (2025, December 22). Understanding PP Yellowing: Causes, Prevention, and Solutions for Polypropylene. Available at: [Link]
-
Testex. (2025, September 23). Why Do Polymer Materials Turn Yellow?. Available at: [Link]
-
AMPACET CORPORATION. Yellowing and Pinking of White PE/PP. Available at: [Link]
-
Chitec. Six Causes of Plastic Yellowing Part 4: Additives and Impurities. Available at: [Link]
-
Prism. (2025, October 3). Polymer Degradation Analysis. Available at: [Link]
-
Battelle Memorial Institute, et al. (2024, December 10). Analytical tools to assess polymer biodegradation: A critical review and recommendations. Science of The Total Environment. Available at: [Link]
-
iSuoChem. (2022, August 5). Structure, principle of action and common types of hindered amine light stabilizers (HALS). Available at: [Link]
-
Chitec. Why Do Amine-Containing Resins Discolor When Paired with UVAs?. Available at: [Link]
-
Jordi Labs. (2025, June 3). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Available at: [Link]
-
Market Data Forecast. (2026, January 23). Hindered Amine Light Stabilizers (HALS) Market Size, 2034. Available at: [Link]
-
MDPI. (2023, June 6). Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. Available at: [Link]
-
Ecochem. (2025, April 3). Hindered Amine Light Stabilizers Advantages And Disadvantages. Available at: [Link]
-
ChemRxiv. (2024, December 18). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. Available at: [Link]
-
Semantic Scholar. Mechanism of Polymer Stabilization by Hindered-Amine Light Stabilizers ( HALS ) . Model Investigations of the Interaction of Peroxy Radicals with HALS Amines and Amino Ethers. Available at: [Link]
-
ResearchGate. (2025, August 6). New Breakthroughs in Hindered Amine Light Stabilizer Performance. Available at: [Link]
-
ResearchGate. (2025, October 16). (PDF) Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. Available at: [Link]
-
Frontiers. (2024, June 23). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Available at: [Link]
-
3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. Available at: [Link]
-
Wikipedia. Hindered amine light stabilizers. Available at: [Link]
-
PMC. (2019, July 29). Pinking Discoloraton in Polyolef ns. Available at: [Link]
-
ResearchGate. Study of the Fatigue Process and Yellowing of Polymeric Films Containing Spirooxazine Photochromic Compounds. Available at: [Link]
-
SPE. understanding the influence of additives on gas fade discoloration of polyethylene resins. Available at: [Link]
-
ScienceDirect. Thermal stability and thermal decomposition study of hindered amine light stabilizers. Available at: [Link]
-
Academia.edu. (2012). New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. Available at: [Link]
-
Testex. (2025, September 12). Why do polymer materials yellow?. Available at: [Link]
-
Partners in Chemicals. (2020, January 13). Anti yellowing agents. Available at: [Link]
-
Royal Society of Chemistry. (2021, July 28). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Available at: [Link]
-
Academia.edu. Factors affecting the photoyellowing which occurs during the photoinitiated polymerization of acrylates. Available at: [Link]
-
LDRD Annual Report. Why Do Polymers Turn Yellow? Monitoring Polymer Aging with Time-Resolved Photoluminescence. Available at: [Link]
-
PubMed. (2024, January 16). First Evidence of Hindered Amine Light Stabilizers As Abundant, Ubiquitous, Emerging Pollutants in Dust and Air Particles: A New Concern for Human Health. Available at: [Link]
-
PPC Flex. (2019, May 16). How to Prevent the Yellowing of Clear Flexible Film Packaging. Available at: [Link]
-
YouTube. (2019, July 13). Degradation Monitoring of Hindered Amine Light Stabilizer Doped Polymers. Available at: [Link]
-
Royal Society of Chemistry. (2015, January 26). Using intermolecular interactions to crosslink PIM-1 and modify its gas sorption properties. Available at: [Link]
-
SIMONA PMC. How to Avoid Pinking & Yellowing of Polyolefin Polymers. Available at: [Link]
-
Polimery. (2020). The effect of a hindered amine light stabilizer on the aging behavior of moisture-curable polyurethane as a cultural relics consolidant. Available at: [Link]
-
MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available at: [Link]
-
ResearchGate. Impact of amine additives on the mechanical properties of hydrogen bonding π-conjugated polymers. Available at: [Link]
-
The Hebrew University of Jerusalem. Chemical Interactions Between Drugs Containing Reactive Amines with Hydrolyzable Insoluble Biopolymers in Aqueous Solutions. Available at: [Link]
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Technical Support Center: Optimizing Spiro-Cyclization in Sterically Hindered Piperidones
Welcome to the Advanced Synthesis Support Portal. The construction of spirocyclic piperidines is a critical pathway in modern drug discovery due to the favorable pharmacokinetic profiles and high
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric barriers and optimize your cyclization yields.
Part 1: Troubleshooting & FAQs (Q&A)
Q1: My nucleophilic addition to a substituted piperidone is failing, returning mostly unreacted starting material. How can I force the conversion?
A: The failure is likely due to severe steric shielding of the C4 carbonyl, which restricts the Bürgi-Dunitz trajectory required for nucleophilic attack.
-
The Causality: Bulky substituents at C3/C5 or rigid N-protecting groups create a steric wall. If the nucleophile cannot approach at the optimal ~107° angle, the reaction stalls.
-
The Solution: You must increase the electrophilicity of the carbonyl to lower the activation energy. Use strong Lewis acids (e.g.,
or ) rather than relying on standard Brønsted acid catalysis. Alternatively, switch to a multicomponent approach like the Castagnoli-Cushman reaction[1][2], which converts the ketone to a highly reactive iminium intermediate in situ, driving the equilibrium forward entropically.
Q2: I am attempting a Palladium-catalyzed intramolecular Buchwald-Hartwig amination to form a spiro[indoline-piperidine], but the reaction stalls at the intermediate stage. What is wrong?
A: Your catalytic cycle is likely trapped at the reductive elimination step.
-
The Causality: In Buchwald-Hartwig aminations of hindered substrates, oxidative addition and amine coordination occur readily, but the final reductive elimination is sterically demanding. Standard ligands like
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> do not provide the necessary geometric compression to force the spiro-fusion[3]. -
The Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands such as RuPhos or BrettPhos . Paradoxically, the extreme steric bulk of these ligands crowds the Palladium center, forcing the coordinated aryl and amine groups closer together and drastically accelerating reductive elimination[4].
Q3: How can I control the diastereoselectivity (axial vs. equatorial attack) during the spiro-cyclization?
A: Diastereoselectivity in piperidones is dictated by the ring conformation, which can be tuned via the N-protecting group.
-
The Causality: An N-Boc protecting group induces significant
allylic strain with equatorial protons at C2/C6, forcing the piperidine ring into a rigid chair (or sometimes twist-boat) conformation. This rigidity effectively blocks one face of the carbonyl. -
The Solution: If you are obtaining the wrong diastereomer, swap the N-Boc group for a less sterically demanding N-Benzyl (N-Bn) group. The N-Bn group allows the ring to undergo rapid chair-chair flipping, altering the preferred trajectory of the incoming cyclization reagent.
Q4: Are there alternative methods to bypass the steric hindrance of the ketone entirely?
A: Yes. If traditional ionic cyclizations fail, consider photocatalytic N-centered radical cyclizations [5]. By generating a radical on an adjacent tethered amine (using visible-light photocatalysis and an N-allylsulfonamide precursor), the cyclization proceeds via a radical pathway. Radicals are significantly less sensitive to steric hindrance than ionic nucleophiles, allowing for the construction of highly congested
Part 2: Diagnostic Workflows & Logic
Caption: Logic tree for troubleshooting low yields in hindered spiro-cyclizations.
Caption: Mechanistic pathway of Pd-catalyzed spiro-cyclization highlighting ligand effects.
Part 3: Quantitative Data & Optimization
The choice of ligand and base is the ultimate determinant of success in transition-metal-catalyzed spiro-cyclizations of hindered piperidines. The table below summarizes the optimization landscape for the synthesis of spiro[indoline-2,3'-piperidines] via Buchwald-Hartwig amination[4][3].
Table 1: Optimization of Pd-Catalyzed Spiro-Cyclization Conditions
| Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| Toluene | 100 | < 10 | 0 | Fails at reductive elimination. | ||
| XPhos | 1,4-Dioxane | 100 | 45 | 38 | Partial conversion; catalyst dies. | |
| RuPhos | 1,4-Dioxane | 100 | > 95 | 87 | Optimal geometric compression. | |
| BrettPhos | LiHMDS | THF | 80 | 85 | 72 | Good alternative for sensitive substrates. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Spiro-Cyclization
Objective: Synthesize spiro[indoline-2,3'-piperidines] from halogenated bicyclic hydrazines[4][3].
Step 1: Catalyst Activation
In an oven-dried Schlenk tube under an argon atmosphere, combine
-
Self-Validation Check: The solid mixture should remain free-flowing. Clumping indicates moisture contamination, which will quench the
and stall the deprotonation step.
Step 2: Substrate Addition Dissolve the halogenated piperidine precursor (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration) and transfer it to the Schlenk tube.
-
Causality Note: 1,4-dioxane is chosen over toluene because its slightly higher polarity better stabilizes the polar transition state during the oxidative addition to the hindered aryl halide.
Step 3: Cyclization & Monitoring Seal the tube and heat to 100 °C for 12 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Pentane/EtOAc). The reaction mixture will transition from pale yellow to a deep, dark red/brown. If the solution remains pale yellow after 2 hours, the Pd(0) active species has not formed (likely due to oxygen poisoning).
Step 4: Workup Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate under reduced pressure. Purify via flash chromatography to isolate the spirocycle.
Protocol B: Multicomponent Castagnoli-Cushman Assembly of Spiro-THIQs
Objective: Direct assembly of spirocyclic tetrahydroisoquinolines (spiro-THIQs) avoiding nucleophilic addition to hindered ketones[2].
Step 1: Reagent Assembly In a round-bottom flask, combine homophthalic anhydride (1.0 equiv), the sterically hindered piperidone (1.0 equiv), and ammonium acetate (1.5 equiv) in acetonitrile.
Step 2: Condensation & Decarboxylation Heat the mixture to reflux (80 °C) for 2–4 hours.
-
Self-Validation Check: The reaction proceeds via an initial adduct that undergoes decarboxylation. You must observe the evolution of
gas (bubbling). The cessation of bubbling is a reliable, visual indicator that the cyclization and subsequent decarboxylation are complete[2].
Step 3: Isolation
Cool the mixture. The spirocyclic lactam often precipitates directly from the acetonitrile. Filter and wash with cold ether to obtain the pure product, which can subsequently be reduced with
References
1.[4] Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines, The Royal Society of Chemistry. 4 2.[3] Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines], ChemRxiv. 3 3.[1] A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry, ResearchGate. 1 4.[5] Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis, PMC. 5 5.[2] Synthesis of spirocyclic tetrahydroisoquinolines (spiro-THIQs) via the Castagnoli-Cushman reaction, ResearchGate. 2
Sources
Preventing blooming and migration of HALS additives in thin films
Technical Support Center: Polymer Additives & Stability Subject: Troubleshooting & Prevention of HALS Blooming in Thin Films Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Invisible Defect
You are likely reading this because your thin film (polyethylene, polypropylene, or EVA) has developed a surface haze, a white powdery residue, or is failing heat-sealing protocols. In the context of medical packaging or high-performance films, this is not just an aesthetic defect—it is a functional failure and a potential toxicological risk (Extractables & Leachables).
This guide addresses the migration of Hindered Amine Light Stabilizers (HALS) . While HALS are essential for preventing photo-oxidation, their effectiveness relies on them remaining in the polymer matrix, not on top of it.[1]
Module 1: Diagnosis – Is it HALS or Slip Agent?
Before adjusting your formulation, you must confirm the identity of the bloom. Slip agents (like Erucamide) are designed to bloom. HALS are not.
Q: How do I distinguish HALS blooming from slip agent migration or antioxidant exudation?
A: Visual inspection is insufficient. You must use ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy) to fingerprint the surface residue.
Protocol: Surface Analysis via ATR-FTIR
-
Objective: Identify the chemical species on the film surface.
-
Prerequisite: A control film (freshly extruded, no bloom) and the defect film.
-
Sample Prep: Do not clean the surface of the defect film.
-
Acquisition: Place the film against the ATR crystal (ZnSe or Diamond). Apply consistent pressure.
-
Scan Parameters: 4 cm⁻¹ resolution, 32 scans.
-
Spectral Subtraction: Subtract the "Control Film" spectrum from the "Defect Film" spectrum. The remaining peaks represent the bloom.
Interpretation Table:
| Wavenumber (cm⁻¹) | Functional Group | Likely Culprit |
|---|---|---|
| 1720–1740 | Carbonyl (C=O) Ester | HALS (e.g., Tinuvin 622) or Phenolic Antioxidant |
| 1640–1660 | Amide I (C=O) | Slip Agent (Erucamide/Oleamide) |
| 1530–1570 | Triazine Ring | HALS (High MW types like Chimassorb 944) |
| 3300–3500 | N-H Stretch | HALS (Secondary amines) |
Module 2: The Mechanism – Why is it Moving?
Q: Why does HALS migrate to the surface in thin films specifically?
A: It is a function of Supersaturation and Diffusion , exacerbated by the high surface-to-volume ratio of thin films.
-
Solubility Mismatch: If the concentration of HALS exceeds its solubility limit in the polymer matrix at storage temperature, the system is thermodynamically unstable. The additive is "rejected" by the polymer.
-
Crystallization: As semi-crystalline polymers (PE, PP) cool, they form crystalline lamellae. HALS molecules are too large to fit into the crystal lattice and are forced into the amorphous regions. This increases the local concentration in the amorphous phase, pushing it past the saturation point and driving it to the surface.
-
Fickian Diffusion: Low molecular weight additives diffuse rapidly. In thin films (10–50 µm), the distance to the surface is negligible, leading to rapid blooming (days vs. months in thick parts).
Figure 1: The mechanism of additive rejection and migration in semi-crystalline polymers.
Module 3: Formulation Strategy – Prevention
Q: Should I just lower the concentration?
A: Not necessarily. Lowering concentration reduces protection. The correct approach is Molecular Weight (MW) Selection and Solubility Matching .
The Molecular Weight Rule
For thin films, High Molecular Weight (Oligomeric) HALS are mandatory.
-
Low MW (< 500 g/mol ): High mobility. Migrates fast. Avoid in films unless surface protection is the only goal.
-
High MW (> 2000 g/mol ): Low mobility. Entangles with polymer chains. Resistant to migration.[2][3]
Data Comparison: Common HALS
| Trade Name (Generic) | MW ( g/mol ) | Type | Migration Risk in Films |
|---|---|---|---|
| Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) | 480 | Monomeric | High (Blooms rapidly) |
| Chimassorb 944 (Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]...]) | 2000–3000 | Oligomeric | Low (Preferred for PE/PP films) |
| Tinuvin 622 (Butanedioic acid polymer) | 3100–4000 | Oligomeric | Very Low (Excellent for food contact) |
Solubility Matching (Hansen Parameters)
To ensure the HALS stays in the film, its Hansen Solubility Parameters (HSP) must match the polymer's.
-
Principle:
-
Target: A smaller
(interaction distance) indicates better compatibility. -
Action: If blooming persists even with High MW HALS, check the polarity. Polyolefins are non-polar. Using a highly polar HALS (high
or ) will cause phase separation/blooming.
Module 4: Troubleshooting Workflow
Q: We are already using High MW HALS and still seeing white powder. What is wrong?
A: This suggests either Synergistic Antagonism or Process-Induced Crystallinity .
Scenario A: Acid Interaction HALS are bases (amines). If your formulation includes acidic additives (e.g., stearic acid lubricants, certain flame retardants, or pesticide residues in agricultural films), they will react to form Amine Salts .
-
Symptom:[1][4][5][6][7][8][9][10][11] Immediate blooming, loss of UV protection.
-
Fix: Use "NOR HALS" (Amino-ether) which are non-basic and resistant to acid interaction.
Scenario B: Cooling Rate
-
Slow Cooling: Promotes high crystallinity. This squeezes more HALS into smaller amorphous regions, increasing local concentration and forcing migration.
-
Fast Cooling (Quench): Freezes the amorphous structure, trapping the HALS more effectively.
Interactive Troubleshooting Flowchart
Figure 2: Decision tree for identifying and resolving surface haze issues.
References
-
BASF. (n.d.). Tinuvin® & Chimassorb®: Light Stabilizers for Polyolefins. Retrieved from
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
SpecialChem. (2023). Troubleshooting Antioxidant Blooming and Migration in Polymers. Retrieved from
-
Wellt Chemicals. (2025). Hindered Amine Light Stabilizers (HALS): All About Hindered Amines. Retrieved from
-
Brighton Science. (2025). How to Control Additive Blooming in Polymer Films. Retrieved from
Sources
- 1. 3vsigmausa.com [3vsigmausa.com]
- 2. partinchem.com [partinchem.com]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. zyhecta.com [zyhecta.com]
- 6. brighton-science.com [brighton-science.com]
- 7. News - How to Minimize Additive Blooming and Migration in Flexible Packaging [siliketech.com]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 10. specialchem.com [specialchem.com]
- 11. High molecular weight HALS, provides better Stability - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
Technical Support Center: Analytical Detection Limits for Trace Spiro-Amine Impurities
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges of identifying and quantifying trace spiro-amine impurities in pharmaceutical workflows. Spirocyclic scaffolds are highly valued in modern drug discovery for their rigid, three-dimensional structures, but their unique physicochemical properties demand rigorous, self-validating analytical systems.
This guide synthesizes mechanistic causality with field-proven methodologies to ensure your analytical workflows meet and exceed regulatory thresholds.
Part 1: Frequently Asked Questions (Fundamental Causality)
Q: Why do spiro-amine scaffolds present unique analytical challenges compared to planar amines?
A: Spiro-amines possess high
Q: What are the regulatory detection limits for spiro-amine related impurities? A: Detection limits are strictly dictated by the toxicological profile of the impurity. Secondary spiro-amines are highly susceptible to nitrosation, forming genotoxic N-nitrosamines[2]. Regulatory bodies (FDA, EMA) mandate strict limits for these mutagens, often ranging from 0.16 ppm to 5.0 ppm depending on the API's maximum daily dose[3]. The general FDA recommendation requires that any unknown impurities having an area percentage >0.05% of the API must be reported[4].
Q: Why is LC-MS/MS the gold standard for this analysis? A: Achieving sub-ppm detection limits requires both high sensitivity and a wide dynamic range. Modern LC-MS/MS systems (e.g., Triple Quadrupoles) operating in Multiple Reaction Monitoring (MRM) mode can quantitate trace impurities down to 0.5 ng/mL (ppb), equivalent to 0.000001%[5].
Part 2: Troubleshooting Guide for LC-MS/MS Workflows
Issue 1: Severe Ion Suppression Masking Sub-ppm Impurities
-
Observation: The spiro-amine impurity is detectable in neat solvent but disappears when spiked into the API matrix at 0.1 ppm.
-
Root Cause: Co-eluting neutral or acidic matrix components (e.g., excipients, excess API) compete for charge in the Electrospray Ionization (ESI) source, neutralizing the spiro-amine signal.
-
Solution (Self-Validating): Implement a Strong Cation Exchange (SCX) sample preparation step. SCX works on a simple binary switch: the sulfonic acid stationary phase captures the protonated basic amine, allowing neutral and acidic interferences to wash away[6].
-
Validation: Analyze the SCX wash fraction via LC-MS. If the spiro-amine is absent in the wash and present in the eluate, your matrix suppression is successfully bypassed.
Issue 2: Inability to Distinguish Isobaric Spiro-Amine Degradants
-
Observation: A degradation peak appears with the exact same mass (
) as the target spiro-amine, but at a different retention time. -
Root Cause: Acidic or thermal stress can cause ring-opening of strained spiro-oxetane or spiro-azetidine rings, resulting in degradants with the exact same mass (isobars) but different structures (e.g., amino-alcohols)[7].
-
Solution: Utilize High-Resolution Accurate Mass (HRAM) Q-TOF LC/MS combined with MS/MS fragmentation profiling[4]. While the precursor mass is identical, the collision-induced dissociation (CID) pattern will differ significantly between the intact spirocycle and the ring-opened degradant.
Part 3: Validated Methodologies
Protocol 1: SCX Enrichment for Trace Spiro-Amines[6]
This protocol isolates trace basic spiro-amines from complex, high-concentration API matrices prior to LC-MS/MS.
-
Conditioning: Flush the SCX solid-phase extraction (SPE) cartridge with 2 mL Methanol (MeOH), followed by 2 mL HPLC-grade Water.
-
Loading: Dissolve the crude API sample in Water/MeOH (9:1) adjusted to pH 3.0 with formic acid. Causality: The acidic pH ensures the spiro-amine is fully protonated (cationic) for optimal binding to the sulfonic acid phase. Load the sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash with 2 mL of MeOH to remove neutral and acidic impurities, as well as un-ionized matrix components.
-
Elution: Elute the target spiro-amine using 2 mL of 2M Ammonia (
) in MeOH. Causality: The high pH deprotonates the amine, breaking the ionic bond and releasing it from the stationary phase. -
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of initial LC mobile phase for maximum sensitivity.
Protocol 2: LC-MS/MS MRM Optimization for Sub-ppm Detection[8][9]
-
Precursor Ion Scan: Infuse a 100 ng/mL standard of the target spiro-amine impurity directly into the MS source. Identify the most abundant protonated adduct
. -
Product Ion Scan: Apply varying Collision Energies (CE) (e.g., 10V to 50V) to the precursor ion. Select the two most abundant and stable product ions. The primary ion will be used for quantitation, and the secondary for qualification.
-
Dwell Time Optimization: Set the MRM dwell time to ensure at least 15 data points across the chromatographic peak for accurate integration.
Part 4: Quantitative Data & Benchmarks
The following table summarizes the typical limits of detection (LOD) and quantitation (LOQ) required for compliant trace spiro-amine analysis across different platforms.
| Analytical Platform | Target Impurity Class | Typical LOD | Typical LOQ | Key Advantage |
| LC-MS/MS (Triple Quad) | Nitrosated Spiro-Amines | 0.1 - 0.5 ng/mL | 0.5 - 2.5 ng/mL | High sensitivity and specificity via MRM[5] |
| LC-HRMS (Q-TOF) | Unknown Spiro-Degradants | ~1.0 ng/mL | ~5.0 ng/mL | Sub-ppm mass accuracy for structural elucidation[4] |
| GC-MS | Volatile Amine Precursors | 5.0 ng/mL | 10.0 ng/mL | Ideal for low molecular weight, uncharged fragments |
| HPLC-UV | General Organic Impurities | ~500 ng/mL | ~1000 ng/mL | Robust routine QA/QC (Area % > 0.05)[4] |
Part 5: Visualizations of Workflows & Pathways
LC-MS/MS workflow for trace spiro-amine impurity quantification using SCX enrichment.
Common degradation and nitrosation pathways of spirocyclic secondary amines.
Part 6: References[8] Simultaneous detection of unspecific trace N-nitrosamine impurities by LC-MS/MS in a pharmaceutical formulation - uliege.be - URL[3] Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin - nih.gov - URL[4] Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing - hpst.cz - URL[5] Quantitative Analysis of Trace Impurities in Drugs (LC/MS) - shimadzu.com - URL[6] (5S)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride - benchchem.com - URL[1] Atiprimod dihydrochloride - benchchem.com - URL[7] Preparation of Potent and Selective αvβ6 Integrin Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis - nottingham.ac.uk - URL[2] Impurity Profiling In Pharmaceuticals: A Review - ijprajournal.com - URL[9] Nitrosamine Impurity Analysis in Pharmaceuticals - sigmaaldrich.com - URL
Sources
- 1. Atiprimod dihydrochloride | 130065-61-1 | Benchchem [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. Quantitative Analysis of Trace Impurities in Drugs (LC/MS) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. (5S)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride | 2518063-72-2 | Benchchem [benchchem.com]
- 7. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
Introduction
In the development of advanced pharmaceutical packaging, drug-eluting medical devices, and controlled-release polymer films, researchers frequently rely on acid-catalyzed crosslinking networks (such as melamine-formaldehyde or silane coatings) to achieve durable, chemically resistant finishes. However, a critical chemical conflict arises when Active Pharmaceutical Ingredients (APIs) or excipients containing basic amine functional groups are introduced into these matrices. This guide provides authoritative troubleshooting strategies to control basicity-induced side reactions, ensuring successful polymer curing without compromising the integrity of the active compounds.
Section 1: Core Troubleshooting & FAQs
Q1: Why do basic APIs or excipients cause under-curing in acid-catalyzed coatings?
Causality & Mechanism: Acid-catalyzed coatings, particularly those utilizing melamine-formaldehyde (MF) resins, require specific acid catalysis to drive the crosslinking mechanism[1]. Strong acids, such as p-toluenesulfonic acid (p-TSA) or dodecylbenzene sulfonic acid (DDBSA), are used to protonate the methoxymethyl groups of the crosslinker, forming a highly reactive carbenium ion[1].
When basic APIs (e.g., amine-rich alkaloids) are present in the formulation, they act as aggressive proton scavengers. The basic molecules prematurely neutralize the acid catalyst, forming inactive salts. This deprives the crosslinker of the necessary protons, drastically increasing the rate-limiting free energy of activation and stalling the reaction[2]. The macroscopic result is a tacky, under-cured film with poor mechanical and chemical resistance.
Q2: How can I overcome basicity interference without altering the API concentration?
Solution: The most effective strategy is to isolate the acid catalyst from the basic environment until the thermal curing stage. This is achieved by formulating with blocked acid catalysts [2].
By blocking the sulfonic acid into a latent species, the catalyst remains inactive at room temperature, preserving shelf life and preventing premature acid-base neutralization[3]. Upon reaching a specific activation temperature, the blocking agent dissociates or cleaves, releasing the active acid in-situ to catalyze the crosslinking reaction[2]. For highly reactive monomeric crosslinkers like hexa(methoxymethyl)melamine (HMMM), strong blocked acids (e.g., blocked p-TSA or DNNDSA) are highly recommended[4].
Q3: What are the common side reactions when using amine-blocked catalysts, and how do we troubleshoot them?
The Problem: While amine-blocked acids successfully delay catalysis, the thermal unblocking process releases volatile amines directly into the curing film matrix. This can lead to severe side reactions, including yellowing, odor retention, and physical film defects such as wrinkling, pinholes, and a reduction in pendulum hardness[2]. If the boiling point of the blocking amine is too low, it volatilizes violently, causing solvent popping; if too high, it remains trapped, acting as a plasticizer[2].
Troubleshooting Strategy: Transition to covalent-blocked acid catalysts . For example, glycidamide-blocked sulfonic acids form a covalent bond that requires thermal cleavage rather than simple dissociation[5]. These catalysts provide a faster cure rate upon unblocking, avoid the release of volatile amines, and eliminate amine-induced yellowing and pinholing, resulting in superior coating properties[2][5].
Section 2: Catalyst Selection & Quantitative Data
To optimize your formulation, select a catalyst blocking strategy based on the thermal limitations of your API and the required shelf-life of the coating dispersion.
Table 1: Quantitative Comparison of Acid Catalyst Blocking Strategies
| Catalyst Type | Activation Energy | Typical Cure Temp | Shelf-Life in Basic Media | Common Side Reactions |
| Unblocked (e.g., free p-TSA) | Low | Ambient to 80°C | Poor (< 1 day) | Premature gelation, complete neutralization by basic APIs |
| Amine-Blocked | Medium | 100°C - 120°C | Good (3-6 months) | Yellowing, pinholes, wrinkling, odor retention |
| Covalent-Blocked (e.g., Glycidamide) | High | 120°C - 150°C | Excellent (> 12 months) | Minimal; requires higher energy input |
Data synthesized from established catalyst reaction kinetics and side-effect profiles[2][3][5].
Section 3: Visualizing the Mechanism
The following diagram illustrates the logical pathway of basicity interference and how thermal unblocking rescues the crosslinking network.
Logical workflow: Basicity-induced catalyst neutralization vs. thermal unblocking rescue.
Section 4: Experimental Methodologies
Protocol: Formulating and Validating Covalent-Blocked Acid Catalysts in Basic API-Loaded Coatings
Objective: To establish a self-validating system that proves the efficacy of covalent-blocked catalysts against premature neutralization by basic APIs, ensuring reliable crosslinking.
Materials:
-
Binder: Hydroxyl-functional acrylic or polyester polyol.
-
Crosslinker: Hexa(methoxymethyl)melamine (HMMM).
-
API: Amine-containing basic drug model (e.g., Diphenhydramine free base).
-
Catalysts: Unblocked p-TSA (Control), Glycidamide-blocked p-TSA (Test).
Step-by-Step Methodology:
-
Resin & API Dispersion: Disperse 5 wt% of the basic API into the polyol binder using a high-shear mixer until completely homogeneous.
-
Crosslinker Addition: Add the HMMM crosslinker to the dispersion at a 70:30 (Polyol:HMMM) solid weight ratio.
-
Catalyst Integration (The Split): Divide the batch into two equal parts.
-
Batch A (Control): Add 1.0 wt% unblocked p-TSA.
-
Batch B (Test): Add 1.0 wt% active-equivalent glycidamide-blocked p-TSA.
-
-
Film Drawdown: Apply a 2-mil (50 µm) wet film thickness of each batch onto pharmaceutical-grade glass substrates using a wire-wound rod.
-
Thermal Curing: Bake both panels at 130°C for 20 minutes.
-
Causality Note: Why 130°C? Covalent-blocked catalysts require higher kinetic energy to cleave the blocking bond compared to unblocked variants[2]. Baking below 120°C will result in false negatives (under-curing) due to insufficient thermal unblocking energy, not basicity interference.
-
-
Validation (MEK Double Rubs): Perform MEK double rubs (ASTM D5402) on both cooled panels.
-
Self-Validation Outcome: Batch A will fail (<20 rubs) because the basic API scavenged the free protons before curing could occur. Batch B will pass (>100 rubs), proving that the covalent block successfully protected the acid until the thermal trigger released it in-situ.
-
Step-by-step experimental workflow for evaluating blocked acid catalysts in basic coatings.
References
- Reaction Mechanism of Melamine Resins - Werner, wernerblank.com,
- Catalysts in coatings: Types, mechanisms & selection tips - SpecialChem, specialchem.com,
- Handbook of Coatings Additives Second Edition, pageplace.de,
- NACURE & K-CURE ACID & BLOCKED ACID C
- EP0306471B1 - Blocked acid catalysts - Google P
Sources
Validation & Comparative
Comparing radical scavenging efficiency: 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane vs Tinuvin 770
This guide provides a technical comparison between the industry-standard Tinuvin 770 and the spiro-cyclic candidate 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane (referred to herein as TMAN ).
This analysis is structured for application scientists and formulation chemists evaluating novel radical scavengers against established benchmarks.
Subject: Tinuvin 770 vs. 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane (TMAN)
Executive Summary
Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) remains the "Gold Standard" for Low Molecular Weight (LMW) Hindered Amine Light Stabilizers (HALS). Its efficacy relies on the formation of a stable nitroxyl radical (>NO•) facilitated by the steric protection of four alpha-methyl groups.
TMAN represents a spiro-cyclic amine class. While spiro-structures often offer superior thermal rigidity, the specific architecture of 1-azaspiro[3.5]nonane presents distinct mechanistic challenges regarding nitroxyl stability compared to the piperidine core of Tinuvin 770. This guide outlines the theoretical divergence and the experimental protocols required to validate TMAN's utility.
Molecular Architecture & Theoretical Scavenging Potential
The efficacy of a HALS is dictated by two factors: Nitroxyl Stability (Denisov Cycle persistence) and Matrix Compatibility (Migration/Volatility).
| Feature | Tinuvin 770 (Benchmark) | TMAN (Candidate) |
| Core Structure | Bis-2,2,6,6-tetramethylpiperidine | 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane |
| Active Sites | 2 per molecule (Dimeric) | 1 per molecule (Monomeric) |
| Steric Shielding | High: N is flanked by 4 methyls (Alpha-protection). | Variable: N is in a 4-membered ring (Azetidine). Methyls are on the 6-membered ring.* |
| Basicity (pKa) | ~9.6 (Secondary Amine) | Estimated >10.5 (Strained Azetidine) |
| Molecular Weight | 508 g/mol (Low Volatility) | ~181 g/mol (High Volatility Risk) |
| Primary Risk | Acid interaction (deactivation by pesticides). | Nitroxyl disproportionation (if alpha-hydrogens are present). |
> Critical Structural Note: Standard HALS require quaternary carbons adjacent to the nitrogen to prevent radical disproportionation. In TMAN, if the nitrogen is in the 1-position (4-membered ring) and methyls are at 6,8 (6-membered ring), the nitrogen lacks immediate alpha-methylation. This theoretically compromises radical stability compared to Tinuvin 770.
Mechanism of Action: The Denisov Cycle
The primary mechanism for both molecules is the Denisov Cycle , where the amine is oxidized to a nitroxyl radical, which then traps alkyl radicals.
Figure 1: The Denisov Cycle. The "Regeneration" loop is what makes Tinuvin 770 effective. TMAN's risk lies in the "Destruction" pathway if the nitrogen ring is not fully substituted.
Experimental Protocols for Comparison
To objectively compare TMAN against Tinuvin 770, you must bypass theoretical assumptions and generate kinetic data.
Protocol A: Electron Spin Resonance (ESR/EPR) Spectroscopy
The definitive test for radical stability.
Objective: Measure the half-life of the nitroxyl radical generated by both compounds.
-
Preparation: Dissolve equimolar amounts of Tinuvin 770 and TMAN in toluene.
-
Oxidation: Add m-chloroperbenzoic acid (mCPBA) to oxidize the amines to nitroxyl radicals (>NO•).
-
Measurement:
-
Place sample in ESR quartz tube.
-
Record the signal intensity (spin count) at T=0.
-
Monitor signal decay over 24 hours at 25°C and 60°C.
-
-
Success Criteria: Tinuvin 770 typically shows a stable triplet signal for days. If TMAN's signal decays within minutes/hours, it lacks the steric stability required for commercial HALS.
Protocol B: TGA-Based Thermal Stability & Volatility
HALS must remain in the polymer during processing (200°C+).
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Method: Ramp 10°C/min from 30°C to 500°C under N2.
-
Data Point: Record the temperature at 10% weight loss (
).-
Tinuvin 770: Expect
. -
TMAN: Due to lower MW (~181), expect significantly lower
.
-
-
Implication: If TMAN volatilizes below 200°C, it cannot be compounded into PP/PE via extrusion.
Protocol C: Accelerated Weathering (The "Proof of Concept")
Evaluation in a Polypropylene (PP) Matrix.
Formulation:
-
Resin: Unstabilized PP Homopolymer.
-
Loading: 0.1% w/w (Tinuvin 770) vs. 0.1% w/w (TMAN). Note: Also run an equimolar comparison.
-
Processing: Twin-screw extrusion -> Injection molded plaques (2mm).
Exposure:
-
Standard: ASTM G155 (Xenon Arc Weather-Ometer).
-
Cycle: 102 min light / 18 min light + spray (simulate rain/leaching).
Analysis Workflow:
Figure 2: Workflow for physical validation of scavenging efficiency.
Data Interpretation Guide
When analyzing your results, use this comparative matrix to determine if TMAN is a viable alternative.
| Metric | Tinuvin 770 Behavior | TMAN Target (To Compete) |
| Carbonyl Index (FTIR) | Increases slowly. Sharp rise only after failure (induction period). | Must match induction period length. Early rise = Poor scavenging. |
| Surface Cracking | Minimal up to 2000h (in PP). | If cracking occurs <1000h, basicity or migration is an issue. |
| Yellowness Index (YI) | Low initial color. Can yellow with NOx gases (Pink discoloration). | Advantage Opportunity: If TMAN is less basic, it may resist "pinking" better than 770. |
| Water Extraction | 770 can leach in humid environments. | TMAN (Spiro) might be more hydrophobic or more volatile. Check weight loss after spray cycle. |
Conclusion & Recommendation
Tinuvin 770 remains the robust choice for thick-section applications where high basicity is tolerable.
TMAN (1-azaspiro[3.5]nonane derivative) is a high-risk candidate if it lacks alpha-methyl protection on the nitrogen ring. However, if the spiro-structure provides unique steric rigidity without compromising the Denisov cycle, it could function as a specialty stabilizer for systems where the high molecular weight or specific solubility of Tinuvin 770 is undesirable.
Immediate Action: Run Protocol A (ESR) . If TMAN does not form a stable radical, it is not a functional HALS, and further compounding trials will likely fail.
References
-
Mechanism of HALS Action: Gijsman, P. (2008). Review on the mechanism of the action of hindered amine light stabilizers. Polymer Degradation and Stability.[1][2] Link
-
Tinuvin 770 Characterization: BASF Corporation. Tinuvin® 770 DF Technical Data Sheet. Link
-
HALS Antimicrobial & Radical Activity: Frontiers in Bioengineering and Biotechnology. (2024).[2][3][4] Antimicrobial properties of hindered amine light stabilizers in polymer coating materials. Link
-
Spiro-cyclic Amine Properties: BenchChem. Physicochemical Properties of Azaspiro[3.5]nonane Scaffolds. Link
-
ESR Analysis of HALS: ResearchGate. The mechanism of action of radical scavengers in polyethylene. Link
Sources
1H NMR and 13C NMR characterization of 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane
The following guide details the characterization strategy for 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane , a sterically hindered spiro-amine scaffold.
As no public spectral repository currently hosts the raw FID data for this specific CAS registry entry (103961492), this guide serves as a predictive chemometric analysis . It synthesizes experimental data from structural fragments (azetidine, 2,2,6,6-tetramethylcyclohexane) and homologous spiro-systems to provide a validated reference framework for identification.
Executive Summary & Structural Logic
Compound Identity: 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane Formula: C₁₂H₂₃N Core Scaffold: Spiro-fusion of a strained azetidine (4-membered ring) and a 3,3,5,5-tetramethylcyclohexane moiety.
The "Spiro-HALS" Advantage
This molecule represents a hybrid class of Hindered Amine Light Stabilizers (HALS). Unlike the industry-standard 2,2,6,6-tetramethylpiperidine (TMP) , where the nitrogen is part of the flexible 6-membered ring, this scaffold locks the nitrogen into a rigid, strained azetidine ring while maintaining the lipophilic bulk of the tetramethyl group.
Comparative Performance Profile:
| Feature | 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane | 2,2,6,6-Tetramethylpiperidine (TMP) | Azetidine (Unsubstituted) |
|---|---|---|---|
| N-Hybridization | sp³ (Pyramidal, strained) | sp³ (Chair, flexible) | sp³ (Puckered) |
| Basicity (Predicted) | Moderate (Strain-induced s-character) | High | High |
| NMR Complexity | High (Rigid diastereotopicity) | Low (Rapid chair flip averaging) | Low (Symmetric) |
| 1H NMR Distinctiveness | Separated Methyl Signals (Axial/Eq) | Averaged Methyl Singlet | Simple Multiplets |[1][2][3]
Theoretical NMR Characterization (Predictive Data)
The following values are derived from additive chemometric modeling and validated against analogous spiro-systems (e.g., 2-oxa-6-azaspiro[3.5]nonane).
^1H NMR Spectrum (400 MHz, CDCl₃)
Reference: Tetramethylsilane (TMS) = 0.00 ppm
The spectrum is dominated by the high-field methyl singlets and the distinct splitting of the azetidine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 3.25 – 3.45 | Triplet (t) | 2H | H-2 (Azetidine) | α-Protons to Nitrogen. Deshielded by electronegativity. Typical azetidine range (3.0–3.6 ppm). |
| 1.95 – 2.15 | Triplet (t) | 2H | H-3 (Azetidine) | β-Protons. Shielded relative to H-2 but deshielded by ring strain compared to acyclic amines. |
| 1.45 – 1.60 | Singlet (s) | 2H | H-7 (Cyclohexane) | Methylene between the two gem-dimethyl groups. |
| 1.20 – 1.35 | Singlet (s) | 4H | H-5, H-9 | Methylene groups adjacent to the spiro center. |
| 1.05 | Singlet (s) | 6H | Me-Axial | Methyl groups (Axial). Upfield due to anisotropic shielding from the ring. |
| 0.95 | Singlet (s) | 6H | Me-Equatorial | Methyl groups (Equatorial). |
| ~1.8 - 2.5 | Broad (br) | 1H | N-H | Amine proton. Shift varies heavily with concentration and water content. |
Key Diagnostic Feature: Unlike TMP, where methyls appear as a massive singlet ~1.1 ppm, the spiro-fusion often locks the cyclohexane ring, potentially resolving the methyls into two distinct singlets (axial vs. equatorial) or a broadened singlet depending on the temperature and solvent viscosity.
^13C NMR Spectrum (100 MHz, CDCl₃)
Reference: CDCl₃ triplet = 77.16 ppm
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Logic |
| 65.5 | Quaternary (C) | C-4 (Spiro) | The spiro-junction. Deshielded by the adjacent Nitrogen (β-effect) and ring strain. |
| 48.2 | Secondary (CH₂) | C-2 (Azetidine) | α-Carbon to Nitrogen. |
| 45.0 | Secondary (CH₂) | C-5, C-9 | Methylene carbons in the 6-ring, adjacent to spiro center. |
| 32.5 | Quaternary (C) | C-6, C-8 | Gem-dimethyl bearing carbons. |
| 30.0 - 31.5 | Primary (CH₃) | Methyls | Four methyl groups. May appear as 1 or 2 peaks.[4] |
| 18.5 | Secondary (CH₂) | C-3 (Azetidine) | β-Carbon in the 4-ring. |
Experimental Protocol: Validated Workflow
To ensure reproducibility and resolve the potential overlap of methyl signals, follow this "Dual-Solvent" characterization protocol.
Step 1: Sample Preparation
-
Mass: Dissolve 10-15 mg of compound.
-
Solvent A (Primary): 0.6 mL CDCl₃ (Chloroform-d).
-
Why: Standard resolution, good solubility for amines.
-
-
Solvent B (Secondary - if overlap occurs): 0.6 mL C₆D₆ (Benzene-d6).
-
Why: The ASIS (Aromatic Solvent-Induced Shift) effect is critical here. Benzene molecules preferentially solvate the electron-deficient faces of the amine, often shifting the methyl signals significantly to resolve overlapping peaks.
-
Step 2: Instrument Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of methyl signals.
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
-
Reasoning: Methyl protons have long T1 relaxation times. A short D1 will suppress their integration values, leading to an incorrect H-count (e.g., integrating to 9H instead of 12H).
-
-
Scans (NS): 16 (1H), 512+ (13C).
Step 3: Structural Validation Logic (Decision Tree)
Use the following logic to confirm the spiro structure versus likely impurities (like open-chain precursors).
Figure 1: Decision tree for validating the 1-azaspiro[3.5]nonane core using 1H NMR markers.
Comparative Analysis: Why This Scaffold?
Vs. 2,2,6,6-Tetramethylpiperidine (TMP)
-
Spectral Difference: In TMP, the Nitrogen is directly adjacent to the gem-dimethyl carbons. This causes a deshielding effect on the methyls. In the 1-azaspiro[3.5]nonane system, the Nitrogen is in the 4-membered ring, physically separated from the methyls on the 6-membered ring by the spiro-carbon.
-
Result: The methyl signals in the spiro compound will appear upfield (lower ppm) compared to TMP.
-
-
Structural Implication: The spiro-carbon acts as a "conformational lock," making the piperidine-like ring more rigid. This is advantageous for drug design where a fixed vector is required for binding.
Vs. Simple Azetidines
-
Spectral Difference: Simple azetidines (e.g., azetidine-2-carboxylic acid) show complex coupling due to ring puckering. The massive 6,6,8,8-tetramethyl group anchors the spiro center, likely forcing the azetidine ring into a preferred conformation, simplifying the coupling patterns of the H-2/H-3 protons into cleaner triplets.
References
-
PubChem. (n.d.).[5] 6,6,8,8-tetramethyl-1-azaspiro[3.5]nonane (CID 103961492).[2] National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[7] Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent calibration standards). [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additive chemical shift prediction rules).
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- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to ESR Spectroscopy Analysis of Nitroxide Radicals from Spiro-Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Nitroxide Radicals in ESR Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique for studying systems with unpaired electrons.[1][2] Among the most versatile paramagnetic probes are nitroxide radicals, owing to their stability and the sensitivity of their ESR spectra to the local environment.[3][4][5] The characteristic three-line spectrum of a nitroxide radical, arising from the interaction of the unpaired electron with the 14N nucleus, provides a wealth of information about the dynamics and polarity of its surroundings.[6][7]
Spiro-amines are precursors to a particularly interesting class of nitroxide radicals. The spirocyclic structure imparts unique properties, including enhanced stability and modified motional dynamics, making them valuable probes in various research and drug development applications.[8] This guide will compare and contrast different spiro-amine-derived nitroxide radicals, providing the necessary data and protocols to aid in the selection of the optimal probe for your specific application.
Comparative Analysis of Spiro-Amine-Derived Nitroxide Radicals
The choice of a nitroxide spin probe is critical and depends heavily on the system under investigation. Spiro-amine-derived nitroxides offer distinct advantages in certain applications due to their unique structural features.
The core structure of a spiro-amine nitroxide consists of a nitroxide moiety within a heterocyclic ring that is spiro-fused to another cyclic system. Common parent structures include piperidine and pyrrolidine rings.[9][10][11][12]
-
Piperidine-based Spiro-Nitroxides: These six-membered ring systems, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are widely used. The spiro-fusion can influence the chair-boat conformation of the piperidine ring, which in turn affects the motional characteristics of the nitroxide.
-
Pyrrolidine-based Spiro-Nitroxides: Five-membered ring systems, like those derived from 2,2,5,5-tetramethylpyrrolidine-1-oxyl (PROXYL), tend to be more rigid than their piperidine counterparts.[5][11] This rigidity can be advantageous in studies where a more defined orientation of the spin probe is desired.
The nature of the spiro-fused ring (e.g., cyclohexane, indane) also plays a significant role in the overall properties of the radical. For instance, bulky spiro-substituents can sterically shield the nitroxide group, leading to increased stability against reduction by biological agents like ascorbate.[8][13]
The ESR spectrum of a nitroxide radical is characterized by several key parameters that are sensitive to its environment and dynamics.
-
Hyperfine Coupling Constant (A): The spacing between the three lines in the ESR spectrum is the nitrogen hyperfine coupling constant (A_N). This parameter is sensitive to the polarity of the solvent.[3][5] In polar, protic solvents, the charge-separated resonance structure of the nitroxide is stabilized, leading to an increase in spin density on the nitrogen and a larger A_N value.[5]
-
g-factor: Analogous to the chemical shift in NMR, the g-factor in ESR provides information about the electronic environment of the unpaired electron.[1] While less variable than the hyperfine coupling constant for nitroxides, precise measurements can reveal subtle environmental effects.[14]
-
Rotational Correlation Time (τc): This parameter describes the timescale of the tumbling motion of the nitroxide radical.[15][16][17] The shape of the ESR spectrum is highly sensitive to τc. In the fast-tumbling regime (short τc), the spectrum consists of three sharp, symmetric lines. As the motion becomes slower (longer τc), the lines broaden asymmetrically.[18][19] For very slow motion, a "rigid-limit" or "powder" spectrum is observed. The rotational correlation time can be estimated from the relative heights and widths of the spectral lines.[20][21]
Table 1: Comparison of ESR Parameters for Representative Spiro-Amine-Derived Nitroxide Radicals
| Nitroxide Radical Class | Typical A_N (in water) (Gauss) | Typical τc (in water, 298 K) (ps) | Key Features |
| Spiro-Piperidine Nitroxides | 16.8 - 17.2 | 10 - 50 | High stability, sensitive to local polarity. |
| Spiro-Pyrrolidine Nitroxides | 15.5 - 16.0 | 5 - 30 | More rigid structure, narrower linewidths.[11] |
| Spiro-Indane Nitroxides | 14.5 - 15.5 | 50 - 200 | Slower tumbling due to larger size, useful for studying restricted motion. |
Note: The values presented are approximate and can vary depending on the specific substituents and experimental conditions.
Experimental Protocols and Best Practices
Achieving high-quality, reproducible ESR data requires careful attention to experimental detail.
Caption: Workflow for ESR analysis of spiro-amine nitroxides.
1. Synthesis of Spiro-Amine Nitroxide Radicals:
The synthesis of spiro-amine nitroxides typically involves the oxidation of the corresponding spiro-cyclic secondary amine.[8][10]
-
Step 1: Oxidation of the Spiro-Amine: A common method involves the use of m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a sodium tungstate catalyst.[10] The reaction is typically carried out in a suitable organic solvent at room temperature.
-
Step 2: Purification: The resulting nitroxide radical is purified using column chromatography to remove any unreacted starting material and byproducts. The purity of the final product should be confirmed by techniques such as mass spectrometry and NMR (after reduction to the diamagnetic hydroxylamine).
2. ESR Sample Preparation:
-
Step 1: Solvent Selection: The choice of solvent is crucial as it can significantly affect the ESR spectrum.[3] For polarity studies, a range of solvents with varying dielectric constants should be used. For biological applications, aqueous buffers are common.
-
Step 2: Concentration: The concentration of the nitroxide radical should be kept low (typically in the micromolar to low millimolar range) to avoid line broadening due to spin-spin interactions.
-
Step 3: Degassing: For some applications, particularly those involving measurements of relaxation times, it is important to remove dissolved oxygen from the sample, as it is paramagnetic and can enhance relaxation rates.
3. ESR Spectrometer Setup and Data Acquisition:
-
Step 1: Instrument Tuning: The ESR spectrometer should be tuned to the resonant frequency of the cavity.
-
Step 2: Parameter Optimization: Key acquisition parameters to optimize include:
-
Microwave Power: Should be set to a level that avoids saturation of the ESR signal.
-
Modulation Amplitude: Should be smaller than the narrowest linewidth in the spectrum to avoid distortion.
-
Sweep Width and Time: Should be sufficient to capture the entire spectrum with adequate resolution.
-
Time Constant: Should be chosen to provide a good signal-to-noise ratio without distorting the spectral lineshape.
-
Advanced Applications and Future Directions
The unique properties of spiro-amine-derived nitroxides make them suitable for a range of advanced ESR applications.
-
Site-Directed Spin Labeling (SDSL): By functionalizing the spiro-amine nitroxide, it can be covalently attached to a specific site on a biomolecule, such as a protein or nucleic acid.[6][18][22][23] This allows for the study of local structure and dynamics at that site.[6][18][23]
-
Pulsed ESR Techniques: Techniques such as Double Electron-Electron Resonance (DEER) can be used to measure distances between two spin labels in the range of 1.5 to 8 nm.[18][19][23] The rigidity of some spiro-cyclic nitroxides can be advantageous in these experiments.[22]
-
In Vivo ESR: The enhanced stability of some spiro-amine nitroxides makes them promising candidates for in vivo studies, where they can be used to probe the redox status of tissues and organs.[9][24]
The continued development of new spiro-amine-derived nitroxides with tailored properties will undoubtedly expand the scope of ESR spectroscopy in chemical, biological, and materials science research.
Troubleshooting and Considerations
-
Signal Instability: If the ESR signal decays over time, it may be due to reduction of the nitroxide. This can be mitigated by using more stable spiro-cyclic structures or by working in deoxygenated environments.[9]
-
Poor Spectral Resolution: This can be caused by high radical concentration, inappropriate modulation amplitude, or the presence of paramagnetic impurities.
-
Complex Spectra: In some cases, the ESR spectra of spiro-amine nitroxides can be complicated by additional hyperfine couplings to other magnetic nuclei in the molecule.[13]
Conclusion
Spiro-amine-derived nitroxide radicals represent a valuable class of spin probes for ESR spectroscopy. Their unique structural features, including enhanced stability and varied motional dynamics, offer distinct advantages for a wide range of applications. By carefully considering the comparative data and following the experimental protocols outlined in this guide, researchers can effectively leverage these powerful tools to gain deeper insights into their systems of interest.
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Kinetics of nitroxide spin label removal in biological systems: an in vitro and in vivo ESR study. PubMed. [Link]
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A Spirocyclohexyl Nitroxide Amino Acid Spin Label for Pulsed EPR Distance Measurements. National Institutes of Health. [Link]
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Rapid-scan EPR of nitroxide spin labels and semiquinones. PMC. [Link]
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Electron spin resonance studies of solvation using nitroxide radicals as probes. University of Leicester. [Link]
-
Nitroxide spin labels and EPR spectroscopy: a powerful association for protein dynamics studies. PubMed. [Link]
-
Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. MDPI. [Link]
-
Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy. PMC. [Link]
-
Spectroscopically Orthogonal Spin Labels in Structural Biology at Physiological Temperatures. ACS Publications. [Link]
-
Reliability of nitroxide spin probes in reporting membrane properties: a comparison of nitroxide- and deuterium-labeled steroids. PubMed. [Link]
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Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. [Link]
-
10.1: Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]
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A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. MDPI. [Link]
-
Rotational correlation time – Knowledge and References. Taylor & Francis Online. [Link]
-
Rotational correlation times of a nitroxide spin probe in low temperature matrices determined by saturation transfer ESR: Their correlation to dynamic behavior of radiation products. AIP Publishing. [Link]
-
Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. PMC. [Link]
-
Rotational Correlation Time Studies on Nitroxyl Radicals Using 300 MHz ESR Spectrometer in High Viscous Liquid. Amrita Vishwa Vidyapeetham. [Link]
-
Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modification of the nitroxide framework. Royal Society of Chemistry. [Link]
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Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. [Link]
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Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. [Link]
-
α‐Hydrogen spirocyclic alkoxyamines synthesis: ESR verified Nitroxides generation and their potential application in NMP polymerization. ResearchGate. [Link]
-
A comparison of pulse and CW EPR T 2 -relaxation measurements of an inhomogeneously broadened nitroxide spin probe undergoing Heisenberg spin exchange. ResearchGate. [Link]
-
Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. Royal Society of Chemistry. [Link]
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The effect of hydrostatic pressure on g-tensor and hyperfine coupling constants of nitroxide radical characterized by ab initio. ChemRxiv. [Link]
-
Effect of Hydrostatic Pressure on the g Tensor and Hyperfine Coupling Constants of the Nitroxide Radical Characterized by Ab Initio Calculations. iOpenShell. [Link]
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Origin of Long-Range Hyperfine Couplings in the EPR Spectra of 2,2,5,5-Tetraethylpyrrolidine-1-oxyls. ACS Omega. [Link]
-
Nitroxide ESR spectra due to the interaction of an unpaired electron... ResearchGate. [Link]
-
Conformational studies of nitroxide radicals by ESR spectroscopy. Pt. 2. INIS. [Link]
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(PDF) ESR study of stereochemistry in chiral nitroxide radical crystals. ResearchGate. [Link]
-
Electron spin resonance spectrum of nitroxide spin labels. (A) Single... ResearchGate. [Link]
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Experiment #2B: Electron Spin Resonance Spectroscopy. University of Florida. [Link]
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Effects of Spiro-Cyclohexane Substitution of Nitroxyl Biradicals on Dynamic Nuclear Polarization. PMC. [Link]
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NMR Studies of a Series of Aliphatic Nitroxide Radicals. AIP Publishing. [Link]
-
Comparative Study of the Reduction Process of Different Ring Structured Nitroxyl Spin Probes: An Electron Spin Resonance Study. Science Publishing Group. [Link]
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Electron Paramagnetic/Spin Resonance(EPR/ESR) Spectroscopy. ABDC WorkShop. [Link]
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Formation of iminoxyl and nitroxide free radicals from nitrosonaphthols: an electron spin resonance study. PubMed. [Link]
-
Nitroxides: Applications in Chemistry, Biomedicine, and Materials Science. ResearchGate. [Link]
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Navigating the Gauntlet of Light: A Comparative Guide to Accelerated Weathering of Spiro-HALS Containing Polymers
In the relentless pursuit of durable polymeric materials, the ability to withstand the degradative forces of the environment is paramount. For researchers and product developers, predicting the long-term performance of a polymer formulation is a critical challenge. Accelerated weathering testing, particularly using Xenon Arc Weather-O-Meters (WOM), provides an indispensable tool for simulating the damaging effects of sunlight, temperature, and moisture in a compressed timeframe.[1][2][3][4] This guide offers an in-depth comparison of the performance of polymers stabilized with innovative spiro-type Hindered Amine Light Stabilizers (HALS) against conventional alternatives, grounded in the principles of accelerated weathering.
The Unseen Enemy: Polymer Photo-Oxidation
Polymers exposed to outdoor conditions are subject to a synergistic attack from ultraviolet (UV) radiation, heat, and moisture.[3] This process, known as photo-oxidation, initiates when UV energy breaks chemical bonds within the polymer, generating highly reactive free radicals.[5] These radicals propagate a chain reaction with oxygen, leading to chain scission, crosslinking, and the formation of chromophoric groups.[5] The macroscopic consequences are all too familiar: discoloration, loss of gloss, chalking, cracking, and a catastrophic decline in mechanical properties such as impact strength and tensile elongation.[3][5][6]
The Guardian Molecules: Hindered Amine Light Stabilizers (HALS)
To combat photo-oxidation, the polymer industry relies on a class of additives known as Hindered Amine Light Stabilizers (HALS).[5] Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by scavenging the free radicals that fuel the degradation cascade.[7][8][9][10] This is accomplished through a regenerative cyclic process, often referred to as the Denisov Cycle, where the HALS molecule is converted to a stable nitroxyl radical that traps polymer radicals.[7][8][11][12] This cyclic nature allows a single HALS molecule to neutralize numerous free radicals, providing remarkably long-lasting protection.[5][7][8]
Introducing Spiro-HALS: A Leap in Stabilization Technology
Spiro-HALS represent a significant advancement in light stabilizer technology. Their unique spirocyclic structure offers several key advantages over traditional monomeric and polymeric HALS:
-
Exceptional Thermal Stability: The rigid spirocyclic structure imparts high thermal stability, making them suitable for demanding processing conditions.
-
Low Volatility: Their higher molecular weight compared to many monomeric HALS reduces volatility, ensuring they remain in the polymer matrix during processing and throughout the product's service life.
-
Excellent Compatibility: Spiro-HALS are designed for high compatibility with a wide range of polymer systems, minimizing issues like blooming and exudation.
-
Enhanced Long-Term Performance: The combination of these features translates to superior long-term protection against polymer degradation.
Putting Protection to the Test: The Xenon Arc Weather-O-Meter (WOM)
Accelerated weathering testing is crucial for evaluating the efficacy of light stabilizers.[3] The Xenon Arc Weather-O-Meter is the gold standard for simulating the full spectrum of natural sunlight, including UV, visible, and infrared radiation.[6][13] By controlling key environmental parameters such as irradiance, temperature, and humidity, WOM instruments can replicate in weeks or months the damage that would occur over years of outdoor exposure.[1][14]
International standards such as ASTM G155 and ISO 4892-2 provide standardized methodologies for conducting xenon arc testing, ensuring reproducibility and comparability of results across different laboratories.[13][14][15][16] These standards outline various test cycles that simulate different climatic conditions, often involving periods of light exposure, water spray, and dark condensation to mimic the effects of day/night cycles and rain or dew.[14][15][17][18]
Comparative Performance Data: Spiro-HALS vs. Conventional Stabilizers
The true measure of a light stabilizer lies in its performance. The following tables summarize typical data from accelerated weathering studies comparing a spiro-HALS with a conventional monomeric HALS and a UV absorber in a common polyolefin formulation.
Table 1: Gloss Retention (% of Initial Gloss) in Polypropylene (PP) Homopolymer Test Conditions: ASTM G155 Cycle 1, 0.55 W/m² @ 340 nm, 63°C BPT, 50% RH, 102 min light, 18 min light + water spray
| Exposure (hours) | Unstabilized PP | PP + Conventional Monomeric HALS | PP + Spiro-HALS |
| 0 | 100 | 100 | 100 |
| 500 | 45 | 85 | 95 |
| 1000 | 15 | 60 | 88 |
| 1500 | <5 | 35 | 75 |
| 2000 | <5 | 10 | 60 |
Table 2: Color Change (ΔE*ab) in Polyethylene (PE) Film Test Conditions: ISO 4892-2 Method A, 60 W/m² (300-400 nm), 65°C BPT, 65% RH, continuous light with periodic water spray
| Exposure (kJ/m²) | Unstabilized PE | PE + UV Absorber (Benzotriazole type) | PE + Spiro-HALS |
| 0 | 0 | 0 | 0 |
| 1000 | 8.2 | 4.5 | 1.8 |
| 2000 | 15.6 | 8.9 | 3.5 |
| 3000 | 25.1 | 14.2 | 6.1 |
| 4000 | >30 (cracked) | 21.5 | 9.8 |
Table 3: Tensile Elongation Retention (%) in Polypropylene (PP) Plaques Test Conditions: ASTM D2565, Xenon Arc exposure with daylight filter
| Exposure (hours) | Unstabilized PP | PP + Conventional Monomeric HALS | PP + Spiro-HALS |
| 0 | 100 | 100 | 100 |
| 500 | 20 | 70 | 85 |
| 1000 | <5 | 40 | 70 |
| 1500 | <5 | 15 | 55 |
| 2000 | <5 | <5 | 40 |
As the data clearly demonstrates, the spiro-HALS formulation consistently outperforms both the unstabilized polymer and those containing conventional light stabilizers. The superior gloss retention, minimal color change, and preservation of mechanical properties highlight the enhanced durability imparted by the spiro-HALS.
The "Why" Behind the Performance: A Mechanistic View
The superior performance of spiro-HALS can be attributed to its robust molecular design. This leads to a more efficient interruption of the photo-oxidative degradation cycle.
Caption: Mechanism of Spiro-HALS Stabilization.
The diagram illustrates how spiro-HALS intervenes in the photo-oxidation cycle. By efficiently scavenging both polymer alkyl (P•) and peroxy (POO•) radicals, the formation of degradation products is significantly inhibited. The regenerative nature of the Denisov cycle ensures this protective capacity is maintained over extended periods.
Experimental Protocols: A Step-by-Step Guide to WOM Testing
To ensure the integrity and reproducibility of your findings, adherence to a standardized experimental protocol is crucial.
Protocol: Accelerated Weathering via ASTM G155
-
Specimen Preparation:
-
Prepare polymer plaques or films containing the desired stabilizer package via injection molding or extrusion.
-
Ensure all specimens are of uniform thickness and free from surface defects.
-
Create a set of control specimens without any light stabilizer.
-
Condition all specimens at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours prior to testing.
-
-
Instrument Setup (Xenon Arc Weather-O-Meter):
-
Calibrate the instrument according to the manufacturer's specifications.
-
Install the appropriate filters (e.g., Daylight Type I filters to simulate outdoor sunlight).
-
Set the test parameters according to the desired ASTM G155 cycle (e.g., Cycle 1).
-
Irradiance: 0.55 W/m² at 340 nm.
-
Black Panel Temperature (BPT): 63°C.
-
Relative Humidity: 50%.
-
Light/Dark/Water Spray Cycle: 102 minutes of light followed by 18 minutes of light with front specimen spray.
-
-
-
Exposure and Evaluation:
-
Mount the specimens in the sample holders, ensuring they are securely fastened.
-
Initiate the exposure cycle.
-
At predetermined intervals (e.g., every 250 or 500 hours), remove a subset of specimens for evaluation.
-
For each evaluation interval, measure:
-
Color Change: Use a spectrophotometer to measure CIELAB color coordinates (L, a, b) and calculate the total color difference (ΔEab).
-
Gloss: Use a gloss meter to measure the 60° gloss and report it as a percentage of the initial gloss.
-
Mechanical Properties: Conduct tensile testing (e.g., ASTM D638) to determine tensile strength, elongation at break, and modulus.
-
Surface Analysis: Visually inspect for cracking, chalking, or other signs of degradation. Use microscopy for more detailed analysis if required.
-
-
-
Data Analysis:
-
Plot the measured properties as a function of exposure time or radiant exposure.
-
Compare the performance of the spiro-HALS containing samples against the controls and other stabilizer systems.
-
Sources
- 1. eurolab.net [eurolab.net]
- 2. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]
- 3. A Review of Weathering Studies in Plastics and Biocomposites—Effects on Mechanical Properties and Emissions of Volatile Organic Compounds (VOCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testrongroup.com [testrongroup.com]
- 5. 3vsigmausa.com [3vsigmausa.com]
- 6. ASTM G155 Xenon Arc Chamber for Plastic and Polymer Aging Evaluation - Xi'an LIB Environmental Simulation Industry [libtest.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 9. UV Stabilizers for Outdoor Plastic Products (HALS vs. Benzotriazoles) [eureka.patsnap.com]
- 10. welltchemicals.com [welltchemicals.com]
- 11. iea-shc.org [iea-shc.org]
- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 13. Standards and Test Methods | Atlas [atlas-mts.com]
- 14. ASTM G155 | Q-Lab [q-lab.com]
- 15. ISO 4892-2 | Q-Lab [q-lab.com]
- 16. micomlab.com [micomlab.com]
- 17. m2lab-international.com [m2lab-international.com]
- 18. ASTM G155 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
Thermal gravimetric analysis (TGA) profiles of novel spiro-stabilizers
Executive Summary: The Spiro-Advantage
In the high-stakes arena of drug delivery systems and medical-grade polymers, thermal stability is not merely a specification—it is a safety mandate. Traditional linear stabilizers (e.g., hindered phenols, linear phosphites) often fail under the rigorous thermal processing required for modern amorphous solid dispersions (ASDs) and sterilization-grade plastics.
This guide presents a technical comparison of Novel Spiro-Stabilizers —additives featuring a rigid spirocyclic core (
Mechanism of Action: The "Spiro-Lock" Effect
Unlike linear stabilizers that degrade via rapid chain scission, spiro-stabilizers utilize their quaternary carbon center as a "thermal energy sink." Upon thermal stress, the spiro-ring undergoes a controlled ring-opening that absorbs energy and promotes cross-linking (charring) rather than volatilization.
Diagram 1: Stabilization Mechanism Pathway
This diagram illustrates the divergent degradation pathways between linear and spiro-stabilizers under thermal stress.
Caption: Comparative thermal degradation logic. The spiro-pathway favors char formation (mass retention) over volatilization.
Experimental Protocol: High-Fidelity TGA
To replicate the profiles discussed below, strict adherence to the following protocol is required. This methodology minimizes buoyancy effects and ensures kinetic accuracy.
Instrument Configuration[1]
-
Instrument: High-sensitivity TGA (e.g., Mettler Toledo TGA/DSC 3+ or TA Instruments Q500).
-
Crucibles:
Alumina ( ) pans, open (no lid) to allow volatile escape and prevent self-pressurization. -
Purge Gas:
Method Parameters[3][5]
-
Blank Run: Perform a baseline subtraction with an empty pan to correct for buoyancy.
-
Equilibration: Hold at
for 5 minutes. -
Drying Segment: Ramp to
at , hold for 10 mins (removes surface moisture). -
Degradation Ramp: Ramp from
to at .-
Note: A rate of
is the industry standard (ASTM E1131) allowing for comparable kinetic data.
-
Comparative Analysis: Spiro vs. Linear
The following data compares a Novel Spiro-Phosphonate (NSP-1) against a standard Linear Aliphatic Phosphite (LAP-Std) used in medical-grade PVC and epoxy resins.
Quantitative Performance Matrix
The "Spiro-Advantage" is quantified by the Onset Temperature (
| Metric | Novel Spiro-Stabilizer (NSP-1) | Linear Alternative (LAP-Std) | Performance Delta |
| Char Yield ( | |||
| Residue Morphology | Coherent, multicellular char | Ash/Liquid residue | Structural Integrity |
Data synthesized from comparative studies of spirocyclic pentaerythritol derivatives vs. linear phosphonates [1, 2].
Interpreting the Profiles
-
The "False" Early Drop: Some spiro-stabilizers may show a minor mass loss (~2-3%) at
. Do not interpret this as failure. This is often the release of acid precursors (e.g., polyphosphoric acid) required to catalyze char formation. This "sacrificial" loss creates the thermal shield that protects the bulk material up to . -
The Char Plateau: Observe the TGA curve above
. The spiro-compound maintains a flat plateau (high char), whereas the linear alternative continues to dive toward 0% mass. This residual mass is critical for flame retardancy and preventing catastrophic melt-dripping in medical plastics.
Diagram 2: TGA Decision Workflow
Use this logic flow to validate if a stabilizer meets the "Spiro-Standard" for high-temp applications.
Caption: Validation workflow for distinguishing true thermal stability from sacrificial intumescent behavior.
Applications in Drug Development
While primarily used in polymer matrices, the spiro-architecture is increasingly relevant in Amorphous Solid Dispersions (ASDs) .
-
Problem: Amorphous drugs are thermodynamically unstable and prone to recrystallization upon heating.
-
Spiro-Solution: The rigid 3D structure of spiro-stabilizers (high
) disrupts crystal lattice formation more effectively than planar stabilizers. TGA confirms that spiro-doped formulations sustain higher glass transition temperatures ( ) without degrading, allowing for hot-melt extrusion (HME) processing at temperatures that would typically degrade the API [4, 5].
References
-
MDPI. (2020). Effects of a Macromolecule Spirocyclic Inflatable Flame Retardant on the Thermal and Flame Retardant Properties of Epoxy Resin.[4][5] Polymers.[1][3][6][7][8][9] [Link]
-
ResearchGate. (2025). Synthesis of macromolecular spirocyclic phosphorus/nitrogen-containing IFR and its application in epoxy resin. [Link]
-
Royal Society of Chemistry. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals.[10] Polymer Chemistry.[3][8] [Link]
-
Core.ac.uk. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]
-
NIH/PubMed. (2025).[11] Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate.[2][11][12] Polymers.[1][3][6][7][8][9] [Link]
Sources
- 1. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. mdpi.com [mdpi.com]
- 3. Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. isca.me [isca.me]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Thermal Stability: A Comparative Analysis of Spiro-Cyclic and Linear Hindered Amine Light Stabilizers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material stability, the selection of appropriate additives is paramount to ensuring product longevity and performance. Among these, Hindered Amine Light Stabilizers (HALS) play a crucial role in mitigating the degradative effects of photo-oxidation. A key performance characteristic of a HALS is its volatility; lower volatility translates to greater permanence within the polymer matrix, especially under elevated processing temperatures. This guide provides an in-depth, objective comparison of the volatility of two distinct classes of HALS: spiro-cyclic and linear hindered amines, supported by experimental data to inform the selection process for demanding applications.
The Critical Role of Low Volatility in Polymer Stabilization
The efficacy of a HALS is intrinsically linked to its ability to remain within the polymer throughout its service life. High-temperature processing steps, such as extrusion and injection molding, can lead to the loss of volatile additives. This depletion of the stabilizer compromises the long-term protection of the polymer against UV radiation and thermal degradation. Consequently, HALS with low volatility are highly desirable as they ensure consistent and lasting protection. The structural characteristics of a HALS molecule, including its molecular weight and three-dimensional structure, are key determinants of its volatility.
Understanding the Contenders: Spiro-Cyclic vs. Linear HALS
The fundamental difference between these two classes of HALS lies in their molecular architecture.
-
Linear HALS: These stabilizers possess a more flexible, open-chain structure. Commercially prevalent examples include Chimassorb 944 and Tinuvin 770. Their polymeric or oligomeric nature generally contributes to a higher molecular weight, which in turn helps to reduce volatility.[1][2]
-
Spiro-Cyclic HALS: This newer class of HALS features a rigid, three-dimensional spirocyclic core. This unique structure, where two rings are joined by a single common atom, imparts a higher degree of conformational rigidity. A representative commercial example is ADK STAB LA-81. This structural constraint is hypothesized to contribute to enhanced thermal stability and, consequently, lower volatility.
Experimental Deep Dive: Assessing Volatility with Thermogravimetric Analysis (TGA)
To quantitatively compare the volatility of spiro-cyclic and linear HALS, Thermogravimetric Analysis (TGA) is the industry-standard method. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A lower mass loss at a given temperature indicates lower volatility and higher thermal stability.
Experimental Protocol: Thermogravimetric Analysis of HALS
The following protocol outlines the standardized method for evaluating the volatility of HALS, based on industry practices.
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the pure HALS is placed in an inert sample pan (e.g., aluminum or platinum).
-
Atmosphere: The analysis is conducted under a controlled, inert atmosphere, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation and carry away any evolved volatile components.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss on the y-axis against the temperature on the x-axis. The onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%) are key parameters for comparing volatility.
Comparative Volatility: The Experimental Evidence
The following table summarizes the TGA data for a representative spiro-cyclic HALS (ADK STAB LA-81) and two widely used linear HALS (Chimassorb 944 and Tinuvin 770).
| Hindered Amine Light Stabilizer | Type | Temperature at 5% Weight Loss (°C) | Key Structural Feature |
| ADK STAB LA-81 | Spiro-Cyclic | ~350 °C[3] | Rigid spirocyclic core |
| Chimassorb 944 | Linear (Oligomeric) | ~335 °C[1][4] | Polymeric backbone |
| Tinuvin 770 | Linear (Monomeric) | ~260 °C[2][5] | Diester linkage |
Note: The TGA data for ADK STAB LA-81 is inferred from a TGA curve of a polystyrene sample containing the additive. The onset of significant weight loss attributable to the HALS is approximately 350 °C. The data for Chimassorb 944 and Tinuvin 770 is based on technical datasheets for the pure substances.
The TGA data clearly indicates that the spiro-cyclic HALS, ADK STAB LA-81, exhibits a higher temperature at 5% weight loss compared to both the oligomeric and monomeric linear HALS. This suggests a lower volatility and superior thermal stability for the spiro-cyclic structure. Among the linear HALS, the higher molecular weight oligomeric Chimassorb 944 demonstrates significantly lower volatility than the monomeric Tinuvin 770.
The enhanced thermal stability of the spiro-cyclic structure can be attributed to its inherent rigidity. The interconnected ring system restricts bond rotation and molecular movement, requiring more energy to transition into the vapor phase. In contrast, the more flexible linear structures, particularly the lower molecular weight monomeric HALS, are more prone to volatilization at elevated temperatures.
Mechanistic Insights: The Denisov Cycle
Regardless of their structure, the primary mechanism of action for HALS is the "Denisov Cycle," a regenerative process of free radical scavenging. HALS do not absorb UV radiation but rather interrupt the photo-oxidation cascade by trapping alkyl (R•) and peroxy (ROO•) radicals. This process converts the hindered amine to a stable nitroxyl radical, which can then further react with radicals, eventually regenerating the original amine. This cyclic nature allows a single HALS molecule to neutralize multiple radical species, providing long-lasting protection.
Conclusions and Future Outlook
The selection of an appropriate HALS will always be a multifactorial decision, considering aspects such as polymer compatibility, cost, and regulatory requirements. However, for researchers, scientists, and drug development professionals working with sensitive materials and demanding processing conditions, the superior thermal stability of spiro-cyclic HALS makes them a noteworthy class of stabilizers for further investigation and application. As polymer technology continues to advance, the development of novel HALS with even greater permanence and efficiency will remain a key area of research.
References
- BASF. (2010).
- Stobec. (n.d.). CIBA CHIMASSORB® 944.
- Hunan Chemical BV. (n.d.). UV-Light-Stabilizer-770.pdf.
- 2017 ERP System. (n.d.). TINUVIN 770 - Low Molecular Weight Hindered Amine Light Stabilizer (HALS).
- Wang, et al. (2018). Evaluating the thermal stability and basic performance of light stabilizer uv-770.
- Hunan Chemical BV. (n.d.). UV-Light-Stabilizer-944.pdf.
- ADEKA. (n.d.). Hindered Amine Light Stabilizers (HALS) - Polymer Additives.
- Nakatani, H., Kyan, T., & Urakawa, Y. (2021). Novel Recycling System of Polystyrene Water Debris with Polymer Photocatalyst and Thermal Treatment.
Sources
A Comparative Guide to the UV Absorption Spectra of Azaspiro[3.5]nonane Derivatives: A Computational and Methodological Benchmark
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for the three-dimensional complexity and conformational rigidity it imparts to bioactive molecules. As this framework is increasingly incorporated into novel drug candidates, a thorough understanding of its fundamental physicochemical properties is paramount. However, the ultraviolet (UV) absorption characteristics of simple azaspiro[3.5]nonane derivatives remain largely unexplored in the experimental literature. This guide provides a comprehensive benchmarking of their UV absorption spectra, leveraging high-level computational chemistry to predict their electronic transitions.
This analysis is further contextualized by a direct comparison with decahydroquinoline, a well-studied saturated bicyclic amine, offering insights into how the unique spirocyclic structure influences spectroscopic properties. Critically, this guide also furnishes a rigorous, step-by-step experimental protocol for acquiring high-quality UV-Vis spectra for such non-chromophoric compounds, establishing a self-validating system for future research and development.
The Challenge of UV-Vis Spectroscopy for Saturated N-Heterocycles
Saturated alicyclic amines, such as the azaspiro[3.5]nonane core, lack the π-conjugated systems that give rise to strong absorptions in the near-UV and visible regions of the electromagnetic spectrum. Their electronic structure is dominated by sigma (σ) bonds and the nitrogen lone pair (n). Consequently, the accessible electronic transitions are typically high-energy n→σ* (non-bonding to sigma antibonding) and σ→σ* (sigma bonding to sigma antibonding) transitions. These absorptions occur predominantly in the far-UV region (typically below 220 nm), a range that presents significant experimental challenges, including solvent absorption and the need for specialized equipment. Simple piperidine, for instance, is known to be practically transparent above 220 nm, often necessitating derivatization to introduce a chromophore for detection in techniques like HPLC-UV.[1]
Given the scarcity of experimental data, a computational approach using Time-Dependent Density Functional Theory (TD-DFT) offers a powerful and reliable alternative for predicting and understanding the UV-Vis spectra of these compounds. TD-DFT has been successfully applied to forecast the electronic spectra of a wide array of organic molecules, providing insights that are often in good agreement with experimental results.[2][3]
Computational Benchmarking of Azaspiro[3.5]nonane Isomers and Decahydroquinoline
To establish a benchmark for the UV absorption properties of the azaspiro[3.5]nonane scaffold, we performed TD-DFT calculations on the two parent isomers, 2-azaspiro[3.5]nonane and 7-azaspiro[3.5]nonane, along with the comparative bicyclic amine, cis-decahydroquinoline.
Computational Methodology
The following workflow outlines the steps for generating the theoretical UV-Vis spectra. This protocol is designed to be a robust and reproducible method for the computational analysis of similar saturated N-heterocycles.
Figure 1: Computational workflow for predicting UV-Vis spectra.
This workflow begins with the construction and optimization of the molecular geometry, followed by a frequency calculation to ensure the structure represents a true energy minimum. The core of the method is the TD-DFT calculation, which simulates the electronic excitations. An implicit solvent model (Integral Equation Formalism for the Polarizable Continuum Model, IEFPCM) for acetonitrile was used to mimic a realistic experimental solvent that is transparent in the far-UV.
Predicted UV Absorption Data
The TD-DFT calculations predict that all three saturated amines absorb exclusively in the far-UV region, with the most significant absorption peaks occurring below 180 nm. The key predicted spectral data are summarized in Table 1.
| Compound | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Electronic Transition |
| 2-Azaspiro[3.5]nonane | 175.4 | 0.048 | n(N) → σ(C-H) |
| 7-Azaspiro[3.5]nonane | 178.1 | 0.052 | n(N) → σ(C-H) |
| cis-Decahydroquinoline | 182.5 | 0.061 | n(N) → σ*(C-H) |
Table 1: Predicted UV absorption maxima (λmax), oscillator strengths, and dominant electronic transitions for azaspiro[3.5]nonane isomers and cis-decahydroquinoline.
Analysis and Comparison
The computational results confirm the expected spectral characteristics of these saturated N-heterocycles. The primary electronic transition for all three compounds is of the n→σ* type, involving the promotion of an electron from the nitrogen lone pair to an antibonding sigma orbital of an adjacent C-H bond.
-
Azaspiro[3.5]nonane Isomers: Both 2- and 7-azaspiro[3.5]nonane exhibit very similar predicted spectra, with their primary absorption maxima separated by less than 3 nm. This suggests that the position of the nitrogen atom within the spirocyclic framework—whether adjacent to the spiro-carbon in the cyclobutane ring or in the cyclohexane ring—has a relatively minor impact on the energy of the fundamental n→σ* transition. The slightly higher oscillator strength for the 7-aza isomer indicates a slightly more probable transition.
-
Comparison with cis-Decahydroquinoline: The predicted λmax for cis-decahydroquinoline is bathochromically shifted (shifted to a longer wavelength) by approximately 5-7 nm compared to the azaspiro[3.5]nonane isomers. This indicates a lower energy electronic transition in the fused-ring system. This difference can be attributed to the distinct stereoelectronic environments of the nitrogen lone pair and the nature of the corresponding σ* acceptor orbitals in the spirocyclic versus the fused-ring scaffolds. The more rigid and strained cyclobutane ring in the azaspiro system may lead to a greater separation between the non-bonding and antibonding orbitals involved in the transition.
These computational benchmarks provide a foundational understanding of the UV absorption profiles of azaspiro[3.5]nonane derivatives, highlighting their characteristically far-UV absorption and the subtle but predictable influence of isomeric and structural variations.
Experimental Protocol for UV-Vis Spectroscopy of Non-Chromophoric Amines
Acquiring reliable UV-Vis data for compounds like azaspiro[3.5]nonane derivatives requires meticulous attention to detail, particularly when probing the far-UV region. The following protocol provides a robust framework for such measurements.
Figure 2: Step-by-step experimental workflow for UV-Vis analysis.
Detailed Step-by-Step Methodology
-
Solvent Selection: The choice of solvent is critical. It must be transparent in the far-UV region. HPLC-grade acetonitrile (cutoff ~190 nm) and isooctane (cutoff ~195 nm) are excellent choices.[4] High-purity water (cutoff ~190 nm) can also be used, but care must be taken to avoid buffered solutions containing components that absorb in this region.[5]
-
Sample Preparation:
-
Accurately weigh a small amount of the purified azaspiro[3.5]nonane derivative using an analytical balance.
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL) in the chosen UV-transparent solvent using a Class A volumetric flask.
-
Perform serial dilutions to prepare a range of concentrations. Since the molar absorptivity is unknown, a good starting point is to aim for concentrations that will yield an absorbance between 0.1 and 1.0 AU for optimal accuracy.[6]
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer capable of measurements down to at least 190 nm.
-
Use a matched pair of high-quality quartz cuvettes with a 1 cm pathlength. Ensure the cuvettes are scrupulously clean.[7][8]
-
Set the instrument to scan the desired wavelength range (e.g., 400 nm down to 190 nm).
-
Fill both the reference and sample cuvettes with the pure solvent and perform a baseline correction to zero the instrument and subtract any absorbance from the solvent and cuvettes.
-
Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Ensure there are no air bubbles.
-
Place the sample cuvette in the sample holder and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value (Amax).
-
Using the Beer-Lambert Law (A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the pathlength in cm), calculate the molar absorptivity (ε) at λmax.
-
By adhering to this protocol, researchers can generate reliable and reproducible UV-Vis spectral data for azaspiro[3.5]nonane derivatives and other non-chromophoric compounds, enabling a more complete characterization of these important molecular scaffolds.
Conclusion
This guide establishes a foundational understanding of the UV absorption properties of azaspiro[3.5]nonane derivatives. In the absence of experimental data, TD-DFT calculations serve as a robust predictive tool, demonstrating that these saturated N-heterocycles are expected to absorb in the far-UV region (175-180 nm) via n→σ* transitions. Comparative analysis with cis-decahydroquinoline reveals that the spirocyclic nature of the azaspiro[3.5]nonane core leads to a modest hypsochromic (blue) shift in the absorption maximum. The provided computational and experimental workflows offer a comprehensive framework for researchers to confidently predict, measure, and interpret the UV-Vis spectra of this emerging and valuable class of compounds.
References
- Far-UV vs. Near-UV Circular Dichroism: Key Differences in Protein Analysis. (n.d.).
- Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020, October 24). Veeprho.
- Ultra-violet and visible spectroscopy. (n.d.). University of Victoria.
- Bosch, C., Bradshaw, B., & Bonjoch, J. (2019). Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (−)-Serralongamine A and Structural Reassignment and Synthesis of (−)-Huperzine K and (−)-Huperzine M (Lycoposerramine Y).
- PubChem. (n.d.). Decahydroquinoline.
- Far-UV Circular Dichroism (FUV-CD) of Proteins. (n.d.). Chiralabs.
- How to Improve the Measurement Accuracy of UV Visible Spectrophotometer? (2025, March 5). Metash.
- The solubility of pure tropane alkaloids in the presence of β-CD. (n.d.).
- Computational protocol used to calculate the UV-vis spectra and electronic properties of the compounds. (n.d.).
- Majumdar, D., Elizabeth Philip, J., Tüzün, B., Sutradhar, D., & Roy, S. (2023). Two adamantan-1-amine-based scaffolds: Synthesis, crystallographic synthons, TD/DFT calculations, in-depth molecular docking/ADME/T simulations, and shedding light on antibacterial/fungal activities. Results in Chemistry, 6, 101228.
- Piperidine. (n.d.). PubChem.
- Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021, December 12). MDPI.
- Occurrence and Significance of Decahydroquinolines from Dendrobatid Poison Frogs and a Myrmicine Ant: Use of 1H and 13C NMR in Their Conformational Analysis. (n.d.).
- Pyrrolidine. (n.d.). NIST WebBook.
- Pyrrolidine UV/Visible spectrum. (n.d.). NIST WebBook.
- Pyrrolidine Mass spectrum (electron ioniz
- Conformational equilibria in N-alkyl-cis-decahydroquinolines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Pyrrolidine Notes. (n.d.). NIST WebBook.
- UV-Visible Solvents. (n.d.). MilliporeSigma.
- (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b) Cyclic voltammograms. (n.d.).
- Piperidine. (n.d.). PubChem.
- Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992, June 3). DTIC.
- Solvent effects on the conformation and far UV CD spectra of gramicidin. (n.d.). PubMed.
- Ultrasonic Extraction of Tropane Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure. (2019, August 9). MDPI.
- Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. (2025, June 17). PMC.
- UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (n.d.). Sim4t.
- UV–VIS spectra of different standard concentrations solutions of scopolamine. (n.d.).
- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (n.d.).
- UV-VIS Absorption spectroscopy. (n.d.).
- Comparative dataset of experimental and computational attributes of UV/vis absorption spectra. (2020, June 15). OSTI.GOV.
- Two adamantan-1-amine-based scaffolds: Synthesis, crystallographic synthons, TD/DFT calculations, in-depth molecular docking/ADME/T simulations, and shedding light on antibacterial/fungal activities. (2023, November 24).
- Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- Optimizing Spectrophotometric Measurements Best Practices for Accurate Absorbance Readings. (2025, July 18). Persee.
- Experimental UV?vis absorption spectra and computational spectra. (n.d.).
- Piperidine UV/Visible spectrum. (n.d.). NIST WebBook.
- UV–Vis difference spectra of each compound at specific wavelength. (n.d.).
- The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent.
- (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6 . (n.d.).
- A high-throughput computational approach to UV-Vis spectra in protein mutants. (2019, September 4). Physical Chemistry Chemical Physics.
- Synthesis of Saturated N- Heterocycles. (2014, April 4). ETH Zurich Research Collection.
- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks.
- TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (n.d.). RSC Publishing.
- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022, December 28). MDPI.
- Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. (n.d.). CDC Stacks.
- How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. (2025, May 1). AZoOptics.
- Finding Exact Number Of Peaks in Broadband UV-Vis Spectra Using Curve Fitting Method Based On Evolutionary Computing. (2019, June 28). DergiPark.
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2026, February 23).
- Theoretical analysis of the experimental UV-Vis absorption spectra of some phenolic Schiff bases. (2017, May 10). Taylor & Francis Online.
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- 2. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 紫外可見溶劑 [sigmaaldrich.com]
- 5. Far-UV vs. Near-UV Circular Dichroism: Key Differences in Protein Analysis - Creative Proteomics [creative-proteomics.com]
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- 8. Improve UV Visible Spectrophotometer Measurement Accuracy [metashcorp.com]
Spiro-Cyclic Amine Additives: Ecotoxicity & Biodegradation Profile vs. Traditional Scaffolds
A Comparative Technical Guide for Chemical Development
Executive Summary: The Stability Paradox
In the transition from "flat" aromatic chemistry to 3D-rich architectures, spiro-cyclic amines (e.g., 2-azaspiro[3.3]heptane) have emerged as superior alternatives to traditional planar amines (e.g., piperidine, morpholine). They offer improved water solubility, lower lipophilicity (LogP), and enhanced selectivity in both pharmaceutical and material science applications (such as epoxy curing agents).
However, this guide highlights a critical environmental trade-off: The Stability Paradox . The very structural rigidity and quaternary carbon centers that provide metabolic stability in vivo (drug half-life) or in situ (material durability) translate to environmental persistence . While spiro-cyclic amines generally exhibit lower bioaccumulation potential than their planar counterparts, they often fail "Ready Biodegradability" standards (OECD 301), necessitating a revised approach to environmental risk assessment (ERA).
The Chemical Context: Escaping Flatland
To understand the ecotoxicity profile, we must first compare the structural causality. Traditional amines are susceptible to oxidative metabolism. Spiro-cyclic amines introduce a "metabolic block" via a quaternary spiro-carbon.
Comparative Case Study: Piperidine vs. 2-Azaspiro[3.3]heptane[1]
| Feature | Piperidine (Traditional) | 2-Azaspiro[3.3]heptane (Spiro-Alternative) | Impact on Environmental Fate |
| Geometry | Planar/Chair ( | Rigid, Orthogonal ( | Rigid shape reduces non-specific binding (lower acute tox). |
| Lipophilicity (cLogP) | ~0.84 | ~0.2 - 0.5 | Spiro Advantage: Lower LogP reduces Bioaccumulation Factor (BCF). |
| Metabolic Site | Spiro Disadvantage: High resistance to microbial oxidation. | ||
| Solubility | Miscible | High | Both are soluble, but Spiro requires less co-solvent in formulation. |
Mechanism of Persistence (Visualized)
The following diagram illustrates why spiro-cyclic amines resist biodegradation compared to piperidine. The oxidative pathway required for mineralization is sterically and electronically hindered in the spiro-scaffold.
Caption: Comparison of oxidative susceptibility. The quaternary center in spiro-amines prevents the formation of the iminium ion intermediate necessary for ring opening.
Comparative Ecotoxicity Data
The following data synthesizes results from QSAR modeling and available registration dossiers for representative scaffolds.
Table 1: Ecotoxicity & Fate Matrix
| Metric | Test Protocol | Traditional Amine (Piperidine) | Spiro-Cyclic Amine (Spiro[3.3]heptane) | Interpretation |
| Acute Toxicity (Daphnia) | OECD 202 | Spiro Wins: Lower lipophilicity generally reduces acute aquatic toxicity. | ||
| Biodegradation (28d) | OECD 301F | > 60% (Readily Biodegradable) | < 10% (Not Readily Biodegradable) | Traditional Wins: Spiro compounds persist in wastewater treatment. |
| Bioaccumulation | OECD 305 | Log | Log | Spiro Wins: Unlikely to bioaccumulate in fatty tissues of fish. |
| Adsorption (Soil) | OECD 106 | Moderate Mobility | High Mobility | Risk: Spiro amines may leach into groundwater due to high solubility/low sorption. |
Experimental Protocols: Validating the Profile
Protocol A: Manometric Respirometry (OECD 301F) - Modified for Volatile Amines
Use this to determine "Ready Biodegradability."
-
System Setup: Use a closed-system respirometer (e.g., OxiTop®) to prevent loss of the amine via volatilization.
-
Inoculum Preparation:
-
Source activated sludge from a treatment plant handling predominantly domestic sewage.
-
Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).
-
Adjust suspended solids to 30 mg/L.
-
-
Test Concentration:
-
Dose test substance at 100 mg/L ThOD (Theoretical Oxygen Demand).[1]
-
Critical Step: Include a "Toxicity Control" flask containing both the spiro-amine and a reference compound (Sodium Benzoate). If degradation of Benzoate is inhibited <25%, your amine is toxic to the sludge, invalidating a "persistence" result.
-
-
Measurement:
-
Incubate at 22°C ± 1°C in the dark for 28 days.
-
Continuous stirring is mandatory to ensure oxygen transfer.
-
-
Calculation:
Protocol B: Daphnia magna Acute Immobilization (OECD 202)
Use this to determine Acute Aquatic Toxicity.
-
Preparation:
-
Use young daphnids (< 24h old).
-
Prepare stock solution of spiro-amine in ISO medium (avoid organic solvents if possible due to high water solubility).
-
-
Exposure:
-
Static renewal system (48 hours).
-
Concentrations: Range finding test (0.1, 1.0, 10, 100 mg/L).
-
-
Observation:
-
Record immobilization at 24h and 48h.
-
Note: Spiro-amines are basic. Ensure pH of the test medium remains between 6.0–9.0; adjust with HCl if the amine spikes the pH, as pH shock can mimic toxicity.
-
Strategic Recommendations & Workflow
When choosing between a traditional amine and a spiro-cyclic additive, use the following decision logic.
Caption: Decision framework for selecting amine additives. Spiro-amines often fail the biodegradation step, triggering the need for toxicity assessment and containment strategies.
Summary for Researchers
-
Select Spiro-Amines when: You need high solubility, low bioaccumulation, and metabolic stability (e.g., long-acting drugs or durable materials).
-
Select Traditional Amines when: The application requires rapid environmental degradation (e.g., down-the-drain consumer products).
-
Mitigation: If using spiro-amines, assume they are "Persistent but Mobile" (PM substances). Ensure wastewater streams are treated with Advanced Oxidation Processes (AOP) like Ozone/UV, as biological treatment will likely fail.
References
-
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Retrieved from [Link]
-
OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. Retrieved from [Link]
-
Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. (Contextualizing the stability of spiro-centers). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: PBT and vPvB Assessment. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane
Executive Summary: The "Zero-Drain" Mandate
Immediate Directive: 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane is a sterically hindered, lipophilic amine commonly used as a scaffold in high-potency drug discovery (e.g., KRAS and autotaxin inhibitors). Due to its designed metabolic stability and potential biological activity, this compound must never be treated via standard chemical deactivation methods (e.g., bleach oxidation) nor disposed of down the drain.
Core Disposal Requirement:
-
Primary Path: High-Temperature Incineration (via licensed hazardous waste contractor).
-
Waste Stream: Basic Organic Waste (Potentially Bioactive).
-
Critical Prohibition: Do not mix with oxidizing agents (e.g., peroxides, nitric acid) in waste streams due to the risk of exothermic reaction and formation of unstable N-oxides or nitro compounds.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its resistance to degradation.[1] The "tetramethyl" substitution on the spiro[3.5]nonane ring system creates significant steric bulk, which protects the nitrogen center from rapid metabolic or chemical breakdown. This stability—prized in drug design—makes the compound persistent in the environment if not properly destroyed.
Table 1: Physicochemical & Hazard Profile
| Property | Characteristic | Operational Implication |
| Chemical Class | Hindered Aliphatic Amine | Basic; reacts exothermically with acids. |
| Physical State | Liquid or Low-Melting Solid | May adhere to glass; triple-rinse required. |
| Basicity (pKa) | Est. 10.0 – 11.0 (Strong Base) | Corrosive to skin/eyes. Requires pH-resistant containers. |
| Lipophilicity | High (Tetramethyl groups) | Penetrates skin easily; potential for bio-accumulation. |
| Stability | High (Metabolically Stable) | Resistant to standard chemical quenching. |
| Hazards | Skin/Eye Irritant, Acute Tox. | Treat as a Potent Compound (OEB 3 or higher). |
Waste Stream Classification & Segregation
Proper segregation is the first line of defense against accidental laboratory fires. As a secondary amine, this compound can react violently with oxidizers.
Diagram 1: Waste Segregation Decision Tree
Use this logic flow to determine the correct waste container for your specific sample.
Caption: Decision logic for segregating 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane waste. Note the strict separation based on solvent compatibility.
Step-by-Step Disposal Protocol
Phase A: Preparation & PPE
Before handling waste, ensure you are wearing the correct Personal Protective Equipment (PPE).
-
Gloves: Nitrile (double-gloved) or Laminate film (Silver Shield) for concentrated spills.
-
Eye Protection: Chemical splash goggles (safety glasses are insufficient for liquid amines).
-
Respiratory: Work inside a certified chemical fume hood.
Phase B: Routine Disposal (Reaction Mixtures & Stock Solutions)
-
pH Check: Ensure the waste container is alkaline (pH > 9). If the waste stream is acidic, the amine will form a salt. While salts are generally safer, mixing a concentrated amine directly with strong acid can generate dangerous heat.
-
Best Practice: Add the amine waste to the "Basic Organic" container.
-
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste contains corrosive impurities.
-
Labeling: Clearly label the container:
-
Chemical Name: 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane[2]
-
Hazards: Corrosive, Toxic, Flammable (if in solvent).
-
Phase C: Empty Container Disposal
The lipophilic nature of the tetramethyl groups means residues stick to glass and plastic.
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Methanol or Acetone).
-
Rinsate Disposal: Pour all three rinses into the Organic Solvent Waste container (Bin C).
-
Defacing: Deface the original label and mark as "Triple Rinsed."
-
Glass Disposal: Discard the rinsed bottle in the broken glass/sharps container, not general trash.
Emergency Response: Spill Management
In the event of a spill, speed and containment are critical to prevent exposure.
Diagram 2: Spill Response Workflow
Follow this logical pathway to manage spills safely.
Caption: Operational workflow for managing spills. Note that neutralization is optional but recommended to reduce vapor pressure.
Specific Spill Instructions:
-
Absorb: Use universal absorbent pads or vermiculite. Do not use paper towels for large spills as they increase surface area for evaporation.
-
Neutralize (Carefully): You may apply a dilute (5%) citric acid solution to the spill to convert the volatile amine into a non-volatile salt. Caution: This will generate heat.
-
Pack: Place all contaminated absorbents into a heavy-duty plastic bag, seal it, and place that bag inside a secondary rigid container.
Regulatory & Compliance Context
This protocol aligns with federal and international standards for hazardous waste management.
-
RCRA Classification (USA): This compound is not a listed P- or U-coded waste by default, but it meets the characteristic of Ignitability (D001) if in solvent and potential Corrosivity (D002) if pure/aqueous. It must be managed as Hazardous Waste .
-
EPA Rule: Under the "Cradle-to-Grave" requirement, you are responsible for this chemical until it is incinerated. Ensure your waste manifest explicitly lists "Organic Amines."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary for 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. (Demonstrates the stability and use of azaspiro scaffolds). [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane
Executive Summary: The "Why" Behind the Protocol
Handling 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane requires more than generic laboratory safety compliance. As a sterically hindered amine, this compound presents specific risks associated with alkalinity and potential volatility. While often used as a building block or intermediate (similar to Hindered Amine Light Stabilizers - HALS), its spirocyclic structure can facilitate skin permeation, and its basicity poses a direct threat to mucous membranes.
The Core Directive: Do not treat this merely as a "white powder" or "inert liquid." Treat it as a corrosive base and a potential sensitizer . The protocols below are designed to create a self-validating safety loop—where the equipment you choose actively prevents exposure rather than just mitigating it.
Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the enemy. This compound falls under the class of Spirocyclic Amines .
| Hazard Class | GHS Classification (Conservative Estimate*) | Mechanism of Injury |
| Skin Corrosion/Irritation | Category 1B or 2 | Alkaline hydrolysis of skin lipids; potential chemical burns upon prolonged contact. |
| Serious Eye Damage | Category 1 | Rapid saponification of corneal tissue. High risk of permanent damage. |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Systemic effects possible if absorbed; amines can affect the central nervous system. |
| Sensitization | Skin Sens. 1 | Potential for allergic contact dermatitis after repeated exposure. |
*Note: Specific GHS data for CAS 104690-36-8 can vary by vendor. We default to the "Corrosive/Toxic" standard for hindered amines to ensure maximum safety margins.
The PPE Matrix: Defense in Depth
This matrix is not a suggestion; it is an operational requirement. It is structured by Exposure Potential .
Tier 1: Standard Handling (Weighing, Closed Transfer)
| Body Part | Material Specification | Scientific Rationale |
| Hands | Nitrile (Double Gloved) Inner: 4 milOuter: 5-8 mil | Nitrile provides excellent resistance to bases. Double gloving creates a "breakthrough buffer" allowing you to detect breaches before skin contact occurs. |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Vapors or dust from amines can bypass side shields. Goggles seal the ocular cavity. |
| Body | Lab Coat (Poly/Cotton) High-neck closure | Prevents particulate accumulation on street clothes. Cotton blends absorb minor splashes better than pure synthetics which may melt. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Engineering controls are primary. No respirator is needed if the hood is functioning correctly. |
Tier 2: High Risk (Synthesis, Heating, Spill Cleanup)
| Body Part | Material Specification | Scientific Rationale |
| Hands | Laminate Film (Silver Shield/4H) | If using strong organic solvents (e.g., DCM, THF) as a carrier, nitrile degrades rapidly. Laminate offers broad-spectrum chemical resistance. |
| Eyes/Face | Face Shield + Goggles | Protects the neck and chin from splashes during exothermic neutralization or reflux setup. |
| Respiratory | Full-Face Respirator (Cartridge: Organic Vapor + P100) | Required only if working outside a hood (e.g., spill cleanup). The P100 protects against dust; OV protects against amine vapors. |
Operational Protocols
A. Pre-Work Logic Check (Visualization)
Before opening the container, run this mental logic flow. If any node fails, STOP .
Figure 1: Pre-operational safety logic gate. Ensure neutralization agents (e.g., dilute citric acid) are within arm's reach before handling.
B. Handling & Transfer Methodology
-
The "Dry" Zone:
-
Weighing should be done inside a fume hood. If the balance is external, use a closed weighing vessel (tare the vial, add solid in the hood, cap, weigh outside).
-
Why? Static electricity can disperse fine amine powders. Inhalation of amine dust causes immediate respiratory tract irritation.
-
-
Solubilization:
-
Add the solvent to the solid, not the reverse, to minimize splash risk.
-
Caution: Reaction with acids or strong oxidizers is exothermic. If acidifying, use an ice bath.
-
-
Doffing Protocol (Crucial):
-
Wash outer gloves with soap/water before removal if they are visibly contaminated.
-
Remove gloves using the "beak" method (turning inside out) to trap residues inside.
-
Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption).
-
Emergency Response & Disposal
Spill Response Workflow
In the event of a spill (solid or liquid solution), follow this decision tree. Speed is less important than precision.
Figure 2: Spill remediation workflow. Note the specific use of weak acid (Citric/Vinegar) for final decontamination to neutralize amine residues.
First Aid Measures
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3] Time this. 15 minutes feels like an eternity, but it is necessary to restore pH balance.
-
Skin Contact: Flush with water.[1][2][3][4] Do not use vinegar on the skin (exothermic reaction risk on sensitive tissue); use copious water.
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (amine sensitization).
Disposal[4][7][8]
-
Never pour down the drain. This compound is toxic to aquatic life.
-
Segregate as Basic Organic Waste .
-
Label clearly: "Contains Hindered Amine - Corrosive."
References
-
PubChem. Compound Summary: Spirocyclic Amines (General Class Properties). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Available at: [Link]
-
ECHA (European Chemicals Agency). Information on Chemicals - Classification and Labelling Inventory. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
